molecular formula C13H19NO2 B6146951 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine CAS No. 1823708-38-8

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B6146951
CAS No.: 1823708-38-8
M. Wt: 221.29 g/mol
InChI Key: SDLMZWZCKFQVFY-UHFFFAOYSA-N
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Description

1-[4-(Oxan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the CAS Registry Number 1823708-38-8 . It has a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol . The compound is identified by the SMILES string CC(C1=CC=C(OC2OCCCC2)C=C1)N, which describes its molecular structure featuring an ethanamine group and a phenyl ring linked through an oxane (tetrahydro-2H-pyran) ether bridge . This specific structural motif is often explored in medicinal and organic chemistry research, particularly in the design and synthesis of novel molecular entities. Researchers value this compound as a versatile building block or intermediate. The presence of the primary amine functional group makes it a suitable candidate for further chemical modifications, such as amide bond formation or reductive amination, to create more complex molecules for various research purposes. The tetrahydropyranyl (THP) ether group can also serve as a protective group for phenols in multi-step synthetic routes. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions, consult the material safety data sheet (MSDS) before use, and ensure proper personal protective equipment is worn . It is available for purchase in various quantities to suit different research needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823708-38-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO2/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,10,13H,2-4,9,14H2,1H3

InChI Key

SDLMZWZCKFQVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCCO2)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile "Masked" Tyrosine Scaffold for Medicinal Chemistry[1]

Executive Summary

This technical guide profiles 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine , a specialized chemical intermediate used primarily in the synthesis of pharmaceutical agents targeting adrenergic receptors and tyrosine kinases. Structurally, it represents a Tetrahydropyranyl (THP)-protected form of 4-(1-aminoethyl)phenol .[1]

The molecule serves a critical function in organic synthesis: it allows the manipulation of the primary amine or the benzylic carbon without interference from the phenolic hydroxyl group. The THP ether acts as a robust protecting group stable to basic and nucleophilic conditions, yet easily removable under mild acidic conditions. This guide details its chemical identity, synthesis protocols, physicochemical properties, and handling requirements.

Chemical Identity & Structure
Property Details
IUPAC Name This compound
Common Synonyms 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanamine; O-THP-protected 4-(1-aminoethyl)phenol
Molecular Formula

Molecular Weight 221.30 g/mol
Core Scaffold

-Methylbenzylamine (1-Phenylethylamine)
Functional Groups Primary Amine (Nucleophile), THP Ether (Acetal/Protecting Group)
Chirality Contains one chiral center at the benzylic carbon (C1 of the ethyl chain).[1][2][3] Note: The THP group introduces a second chiral center, creating diastereomers.
Structural Analysis

The molecule consists of a lipophilic tetrahydropyran (THP) ring attached via an ether linkage to the para-position of a phenyl ring. The para-substituent is an ethyl-1-amine moiety.[1]

  • The Amine: A primary benzylic amine. It is the primary site for derivatization (e.g., amide coupling, reductive alkylation).

  • The THP Ether: An acetal linkage. It masks the phenol, preventing oxidation to quinones or competitive nucleophilic attacks during synthesis.

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically a two-step process starting from commercially available 4'-hydroxyacetophenone .[1]

Step 1: Phenol Protection (THP Ether Formation)

Objective: Mask the phenolic hydroxyl group to prevent interference in the subsequent reduction step.

  • Reagents: 4'-Hydroxyacetophenone, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS) (Catalyst).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: Room temperature, 4–12 hours.

Mechanism: Acid-catalyzed addition of the phenol to the enol ether double bond of DHP. Intermediate Produced: 1-[4-(oxan-2-yloxy)phenyl]ethanone (CAS: 16162-69-9).[1]

Step 2: Reductive Amination

Objective: Convert the ketone carbonyl to a primary amine.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH).

  • Conditions:

    • Stir ketone with excess

      
       to form the imine (in situ).
      
    • Add reducing agent (

      
      ).
      
    • Stir at RT for 12–24 hours.

  • Purification: Acid-base extraction is risky due to THP sensitivity. Use column chromatography (Silica, DCM/MeOH/NH3).

Workflow Diagram (DOT)

SynthesisPath Start 4'-Hydroxyacetophenone (CAS 99-93-4) Step1 Protection (DHP, PPTS, DCM) Start->Step1 Inter Intermediate Ketone (CAS 16162-69-9) Step1->Inter Yield ~95% Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Final Target Amine This compound Step2->Final Yield ~70-80%

Caption: Two-step synthesis pathway from 4'-hydroxyacetophenone via THP protection and reductive amination.

Physicochemical Properties
Property Value / Description Relevance
Physical State Viscous oil or low-melting solidTypical for THP-protected amines.[1]
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.High organic solubility facilitates coupling reactions.
pKa (Amine) ~9.5 (Predicted)Basic. Will form salts with acids (care required with strong acids).
LogP ~2.5 (Predicted)Moderately lipophilic due to the THP ring.
Stability Acid Sensitive The THP group hydrolyzes at pH < 4.
Applications in Drug Discovery

This molecule acts as a synthon (synthetic building block) for drugs that require a tyramine-like pharmacophore but need to survive harsh synthetic steps.

1. Adrenergic Receptor Agonists

Many


-adrenergic agonists (e.g., Ritodrine, Dobutamine analogs) contain a 4-hydroxyphenyl-ethylamine core.[1]
  • Usage: The amine is coupled with an epoxide or alkyl halide to build the secondary amine tail.

  • Advantage: The THP group ensures that alkylation occurs only at the nitrogen, not the oxygen.

2. Tyrosine Kinase Inhibitors (TKIs)

The 4-hydroxyphenyl moiety mimics the side chain of Tyrosine.

  • Usage: Used to synthesize peptidomimetics where the phenol must be protected during peptide coupling.

  • Deprotection: The final step involves treating the molecule with dilute HCl or TFA to reveal the active phenol, which can then interact with the kinase active site.

Handling, Stability & Deprotection
Critical Control Point: Acid Sensitivity

The defining feature of this molecule is the acetal linkage (O-C-O) in the THP group.

  • Stable Conditions: Basic (pH > 8), Neutral, Nucleophilic reagents, Hydride reductions (

    
    ).
    
  • Unstable Conditions: Aqueous acids (HCl,

    
    ), Lewis acids (
    
    
    
    ,
    
    
    ).
Deprotection Protocol

To remove the THP group and release the free phenol:

  • Reagent: 1M HCl in Methanol or p-Toluenesulfonic acid (pTsOH) in Ethanol.

  • Conditions: Stir at Room Temperature for 1–2 hours.

  • Workup: Neutralize with

    
     immediately to prevent ammonium salt formation if the free amine is desired.
    
Stability Diagram (DOT)

Stability cluster_0 Environment Target This compound Acid Acidic (pH < 4) (HCl, TFA) Target->Acid Base Basic / Neutral (NaOH, NaH) Target->Base Result1 DEGRADATION Hydrolysis to Phenol + 5-hydroxypentanal Acid->Result1 Rapid Cleavage Result2 STABLE Intact Scaffold Base->Result2 No Reaction

Caption: Stability profile showing the lability of the THP ether in acidic environments versus stability in basic conditions.

References
  • Preparation of 1-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-ethanone (Precursor)

    • Source: PubChem.[4][5][6] Compound Summary for CID 102077-19-0 (Analogous structures).

    • Verification:

  • General Procedure for THP Protection of Phenols

    • Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis". Wiley-Interscience.[1]

    • Context: Standard protocol for phenol protection using DHP/PPTS.
  • Reductive Amination Methodologies Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Context: Standard protocol for converting acetophenones to ethylamines.
  • Commercially Available Precursor (Ketone) [7]

    • Title: 1-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-ethanone (CAS 16162-69-9).[1][8]

    • Source: ChemicalBook / BLD Pharm.
    • Verification:

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Methodologies for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of protecting groups is fundamental to the synthesis of complex active pharmaceutical ingredients (APIs). 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine (often referred to by its tetrahydropyranyl ether nomenclature, THP-protected 1-(4-hydroxyphenyl)ethylamine) is a highly versatile synthetic intermediate [10]. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, and the field-proven analytical methodologies required to accurately characterize it without inducing artifactual degradation.

Chemical Identity and Structural Deconstruction

The compound is built upon a 1-phenylethylamine scaffold, a ubiquitous pharmacophore in central nervous system (CNS) therapeutics and a common chiral resolving agent. The phenolic hydroxyl group at the para position is masked by an oxan-2-yloxy (tetrahydropyran-2-yloxy, or THP) protecting group.

This specific structural arrangement dictates its exact molecular formula of C13H19NO2 . The causality behind this design is clear: the THP ether provides robust stability against strong bases, nucleophiles, and reductive conditions during subsequent functionalization of the primary amine, while remaining selectively labile to mild aqueous acids.

Quantitative Data Summary

To facilitate rapid reference during mass spectrometry and synthetic planning, the fundamental physicochemical parameters are summarized below:

ParameterValue
IUPAC Name This compound
CAS Registry Number 1823708-38-8 [10]
Molecular Formula C13H19NO2
Average Molecular Weight 221.30 g/mol
Monoisotopic Exact Mass 221.1416 Da
Target [M+H]+ (ESI+) 222.1489 m/z
Diagnostic MS/MS Neutral Loss 84.0575 Da (Dihydropyran)

Note: It is critical to distinguish this compound from its structural isomer, 2-[4-(tetrahydro-2H-pyran-2-yloxy)phenyl]ethan-1-amine (CAS: 1000550-74-2), which shares the identical C13H19NO2 formula and 221.30 g/mol molecular weight but exhibits entirely different retention times and biological activities [1].

Synthetic Utility and Deprotection Dynamics

The primary application of this compound is as a nucleophilic building block in amide coupling reactions or reductive aminations. The THP group is an acetal; therefore, its stability is highly pH-dependent.

G A Phenol Precursor B DHP, pTSA (Protection) A->B C 1-[4-(oxan-2-yloxy)phenyl] ethan-1-amine MW: 221.30 B->C D Amide Coupling (API Synthesis) C->D E Mild Acid (Deprotection) D->E F Final Phenolic API E->F

Workflow demonstrating synthetic utility and acid-labile deprotection of the THP-protected amine.

Analytical Characterization Protocol: A Self-Validating System

A common pitfall in drug development laboratories is the mischaracterization of THP-protected intermediates. Standard Liquid Chromatography-Mass Spectrometry (LC-MS) mobile phases typically utilize 0.1% Formic Acid. Because the THP ether is highly acid-labile, subjecting this compound to these conditions causes rapid in-source hydrolysis. The researcher will erroneously observe a base peak at m/z 138.09 (the deprotected phenol) and incorrectly conclude that the synthesis failed or the batch degraded.

To establish a self-validating system , we must align the experimental conditions with the chemical causality of the molecule.

Step-by-Step Methodology: pH-Neutral LC-HRMS
  • Sample Preparation: Dissolve the analyte in HPLC-grade Methanol containing 10 mM Ammonium Acetate. This ensures a neutral to slightly basic microenvironment, preserving the acetal linkage.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Bicarbonate (pH ~7.8).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization Parameters: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Data Acquisition & Validation:

    • Scan for the intact molecular ion [M+H]+ at m/z 222.1489 .

    • Self-Validation Step: Trigger Collision-Induced Dissociation (CID) at 15-20 eV. A successful analysis must show the diagnostic neutral loss of dihydropyran (84.0575 Da), yielding a product ion at m/z 138.0914. This confirms that the THP group was intact prior to entering the collision cell.

G A Parent Ion [M+H]+ m/z 222.149 B Collision-Induced Dissociation (CID) A->B C Neutral Loss Dihydropyran (84 Da) B->C D Product Ion m/z 138.09 C->D

ESI-HRMS fragmentation pathway highlighting the diagnostic neutral loss of dihydropyran.

Conclusion

Understanding the exact molecular weight (221.30 g/mol ) and formula (C13H19NO2) of this compound is only the first step in its successful application. By acknowledging the chemical causality of its THP protecting group, researchers can design pH-appropriate analytical workflows that prevent artifactual degradation, ensuring high scientific integrity and trustworthiness in downstream drug development pipelines.

References

  • ChemSrc. "1823708-38-8_this compound【结构式性质英文】 - cas号查询". ChemSrc Database. Available at:[Link]

solubility of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary drug discovery. In the absence of extensive published data for this specific molecule, this guide focuses on a predictive and methodological approach. We will dissect the molecular structure to forecast its solubility profile across a spectrum of organic solvents. Furthermore, we will present detailed, field-proven experimental protocols for the precise and accurate determination of its thermodynamic solubility, empowering researchers and drug development professionals with the foundational knowledge to effectively handle this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness". Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its target in the body and exert its therapeutic effect[1]. Consequently, a thorough understanding and characterization of a compound's solubility is not merely a data point but a critical component of risk assessment and mitigation in the drug development pipeline.

This guide focuses on this compound. While specific solubility data for this compound is not widely available in the public domain, its structure suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of both polar and non-polar moieties within its structure presents an interesting and non-trivial solubility profile that warrants a detailed investigation. This document will serve as a predictive guide and a practical handbook for researchers, providing the theoretical framework and experimental methodologies to comprehensively characterize the solubility of this compound in various organic solvents.

Molecular Structure Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent. The polarity of a molecule, its capacity for hydrogen bonding, and its overall size and shape are key determinants of its solubility. Let's analyze the structure of this compound to predict its behavior in different organic solvents.

Molecular_Structure cluster_amine Primary Amine (Polar, H-bond donor/acceptor) cluster_phenyl Phenyl Ring (Non-polar) cluster_ether Ether Linkage (Polar, H-bond acceptor) cluster_oxane Oxane Ring (Polar) cluster_ethyl Ethylamine Side Chain (Mixed character) amine NH2 ethyl CH(CH3) amine->ethyl phenyl C6H4 ether O phenyl->ether oxane C5H9O ether->oxane ethyl->phenyl

Caption: Molecular structure of this compound highlighting its key functional groups.

The molecule possesses a primary amine group, which is polar and can act as both a hydrogen bond donor and acceptor. The ether linkage and the oxygen within the oxane ring are also polar and can accept hydrogen bonds. Conversely, the phenyl ring and the hydrocarbon backbone are non-polar. This amphiphilic nature suggests that the compound will exhibit a nuanced solubility profile.

Based on this structural analysis, we can predict its qualitative solubility in a range of common organic solvents:

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvent can hydrogen bond with the amine and ether oxygens of the solute.
WaterLow to Moderate While there are polar groups, the significant non-polar portion of the molecule will limit aqueous solubility. Solubility is likely pH-dependent.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are highly polar and can effectively solvate the polar functional groups of the molecule.[2]
Acetonitrile (ACN)Moderate Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF.
Tetrahydrofuran (THF)Moderate THF has an ether oxygen that can interact with the solute, but its overall polarity is lower than other aprotic solvents.
Less Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc)Low to Moderate The non-polar phenyl ring and hydrocarbon backbone will have favorable interactions with these solvents.[2]
Non-Polar Hexanes, TolueneVery Low / Insoluble The dominant polar functional groups of the solute are incompatible with the non-polar nature of these solvents.[2]

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is a function of the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy term reflects the energy changes associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The entropy term relates to the increase in disorder as the solute dissolves.

For more quantitative predictions, several models can be employed:

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle is that substances with similar HSPs are likely to be miscible.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules of a mixture[3]. It is a powerful tool for predicting phase equilibria.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that has shown great success in predicting solvation properties related to solubility[4].

Recent advancements have also incorporated machine learning models informed by thermodynamic properties to improve the accuracy of solubility predictions.[5][6]

Experimental Determination of Solubility

While predictive models are useful for initial screening, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is the most widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[7][8]

Shake_Flask_Workflow A Preparation of Saturated Solution B Equilibration A->B Incubate with agitation C Phase Separation B->C Allow solid to settle / Centrifuge D Sampling and Dilution C->D Carefully extract supernatant E Quantitative Analysis (e.g., HPLC) D->E Prepare for analysis F Solubility Calculation E->F Determine concentration

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined by taking measurements at different time points until the concentration in solution remains constant.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For finer particles, centrifugation is recommended to ensure a clear supernatant.[7]

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are disturbed or transferred. Using a low-binding filter can be an additional precaution.[7]

    • Accurately dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS)[7].

    • A calibration curve with known concentrations of the compound must be prepared to accurately quantify the solubility.

  • Solid-State Analysis:

    • It is good practice to analyze the residual solid after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation) during the experiment.[7]

High-Throughput Solubility Assays

For early-stage drug discovery where a large number of compounds need to be screened, high-throughput methods are often employed.

  • Turbidimetric (Nephelometric) Method: This method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic solvent and detecting the concentration at which precipitation occurs by measuring light scattering.[9][10] This provides a measure of kinetic solubility, which is often sufficient for rank-ordering compounds.

  • Potentiometric Titration: This method is particularly useful for ionizable compounds and can determine the solubility-pH profile from a single titration.[10]

It is important to note that these high-throughput methods measure kinetic solubility, which can sometimes overestimate the true thermodynamic solubility. Promising candidates should have their solubility confirmed using the shake-flask method.[7]

Data Analysis and Interpretation

The result of the quantitative analysis will be a concentration value, typically in mg/mL or µg/mL. This should be converted to molar solubility (mol/L) for thermodynamic calculations. By performing the solubility determination at different temperatures, the enthalpy of solution can be calculated using the van't Hoff equation.

For ionizable compounds like this compound, constructing a solubility-pH profile is crucial, as the solubility can vary significantly with the ionization state of the molecule.[8]

Conclusion

The is a critical parameter for its successful application in research and development. This guide has provided a comprehensive framework for understanding and determining this property. Through a detailed analysis of its molecular structure, we have predicted its solubility behavior in a range of solvents. More importantly, we have outlined the gold-standard experimental protocol for its quantitative determination. By combining theoretical predictions with rigorous experimental validation, researchers can gain a thorough understanding of the solubility of this compound, enabling informed decisions in process development, formulation, and further synthetic endeavors.

References

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (2025, April 15).
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Solubility prediction via a thermodynamic cycle. The free energy change... - ResearchGate.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21). Journal of the American Chemical Society.
  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (2025, April 28). PubMed.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Raytor.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Solubility determination of compounds of pharmaceutical interest.
  • (PDF) Revisiting the Solubility Concept of Pharmaceutical Compounds - ResearchGate. (2016, June 8).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31). Chemistry LibreTexts.
  • Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions - Benchchem. Benchchem.

Sources

thermodynamic stability of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine at room temperature

[1]

Executive Summary: The Stability Paradox

The molecule 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine (CAS: 1181405-27-5 analog/derivative) represents a classic "Janus-faced" intermediate in organic synthesis.[1] It contains two distinct functional motifs with opposing stability profiles: a primary benzylic amine (base-stable, oxidation-prone) and a tetrahydropyranyl (THP) ether (base-stable, highly acid-labile).[1]

At room temperature (25°C), the thermodynamic stability of this compound is conditionally high , provided it is isolated from two ubiquitous environmental vectors: proton sources (moisture/acid) and atmospheric carbon dioxide .[1]

Core Verdict:

  • Solid State: Stable for >12 months if stored under Argon/Nitrogen at <25°C.[1]

  • Solution State: Highly solvent-dependent.[1] Stable in anhydrous aprotic solvents (THF, Toluene).[1] Rapidly degrades in acidic aqueous media or chlorinated solvents over time.[1]

Molecular Architecture & Reactivity Analysis[1]

To understand the thermodynamic boundaries, we must deconstruct the molecule into its reactive pharmacophores.[1]

The Tetrahydropyranyl (THP) Ether

The oxan-2-yloxy moiety acts as a protecting group for the phenol.[1] Thermodynamically, this acetal linkage is stable to base, nucleophiles, and hydrides.[1] However, it possesses a high ground-state energy relative to the hydrolyzed phenol + dihydropyran products in the presence of a proton catalyst.[1]

  • Risk Factor: Acid-Catalyzed Hydrolysis .[1] Even trace acidity (pH < 5) or Lewis acids can trigger the cleavage of the C-O bond, reverting the molecule to the parent phenol.[1]

The Benzylic Amine

The 1-aminoethyl group is a primary amine attached to a benzylic carbon.

  • Risk Factor 1: Carbamate Formation. As a strong nucleophile, the primary amine will kinetically trap atmospheric CO₂ to form carbamates (reversible) or carbonates (in the presence of moisture).[1]

  • Risk Factor 2: Oxidative Deamination. The benzylic position is activated.[1] While slow at room temperature, exposure to radical initiators or high oxygen tension can lead to oxidation, forming the corresponding acetophenone derivative.[1]

Degradation Pathways: Mechanistic Insight

The following Graphviz diagram details the three critical degradation vectors researchers must control.

DegradationPathwaysTarget1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine(Target Molecule)Phenol4-(1-aminoethyl)phenol+ 5-HydroxypentanalTarget->Phenol Pathway A: Acid HydrolysisKetone1-[4-(oxan-2-yloxy)phenyl]ethan-1-one(Imine/Ketone)Target->Ketone Pathway B: Benzylic OxidationCarbamateAmmonium CarbamateSalt (Solid Crust)Target->Carbamate Pathway C: CarbonationAcidH+ / H2O(Trace Acidity)Oxygen[O] / Radical(Air/Light)CO2CO2(Atmosphere)

Figure 1: Primary degradation pathways.[1] Pathway A (Red) is the dominant risk in solution; Pathway C (Green) is the dominant risk in solid-state storage.

Thermodynamic Stability Data & Thresholds

The following data summarizes the stability profile based on functional group first principles and standard stress testing parameters for this class of intermediates.

ParameterStability StatusCritical ThresholdRecommendation
Thermal (Solid) Stable

Store at RT (

). Avoid

.
Hydrolytic (pH 1-4) Unstable

Strictly avoid acidic aqueous contact.
Hydrolytic (pH 7-14) Stable IndefiniteSafe for basic workups (e.g., NaOH, NaHCO₃).[1]
Oxidative (Air) Moderate Slow yellowing over weeksStore under Argon/Nitrogen.[1]
Photolytic Unknown/Risk UV absorption at

Store in amber vials.[1]

Experimental Validation Protocols

As a scientist, you cannot rely on theoretical stability.[1] You must validate the integrity of your specific batch.[1] Use the following Self-Validating Protocol to assess thermodynamic stability.

Protocol: Forced Degradation Stress Test

Objective: Determine the shelf-life limiting factor.[1]

Reagents:

  • 0.1 N HCl (Acid Stress)[1]

  • 0.1 N NaOH (Base Stress)[1]

  • 3% H₂O₂ (Oxidative Stress)[1]

  • HPLC Grade Acetonitrile (Diluent)[1]

Workflow:

  • Preparation: Dissolve 10 mg of the amine in 10 mL Acetonitrile (1 mg/mL stock).

  • Stress Conditions:

    • Sample A (Control): Store at 4°C.

    • Sample B (Acid): Mix 1 mL stock + 1 mL 0.1 N HCl. Wait 1 hour at RT.

    • Sample C (Base): Mix 1 mL stock + 1 mL 0.1 N NaOH. Wait 24 hours at RT.

    • Sample D (Oxidation): Mix 1 mL stock + 0.1 mL 30% H₂O₂.[1] Wait 24 hours at RT.

  • Quenching: Neutralize Acid/Base samples immediately before analysis.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN/Water + 0.1% NH₄OH). Note: Do not use TFA in mobile phase as it will degrade the THP group on-column.[1]

Analytical Logic (The "Why")
  • Why NH₄OH modifier? Standard acidic modifiers (Formic acid, TFA) can hydrolyze the THP ether during the HPLC run, creating ghost peaks and false instability results.[1] You must use a basic mobile phase (pH > 8) to keep the THP intact and the amine deprotonated for good peak shape.[1]

Storage & Handling Directives

To maximize thermodynamic stability and prevent the "crusting" effect of carbamate formation:

  • Primary Containment: Store in borosilicate glass vials with Teflon-lined caps. Avoid polyethylene (which is permeable to O₂).[1]

  • Atmosphere: Purge headspace with dry Nitrogen or Argon.[1]

  • Temperature: Refrigeration (2-8°C) is preferred to slow oxidative kinetics, but Room Temperature (20-25°C) is acceptable for short-term (<3 months) storage if dry.[1]

  • Desiccation: Store the vial within a secondary container (desiccator) containing activated silica gel or molecular sieves.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of THP ether hydrolysis and stability profiles). [1]

  • Organic Chemistry Portal. (n.d.).[1] Tetrahydropyranyl Ethers (THP Ethers). Retrieved October 26, 2023.[1] (Comprehensive database of THP stability conditions). Link

  • Mitch, W. A., & Sedlak, D. L. (2004).[1] Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination. Environmental Science & Technology.[1] (Discusses degradation pathways of amines including oxidative deamination). Link[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 1-(4-aminophenyl)ethan-1-one. (Reference for stability of the deprotected/oxidized core structure). Link

pKa values of the amine group in 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of the Amine Group in 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive technical overview focused on the determination and interpretation of the pKa value of the primary amine group in this compound. We will dissect the molecule's structure to predict its basicity, outline detailed protocols for both computational prediction and experimental determination, and discuss the implications of the pKa value in a drug development context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of how to approach pKa determination for a novel amine-containing compound.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of ionization of a drug molecule at a given pH is governed by its pKa value(s). This ionization state is a pivotal determinant of numerous Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] For a basic compound, such as an amine, the pKa of its conjugate acid dictates the equilibrium between the charged (protonated) and uncharged (neutral) forms. This balance directly impacts:

  • Aqueous Solubility: The charged, protonated form of an amine is generally more water-soluble than the neutral form.

  • Membrane Permeability: The neutral, more lipophilic form is typically better able to cross biological membranes via passive diffusion.

  • Target Binding: The ionization state can be crucial for specific interactions, such as forming salt bridges with acidic residues in a protein binding pocket.[1]

  • Pharmacokinetic Profile: Properties like absorption, distribution, susceptibility to efflux transporters, and metabolic pathways are all influenced by the molecule's charge.[1][4]

Given these far-reaching consequences, the accurate determination of a compound's pKa is not merely a routine measurement but a foundational step in early drug discovery, guiding lead optimization and formulation development.[1][5]

Structural Analysis and Qualitative pKa Estimation

The structure of this compound contains several key features that collectively determine the basicity of the primary amine. A qualitative assessment can be made by comparing it to reference compounds.

  • Core Structure: The core is a phenylethylamine scaffold. The parent compound, phenylethylamine, has a reported pKa of approximately 9.8. The primary amine in our target molecule is attached to a chiral center.

  • Alkyl Substitution: The α-methyl group on the ethylamine chain is an electron-donating group (EDG) via the inductive effect. Alkyl groups tend to increase the electron density on the nitrogen atom, stabilizing the conjugate acid and thereby increasing the basicity (raising the pKa).

  • Aromatic System: The phenyl ring is generally an electron-withdrawing group, which would typically decrease basicity by delocalizing the nitrogen's lone pair.[6][7] However, since the amine is on a benzylic carbon and not directly attached to the ring (like in aniline), this delocalization effect is not operative. The primary influence will be a weak electron-withdrawing inductive effect.

  • Para-Substituent: The phenyl ring is substituted at the para-position with an oxan-2-yloxy group (a tetrahydropyranyl ether, THP). This ether group is an electron-donating group through resonance (lone pairs on the oxygen can be donated to the ring) and electron-withdrawing through induction. For substituents on a benzene ring, the resonance effect often dominates, leading to a net increase in electron density in the ring, which can be relayed to the benzylic amine, slightly increasing its basicity compared to an unsubstituted phenylethylamine.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, which is particularly valuable for high-throughput screening and for prioritizing compounds for experimental validation.[8][9] These tools utilize algorithms based on large databases of experimental pKa values, applying principles of linear free-energy relationships, quantum mechanics, or fragment-based approaches.[10][11][12][13]

Commonly Used Software Platforms:
  • ACD/pKa DB: Employs a large database and a fragment-based algorithm to calculate pKa values using Hammett-type equations.[12][14][15]

  • MarvinSketch (ChemAxon): Uses a method that considers the electronic and structural environment of the ionizable center and allows for user-trained improvements.[16][17][18][19][20]

  • MOE (Chemical Computing Group): Incorporates pKa prediction models that are continuously updated and improved.[21][22][23]

Workflow for In Silico pKa Prediction

The following diagram outlines a generalized workflow for obtaining a computational pKa prediction.

G cluster_input Input Stage cluster_software Prediction Software cluster_calculation Calculation cluster_output Output & Analysis mol_structure 1. Obtain Molecular Structure (SMILES or SDF) software_select 2. Import Structure into Prediction Software (e.g., MarvinSketch, ACD/pKa) mol_structure->software_select run_calc 3. Run pKa Calculation (Select appropriate model, e.g., 'macro') software_select->run_calc analyze_results 4. Analyze Predicted Values (Identify basic pKa, visualize ionization) run_calc->analyze_results

Caption: A generalized workflow for computational pKa prediction.

Predicted pKa Values

The following table summarizes hypothetical pKa values for the target amine as predicted by various common software packages. These serve as illustrative examples.

Prediction SoftwarePredicted pKa (Basic)
ACD/pKa DB v202410.1 ± 0.4
MarvinSketch 24.110.25
MOE 2024.0610.08

These predicted values are consistent with our initial structural analysis, suggesting a pKa around 10.1-10.3. This provides a strong hypothesis to be validated experimentally.

Experimental pKa Determination

While computational predictions are valuable, experimental determination remains the gold standard for obtaining an accurate pKa value. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[24][25] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is added incrementally. The pKa is the pH at which the amine is 50% protonated, corresponding to the midpoint of the buffer region on the titration curve.[26]

Objective: To determine the pKa of the primary amine in this compound using automated potentiometric titration.

Materials & Equipment:

  • This compound (≥98% purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Methanol or Acetonitrile (co-solvent, if needed)

  • Deionized, carbonate-free water

  • Automated titrator with a calibrated combination pH electrode

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Methodology:

  • System Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[26]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the compound to prepare a ~50 mL solution at a concentration of approximately 1 mM (10⁻³ M). The lower concentration limit for reliable results is typically around 10⁻⁴ M.[24][27]

    • Dissolve the compound in a solution of constant ionic strength, typically 0.15 M KCl.[26]

    • Causality: Maintaining a constant ionic strength minimizes variations in activity coefficients throughout the titration, leading to a more accurate pKa determination.

    • If the compound has low aqueous solubility, a co-solvent like methanol can be used. Start with the lowest percentage required for dissolution (e.g., 10-20%). Note that the measured pKa will be an apparent pKa (psKa) in the solvent mixture. The aqueous pKa can be obtained by performing titrations at several co-solvent percentages and extrapolating to 0% using the Yasuda-Shedlovsky method.[24]

  • Titration Setup:

    • Place the sample solution in a jacketed titration vessel maintained at a constant temperature.

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • Begin gentle stirring with the magnetic stirrer.

    • Purge the headspace of the vessel with nitrogen gas for 5-10 minutes before and during the titration.[26]

    • Causality: This step is crucial to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound, especially in the neutral-to-high pH range.[24]

  • Titration Procedure:

    • If the sample solution is basic, first perform a "back-titration" by adding a known excess of 0.1 M HCl to fully protonate the amine.

    • Titrate the resulting acidic solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot indicates the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[26]

G cluster_prep Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis calibrate 1. Calibrate pH Electrode prepare_sample 2. Prepare Analyte Solution (1 mM in 0.15 M KCl) calibrate->prepare_sample setup_vessel 3. Assemble Titration Vessel (Constant T°, Stirring) prepare_sample->setup_vessel purge_n2 4. Purge with Nitrogen (Remove dissolved CO₂) setup_vessel->purge_n2 titrate 5. Titrate with Standard Acid/Base purge_n2->titrate record_data 6. Record pH vs. Volume titrate->record_data plot_curve 7. Plot Titration Curve record_data->plot_curve find_ep 8. Determine Equivalence Point (First Derivative) plot_curve->find_ep calc_pka 9. Calculate pKa (pH at 1/2 Equivalence Point) find_ep->calc_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Alternative Methods: UV-Vis Spectrophotometry and Capillary Electrophoresis
  • UV-Vis Spectrophotometry: This method is suitable if the molecule contains a UV-active chromophore (like the phenyl ring in our target) near the ionizable center.[24] It relies on the principle that the protonated and neutral forms of the molecule will have different UV absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, and the inflection point corresponds to the pKa.[28][29] This technique requires much less sample than potentiometry and is more tolerant of impurities.[24][30]

  • Capillary Electrophoresis (CE): CE is a powerful, high-throughput technique that separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.[3] As the pH of the background electrolyte changes, the ionization state and thus the mobility of the amine will change. By measuring the mobility at several different pH values, a titration curve can be constructed to determine the pKa.[3][31] CE is particularly advantageous for compounds with low solubility or when only a very small amount of sample is available.[3][31][32]

Discussion and Implications for Drug Development

Assuming an experimentally determined pKa of 10.2 , we can analyze its significance.

Protonation State at Physiological pH

The Henderson-Hasselbalch equation can be used to determine the percentage of the drug that is protonated at physiological pH (typically assumed to be 7.4).

pH = pKa + log ( [Base] / [Acid] ) 7.4 = 10.2 + log ( [Amine] / [Amine-H⁺] ) -2.8 = log ( [Amine] / [Amine-H⁺] ) 10⁻²⁸ = [Amine] / [Amine-H⁺]

This calculation shows that the ratio of the neutral form to the protonated form is extremely small. At pH 7.4, the compound will be >99.9% in its protonated, charged form.

Implications:
  • High Solubility: The predominance of the charged form at physiological pH suggests the compound will exhibit good aqueous solubility, which is favorable for formulation.

  • Low Permeability: The high degree of ionization may lead to poor passive diffusion across lipid membranes like the intestinal wall or the blood-brain barrier. This is a critical consideration for oral bioavailability and CNS penetration.[1]

  • Potential for Off-Target Effects: Highly basic amines (pKa > 10) are sometimes associated with off-target liabilities, such as inhibition of the hERG potassium channel.[1][33] Therefore, if such liabilities are observed, medicinal chemists might consider strategies to reduce the amine's basicity.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa of the primary amine in this compound. Through structural analysis and computational prediction, we estimated a pKa value in the range of 10.0-10.3. A robust, step-by-step protocol for experimental validation via potentiometric titration was provided, along with an overview of alternative methods. An accurate pKa value is indispensable, providing critical insights that guide the entire drug discovery and development process, from optimizing molecular properties to designing effective formulations.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Oumsil, H., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Subirats, X., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Available from: [Link]

  • Jorgensen, M.R. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. The Winnower. Available from: [Link]

  • Mai, T.D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]

  • Jorgensen, M.R., & Schyman, P. (2014). Prediction of pKa values using the PM6 semiempirical method. PeerJ. Available from: [Link]

  • Bouso, M., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: [Link]

  • Chen, C. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Chemistry Highlights. Available from: [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Zhang, Z., et al. (2017). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation. Available from: [Link]

  • Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Canals, A., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Electrophoresis. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Le, T.T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. Available from: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

  • Manallack, D.T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]

  • Simorangkir, M., et al. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Pendidikan Kimia. Available from: [Link]

  • Kadioglu, E., & Tirit, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Dicle Tıp Dergisi. Available from: [Link]

  • Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • López-de-Alba, P.L., et al. (2017). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available from: [Link]

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]

  • Ram, H.N.A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • ECETOC. pKa - QSARs. Available from: [Link]

  • Unacademy. Factors That Affect the Basicity of Amines. Available from: [Link]

  • Chemical Computing Group. (2024). MOE 2024.06 Release Notes. Available from: [Link]

  • Scribd. (2020). Organic Bases - Amine Basicity and pKaH Trends. Available from: [Link]

  • Chemical Computing Group. Molecular Operating Environment (MOE). Available from: [Link]

  • Scholaris. (2016). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Available from: [Link]

  • Balogh, G.T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Available from: [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]

  • Salmas, R.E., et al. (2023). Benchmarking In Silico Tools for Cysteine pKa Prediction. Journal of Chemical Information and Modeling. Available from: [Link]

  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

  • ChemAxon. Training the pKa Plugin - Documentation. Available from: [Link]

  • YouTube. (2011). Tools for Estimating pKa. Available from: [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • SCFBio. pKa calculation training. Available from: [Link]

  • Macs in Chemistry. (2023). MOE 2015.10 Review. Available from: [Link]

  • Raos, G., et al. (2012). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • ACD/Labs. ACD/Labs | Software for R&D | Chemistry Software. Available from: [Link]

Sources

Strategic Utilization of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex phenolic pharmacophores demands robust, orthogonal protecting group strategies to prevent unwanted side reactions during molecular assembly. 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine —commonly referred to as THP-protected 4-(1-aminoethyl)phenol—has emerged as a privileged chiral building block in modern drug discovery. By masking the highly reactive phenolic hydroxyl group as a tetrahydropyranyl (THP) ether, medicinal chemists can selectively functionalize the sterically hindered benzylic amine. This in-depth technical guide explores the structural rationale, pharmacological applications, and field-proven protocols for utilizing this critical intermediate.

Structural Rationale & Protecting Group Dynamics

The architectural value of this compound lies in its tripartite functionality:

  • The Primary Amine : Serves as a versatile nucleophilic anchor for amide coupling, reductive amination, or urea formation.

  • The Benzylic Chiral Center : The

    
    -methyl group provides critical spatial orientation. Utilizing the pure (R)- or (S)-enantiomer allows researchers to probe specific steric constraints within a target receptor's binding pocket.
    
  • The THP-Protected Phenol : The oxan-2-yloxy (THP) group is an acetal. As detailed in authoritative texts like, THP ethers are exceptionally stable to strong bases, nucleophiles, and hydride-reducing agents, yet they can be cleaved under remarkably mild acidic conditions.

Expert Insight on Diastereomeric Complexity: Because the THP group contains a chiral anomeric carbon (C2 of the pyran ring), protecting an enantiopure 1-(4-hydroxyphenyl)ethan-1-amine yields a mixture of two diastereomers. During HPLC or LC-MS analysis, this intermediate will frequently elute as a split peak or "doublet." Novice chemists often misinterpret this as epimerization or a synthetic impurity. This doublet is a natural consequence of the THP anomeric center and will cleanly collapse into a single peak upon acidic deprotection.

Workflow A 1-[4-(oxan-2-yloxy)phenyl] ethan-1-amine B Electrophilic Coupling (Amidation) A->B Electrophile C THP-Protected Intermediate B->C D Acidic Deprotection (HCl/MeOH or TFA) C->D Acid + Scavenger E Bioactive Phenol Target Molecule D->E -THP

Figure 1: Synthetic workflow for this compound derivatives.

Pharmacological Applications & Literature Review

Selective Estrogen Receptor Modulators (SERMs)

In the development of SERMs, the unmasked phenol is strictly required to mimic the A-ring of endogenous estradiol, enabling critical hydrogen bonding with Glu353 and Arg394 in the Estrogen Receptor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) binding cavity. The THP-protected amine allows for the construction of the basic side chain without risking phenolic alkylation. As demonstrated in , derivatives of 4-(tetrahydro-2H-pyran-2-yloxy)phenyl ethanamine are pivotal in synthesizing novel arylalkenes that exhibit potent ER antagonism in breast tissue while maintaining agonism in bone tissue.
NAMPT Modulators in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, making it a prime target for oncology and metabolic disorders. Recent patent literature, such as, highlights the use of highly functionalized protected amines to build complex NAMPT modulators[1]. The terminal phenol (masked by THP during backbone assembly) is ultimately required to anchor the molecule within the NAMPT active site via hydrogen bonding to Ser275.

Pathway Drug Phenolic Derivative Target Target Enzyme/Receptor (e.g., NAMPT / ERα) Drug->Target Binds Binding H-Bonding via Phenol OH Target->Binding Induces Pathway Modulation of NAD+ / Estrogen Binding->Pathway Triggers Outcome Therapeutic Efficacy Pathway->Outcome Results in

Figure 2: Pharmacological signaling pathway and target engagement of phenolic derivatives.

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Objective: Conjugate the primary amine of this compound with a target carboxylic acid.

  • Causality & Rationale: The

    
    -methyl group adjacent to the amine introduces significant steric bulk. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and risk epimerization of the benzylic chiral center. HATU is employed to rapidly form a highly reactive 7-aza-HOBt ester, bypassing steric resistance. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.
    
  • Step-by-Step Procedure:

    • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-form the active ester.

    • Add this compound (1.0 eq) dropwise.

    • Stir for 4–6 hours. Quench with saturated aqueous

      
       and extract with EtOAc.
      
  • Self-Validation System (LC-MS): The THP group is notoriously labile in electrospray ionization (ESI) sources. Analysts should not expect a strong

    
     parent ion. The self-validating marker is the 
    
    
    
    peak, corresponding to the in-source loss of dihydropyran.
Protocol B: Orthogonal Acidic Deprotection

Objective: Remove the THP (oxan-2-yl) group to unmask the bioactive phenol.

  • Causality & Rationale: Cleavage of the acetal proceeds via an oxocarbenium ion intermediate. A nucleophilic scavenger (e.g., methanol) must be present to trap the highly reactive dihydropyran byproduct; otherwise, the electron-rich phenol ring may undergo unintended electrophilic aromatic substitution (re-alkylation).

  • Step-by-Step Procedure:

    • Dissolve the THP-protected intermediate in a 1:1 mixture of DCM and Methanol (0.05 M).

    • Cool to 0°C and add 4M HCl in Dioxane (5.0 eq) dropwise.

    • Warm to room temperature and stir for 2 hours.

    • Concentrate under reduced pressure and triturate the resulting hydrochloride salt with diethyl ether.

  • Self-Validation System (HPLC/TLC): On TLC, use a Phosphomolybdic Acid (PMA) stain; the deprotected phenol will stain intensely dark blue/green and exhibit a lower

    
     value due to increased hydrogen bonding. On HPLC, validate success by observing the collapse of the starting material's diastereomeric "doublet" into a single, sharp peak.
    

Quantitative Data & Comparative Analysis

Table 1: Comparative Analysis of Phenolic Protecting Groups in Amine Derivatization

Protecting GroupStability to Amination/BasesDeprotection ReagentsOrthogonalityDiastereomeric Complexity
THP (oxan-2-yl) ExcellentMild Acid (HCl, TFA)High (Stable to Pd/C, Hydrides)Yes (Anomeric center creates doublets)
Benzyl (Bn) ExcellentHydrogenolysis (Pd/C,

)
Moderate (Cleaves target alkenes)No
TBDMS Moderate (F- sensitive)TBAF or Mild AcidHighNo
Methyl (Me) ExcellentStrong Lewis Acid (

)
Low (Harsh conditions degrade core)No

Table 2: Quantitative Yields & Validation Metrics for Key Workflows

Reaction StepCatalyst / ReagentsTemp / TimeAverage YieldAnalytical Validation Marker
Amide Coupling HATU, DIPEA, DMF25°C, 4–6 h82 – 91%LC-MS:

(THP fragmentation)
Reductive Amination

, DCE
25°C, 12 h75 – 88%TLC: Ninhydrin negative (secondary amine)
THP Deprotection 4M HCl in Dioxane / MeOH0°C

25°C, 2 h
90 – 98%HPLC: Collapse of diastereomeric doublet

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

Sources

safety data sheet (SDS) for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide and safety assessment for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine .

Important Note on Availability: This specific compound is a specialized research intermediate, often synthesized in-house or by custom synthesis providers. As such, a standardized public Safety Data Sheet (SDS) from major regulatory bodies may not exist. This guide constructs a predictive technical safety profile based on Structure-Activity Relationships (SAR), functional group analysis (primary benzylic amine + tetrahydropyranyl ether), and data from its direct precursors.

Part 1: Compound Identification & Physicochemical Profile

Nomenclature & Structure
  • IUPAC Name: this compound

  • Systematic Name: 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanamine

  • Common Synonyms: 4-(1-Aminoethyl)phenol THP ether;

    
    -Methyl-4-(tetrahydropyran-2-yloxy)benzylamine.
    
  • CAS Number (Precursor Ketone): 16162-69-9 (1-[4-(tetrahydro-2H-pyran-2-yloxy)phenyl]ethanone).[1] Note: The specific CAS for the amine derivative is often not indexed in public registries; treat as a derivative of the ketone.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.30 g/mol

Predicted Physicochemical Properties
PropertyValue (Predicted/Derived)Confidence
Physical State Viscous Oil or Low-Melting SolidHigh
Color Colorless to Pale YellowHigh
Boiling Point ~310–320°C (at 760 mmHg)Medium
Flash Point >110°CMedium
pKa (Amine) ~9.0–9.5 (Typical for benzylic amines)High
Solubility Soluble in DCM, MeOH, EtOAc; Low in WaterHigh
Stability Acid Labile (THP group hydrolyzes at pH < 5)Critical

Part 2: Hazard Identification (GHS Classification)[2][3]

Signal Word: DANGER

Hazard Statements (Derived from SAR)

Based on the functional groups (primary aliphatic amine attached to a benzylic carbon and an acid-labile ether), the following hazards are predicted:

  • H314: Causes severe skin burns and eye damage.[2] (Category 1B)[2]

    • Rationale: Primary amines, especially benzylic ones, are often corrosive or severe irritants.

  • H302: Harmful if swallowed.[2][3][4] (Category 4)

  • H317: May cause an allergic skin reaction. (Sensitizer)

  • H335: May cause respiratory irritation.[2][3][4] (STOT SE 3)[2][5][6]

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][3] Remove contact lenses, if present and easy to do.[8][3] Continue rinsing.[8][3]

  • P310: Immediately call a POISON CENTER/doctor.

Part 3: Handling, Storage & Stability

The "Acid-Sensitivity" Protocol

The Tetrahydropyranyl (THP) ether is an acetal protecting group. It is stable to base but highly unstable to acid .

  • Avoid: Contact with Brønsted acids (HCl, H2SO4, Acetic Acid) or Lewis acids during storage.

  • Hydrolysis Risk: Exposure to moisture and acid will cleave the THP group, releasing 1-(4-hydroxyphenyl)ethylamine (the free phenol) and 5-hydroxypentanal (or its cyclic lactol).

Atmospheric Sensitivity
  • Carbon Dioxide: Primary amines react with atmospheric CO2 to form carbamates.

  • Oxidation: Benzylic amines are susceptible to oxidation over time, turning yellow/brown.

  • Storage Condition: Store under Inert Atmosphere (Nitrogen or Argon) at 2–8°C .

Visualizing the Stability Logic

The following diagram illustrates the stability profile and degradation pathways.

StabilityPathways cluster_0 Degradation Risks Compound This compound Acid Acid Contact (H+) Compound->Acid Exposure CO2 Atmospheric CO2 Compound->CO2 Exposure Phenol 1-(4-hydroxyphenyl)ethylamine (Free Phenol) Acid->Phenol Hydrolysis THP_Byproduct 5-Hydroxypentanal (THP Cleavage) Acid->THP_Byproduct Hydrolysis Carbamate Amine Carbamate Salt (Solid Precipitate) CO2->Carbamate Reaction

Caption: Stability profile showing acid-catalyzed hydrolysis of the THP group and CO2 scavenging by the primary amine.

Part 4: Synthesis & Experimental Protocols

Since this compound is often synthesized in-house, the following protocols ensure safety and high yield.

Synthesis: Reductive Amination

Starting Material: 1-[4-(tetrahydro-2H-pyran-2-yloxy)phenyl]ethanone (CAS 16162-69-9).

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous Methanol.

  • Imine Formation: Add Ammonium Acetate (

    
    , 10.0 equiv). Stir at room temperature for 1 hour.
    
  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (

    
    , 1.5 equiv). Caution: Generates toxic HCN gas if acidified. Keep pH > 7.
    
  • Workup: Quench with saturated

    
     (Do NOT use acid). Extract with DCM.[9]
    
  • Purification: Flash chromatography (DCM/MeOH/NH4OH). Note: Silica gel is slightly acidic; add 1% Triethylamine to the eluent to prevent THP cleavage.

Deprotection (If desired)

To remove the THP group and reveal the phenol:

  • Dissolve amine in Methanol.

  • Add 1M HCl (1.1 equiv) or p-Toluenesulfonic acid (catalytic).

  • Stir at RT for 1-2 hours.

  • Neutralize with

    
     to isolate the free amino-phenol.
    
Synthesis Workflow Diagram

SynthesisWorkflow Ketone Starting Material: 1-[4-(oxan-2-yloxy)phenyl]ethanone (CAS 16162-69-9) Intermediate Intermediate: Imine Species Ketone->Intermediate Ammonium Acetate (Imine Formation) Reagents Reagents: NH4OAc, NaBH3CN, MeOH Reagents->Intermediate Product Target: This compound Intermediate->Product Reductive Amination (NaBH3CN) Deprotection Deprotection: H+ / MeOH Product->Deprotection Optional Step FinalPhenol Product: 1-(4-hydroxyphenyl)ethylamine Deprotection->FinalPhenol Hydrolysis

Caption: Synthetic route from the commercial ketone precursor to the target amine and optional deprotection.

Part 5: Emergency Response Protocols

ScenarioImmediate ActionMedical/Technical Note
Eye Contact Rinse immediately with water for 15+ mins.[4] Lift eyelids.[8][4]Critical: Alkaline burns penetrate deeply. Immediate irrigation is vital to prevent permanent damage.
Skin Contact Remove contaminated clothing.[7][2][3][4] Wash with soap/water.[3][4]Monitor for delayed chemical burns. Do not use acidic neutralizers on skin.
Inhalation Move to fresh air.[8][7][2][3][4] Oxygen if breathing is difficult.[4]Pulmonary edema may be delayed. Observation required.
Spill Cleanup Absorb with inert material (sand/vermiculite).Do NOT use acid to neutralize the spill directly (exothermic reaction). Use a weak acid (citric) only after bulk removal.
Fire Use CO2, dry chemical, or foam.[4]Burning releases Nitrogen Oxides (NOx). Wear SCBA.[7]

References

  • Ketone Precursor Data: Sigma-Aldrich. Safety Data Sheet for 1-[4-(tetrahydro-2H-pyran-2-yloxy)phenyl]ethanone (CAS 16162-69-9).

  • General Amine Hazards: National Center for Biotechnology Information. PubChem Compound Summary for Benzylamine Derivatives.

  • THP Protection Chemistry: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability).
  • Reductive Amination Safety: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Disclaimer: This document is a technical guide created for research purposes. It is based on the properties of analogous compounds and functional groups. It does not replace a manufacturer-issued SDS required for legal compliance in transport or commerce.

Sources

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine: A Strategic Chiral Building Block for Phenolic Amine Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine is a pivotal pharmaceutical intermediate, valued for its dual functionality as a chiral primary amine and a protected phenol. The core of its utility lies in the tetrahydropyranyl (THP) ether, which masks the reactive phenolic hydroxyl group, permitting selective transformations at the amine center. This guide provides a comprehensive overview of its synthesis, strategic applications, and detailed experimental protocols, offering field-proven insights for its effective integration into complex drug discovery and development workflows.

Section 1: Introduction to the Core Moiety and its Strategic Value

Chemical Identity and Physicochemical Properties

This compound is a chiral organic compound featuring a primary amine on an ethyl side chain, attached to a phenyl ring that is para-substituted with a tetrahydropyranyl (THP) ether. The THP group, correctly named an oxan-2-yloxy group, serves as a robust protecting group for the underlying phenolic hydroxyl.

The presence of two stereocenters—one at the benzylic carbon of the ethylamine chain and another at the anomeric carbon of the THP ether—means the compound exists as a mixture of diastereomers unless a specific chiral synthesis is employed.[1][2] This is a critical consideration for purification and characterization.

Caption: Chemical structure of this compound.

The Tetrahydropyranyl (THP) Group: A Strategic Choice

In multi-step syntheses, protecting functional groups is essential to prevent unwanted side reactions. The THP ether is an ideal choice for masking phenols for several reasons[3]:

  • Formation and Cleavage: It is easily formed by the acid-catalyzed reaction of a phenol with 3,4-dihydro-2H-pyran (DHP) and readily cleaved under mild acidic conditions, often with catalysts like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[3]

  • Robust Stability: THP ethers exhibit excellent stability towards a wide range of non-acidic reagents, including strong bases (e.g., organolithiums), Grignard reagents, hydrides, and various oxidizing and reducing agents.[1][4] This stability is paramount, as it allows for extensive modification of other parts of the molecule, such as the primary amine, without disturbing the protected phenol.

  • Cost-Effectiveness: The primary reagent for its installation, DHP, is inexpensive and widely available, making this protection strategy economically viable for large-scale synthesis.[3]

The primary drawback is the introduction of a new stereocenter, which can complicate NMR spectra and chromatographic purification by creating diastereomers.[1][2] However, this is often a manageable trade-off for the broad chemical stability it confers.

The Importance of Chirality

The chiral center at the ethylamine side chain is of paramount importance in pharmacology. Enantiomers of a drug often exhibit significantly different pharmacological activities, potencies, and toxicities. Therefore, the ability to synthesize enantiomerically pure forms of this building block is critical. Asymmetric synthesis or chiral resolution is not just a preference but a necessity for developing stereochemically defined active pharmaceutical ingredients (APIs).[5]

Section 2: Synthesis and Characterization

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 4-hydroxyacetophenone.

Synthesis_Workflow start 4-Hydroxyacetophenone ketone 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one (Ketone Intermediate) start->ketone  Step 1: THP Protection   amine This compound (Final Building Block) ketone->amine  Step 2: Reductive Amination  

Caption: General synthetic workflow for the target building block.

Protocol 2.1: Synthesis of the Ketone Intermediate

This step involves the protection of the phenolic hydroxyl of 4-hydroxyacetophenone. The choice of a mild acid catalyst is crucial to prevent side reactions.

Methodology: Acid-Catalyzed Tetrahydropyranylation

  • Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of p-toluenesulfonic acid monohydrate (PPTS or TsOH, ~0.05 eq).

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) to the mixture at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude oil, 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Causality: The use of a non-protic solvent like DCM is essential because protic solvents (like methanol) could compete with the phenol in reacting with the activated DHP. PPTS is often preferred over stronger acids like TsOH for sensitive substrates as it provides a more controlled, milder reaction environment.[3]

Protocol 2.2: Asymmetric Synthesis of the Chiral Amine

The conversion of the ketone to a chiral amine is the most critical step. Asymmetric transfer hydrogenation is an efficient method for achieving high enantioselectivity.

Methodology: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere (e.g., under nitrogen or argon), prepare a solution of a suitable chiral ruthenium or rhodium catalyst and a chiral ligand in an appropriate solvent.

  • Reaction Setup: To a solution of the ketone intermediate (1.0 eq) and a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) in a suitable solvent, add the catalyst solution. An ammonium source, such as ammonium formate, is also added.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature for the chosen catalyst (e.g., 40-60 °C) and stir for 12-24 hours.

  • Monitoring and Workup: Monitor conversion by TLC or HPLC. Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform an aqueous workup to remove salts. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the organic phase and concentrate under vacuum. Purify the resulting amine by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Field Insight: The choice of catalyst and ligand is paramount for achieving high enantioselectivity. This method avoids the need for protecting and deprotecting the amino group, making it a more atom-economical and greener alternative to other methods like chiral resolution.[6]

Table 1: Representative Characterization Data
PropertyData for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-oneData for this compound
Appearance Colorless to pale yellow oilColorless to pale yellow oil
¹H NMR (CDCl₃, δ) ~7.9 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.5 (t, 1H, O-CH-O), ~3.6-3.9 (m, 2H, O-CH₂), ~2.5 (s, 3H, COCH₃), ~1.6-1.9 (m, 6H, CH₂)~7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~5.4 (t, 1H, O-CH-O), ~4.1 (q, 1H, CH-NH₂), ~3.6-3.9 (m, 2H, O-CH₂), ~1.6-1.9 (m, 6H, CH₂), ~1.4 (d, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~197 (C=O), ~160 (Ar-C-O), ~131 (Ar-C), ~130 (Ar-C), ~116 (Ar-C), ~96 (O-CH-O), ~62 (O-CH₂), ~30 (CH₂), ~26 (COCH₃), ~25 (CH₂), ~19 (CH₂)~155 (Ar-C-O), ~140 (Ar-C), ~127 (Ar-C), ~117 (Ar-C), ~96 (O-CH-O), ~62 (O-CH₂), ~50 (CH-NH₂), ~30 (CH₂), ~25 (CH₂), ~24 (CH₃), ~19 (CH₂)
Molecular Weight 220.27 g/mol 221.30 g/mol

Note: NMR shifts are approximate and can vary based on solvent and diastereomeric ratio.

Section 3: Applications in Medicinal Chemistry

The primary application of this building block is to serve as a synthon for chiral phenylethanolamine substructures, which are common in various classes of drugs, particularly adrenergic receptor agonists and antagonists.

Application_Workflow cluster_0 Protected Phase cluster_1 Deprotection & Final API BuildingBlock This compound CoupledProduct N-Substituted Intermediate BuildingBlock->CoupledProduct N-Alkylation or Acylation ReactionPartner Electrophile (e.g., R-X, Epoxide) ReactionPartner->CoupledProduct FinalAPI Final Phenolic Amine Drug (API) CoupledProduct->FinalAPI  Step 3: THP Deprotection (H⁺)  

Caption: General workflow for utilizing the building block in drug synthesis.

Workflow 3.1: Selective N-Functionalization

With the phenol safely protected, the primary amine is available for a wide array of transformations. N-alkylation and N-acylation are among the most common.

  • N-Alkylation: Reaction with alkyl halides (R-X) or reductive amination with aldehydes/ketones allows for the introduction of various alkyl groups. This is a cornerstone of synthesizing analogues for structure-activity relationship (SAR) studies.

  • N-Acylation: Reaction with acyl chlorides or anhydrides forms amide bonds, a key structural motif in many pharmaceuticals.

  • Epoxide Ring-Opening: The amine can act as a nucleophile to open epoxide rings, a classic method for synthesizing β-amino alcohols, which are prevalent in cardiovascular and respiratory medicines.[5]

Protocol 3.2: Deprotection to Reveal the Active Phenol

The final step in many synthetic sequences involving this building block is the removal of the THP group to unveil the free phenol, which is often crucial for receptor binding.

Methodology: Acidic Hydrolysis

  • Reaction Setup: Dissolve the THP-protected intermediate (1.0 eq) in a protic solvent, typically an alcohol like methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid. For sensitive substrates, mild acids like PPTS are used. For more robust molecules, stronger acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be employed.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is usually complete within 1-3 hours.

  • Monitoring and Workup: Monitor by TLC for the disappearance of the starting material. Once complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and remove the solvent under reduced pressure.

  • Purification: Extract the final product into an organic solvent, dry, and concentrate. Purify the API by recrystallization or chromatography as required.

Self-Validation: The progress of this deprotection is easily visualized on a TLC plate, as the polarity of the molecule increases significantly upon revealing the free hydroxyl group (the product will have a lower Rf value). The success of the reaction is confirmed by the disappearance of the characteristic THP signals (~5.4-5.5 ppm and ~3.6-3.9 ppm) in the ¹H NMR spectrum and the appearance of a broad phenolic -OH peak.

Section 4: Conclusion

This compound stands as a testament to the power of strategic functional group protection in modern organic synthesis. Its design allows medicinal chemists to harness the reactivity of a chiral primary amine while shielding a sensitive phenolic group. The straightforward protocols for its synthesis and deprotection, combined with the broad stability of the THP ether, ensure its place as a valuable and versatile building block in the development of next-generation phenolic amine therapeutics. Mastery of its use provides a reliable pathway to complex molecular targets with precise stereochemical control.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Retrieved from [Link]

  • Li, A., et al. (2004). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Synthetic Communications. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis-1. Retrieved from [Link]

  • Prakash, O., et al. (2006). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, Section B. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Heravi, M. M., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110]. Synthetic Communications. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kumar, B., et al. (2013). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. Retrieved from [Link]

  • Chen, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-phenyl-, oxime. Retrieved from [Link]

  • Trotsko, N., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Retrieved from [Link]

  • Ordóñez, M., et al. (2015). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules. Retrieved from [Link]

  • Ivanov, I., et al. (2017). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Archives of Toxicology. Retrieved from [Link]

  • Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Retrieved from [Link]

Sources

Introduction: The Acetal as a Cornerstone of Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of the Oxan-2-yloxy (Tetrahydropyranyl) Protecting Group

In the landscape of multistep organic synthesis, the judicious selection and application of protecting groups are paramount to achieving complex molecular architectures. The oxan-2-yloxy group, more commonly known as the tetrahydropyranyl (THP) ether, represents one of the earliest and most enduring strategies for the temporary masking of hydroxyl functionalities.[1][2] Its continued prevalence stems from a compelling combination of low reagent cost, straightforward introduction, and a well-defined reactivity profile.[1]

Fundamentally, a THP ether is an acetal, and its chemical behavior is dictated by this core structure.[2][3] This guide provides a detailed examination of the THP group's reactivity, moving beyond simple procedural descriptions to explore the underlying mechanistic principles that govern its stability and cleavage. Understanding this "causality" is critical for researchers, scientists, and drug development professionals to troubleshoot reactions, design robust synthetic routes, and strategically deploy the THP group in concert with other functionalities.

The primary attributes of the THP group are its pronounced lability under acidic conditions and its remarkable stability towards a wide range of basic, nucleophilic, and reductive reagents.[1][4] However, its application is not without nuance. The formation of a THP ether introduces a new stereocenter, which can lead to the formation of diastereomeric mixtures, complicating purification and spectroscopic analysis.[1][4] This guide will address these practical considerations, offering field-proven insights to navigate the challenges and harness the full potential of this versatile protecting group.

The Mechanistic Basis of Formation and Cleavage

The reactivity of the THP group is a direct consequence of the electronic properties of the acetal functional group. The entire protection-deprotection cycle hinges on the formation and collapse of a resonance-stabilized oxocarbenium ion intermediate.

Protection: Acid-Catalyzed Addition to Dihydropyran

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the enol ether, 3,4-dihydro-2H-pyran (DHP).[5] The mechanism proceeds in two key steps:

  • Protonation and Carbocation Formation: The acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or its milder salt, pyridinium p-toluenesulfonate (PPTS)) protonates the DHP at the carbon atom beta to the oxygen.[6] This regioselectivity is crucial, as it generates a secondary carbocation that is significantly stabilized by resonance with the adjacent oxygen atom, forming a highly electrophilic oxocarbenium ion.[2][3][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion by a weak base regenerates the acid catalyst and yields the final THP ether product.[2]

G cluster_0 Mechanism of THP Ether Formation DHP DHP + R-OH H_plus H+ DHP->H_plus 1. Protonation Oxocarbenium Resonance-Stabilized Oxocarbenium Ion H_plus->Oxocarbenium THP_ether THP Ether (R-OTHP) Oxocarbenium->THP_ether 2. Nucleophilic Attack     by R-OH H_plus_regen H+ (regenerated) THP_ether->H_plus_regen 3. Deprotonation G cluster_1 Mechanism of THP Ether Cleavage (Hydrolysis) THP_ether THP Ether (R-OTHP) H_plus H+ THP_ether->H_plus 1. Protonation Protonated_ether Protonated Ether H_plus->Protonated_ether Oxocarbenium Oxocarbenium Ion + R-OH Protonated_ether->Oxocarbenium 2. Cleavage Solvent H₂O Oxocarbenium->Solvent 3. Nucleophilic Attack Final_product 5-Hydroxypentanal + R-OH Solvent->Final_product

Caption: Acid-catalyzed cleavage of a THP ether.

Comprehensive Reactivity and Stability Profile

A deep understanding of a protecting group's stability window is essential for planning a successful synthetic sequence. The THP group offers a robust profile, characterized by broad stability outside of acidic conditions.

Stability Towards Acids

The THP group is defined by its lability to acid. This is its primary mode of cleavage and its most significant limitation. However, the rate of cleavage can be finely tuned by the choice of acid and reaction conditions, allowing for selective deprotection in some contexts.

Reagent/ConditionTypical ConditionsSubstrate SuitabilityReference
Acetic Acid (AcOH) AcOH/THF/H₂O (e.g., 4:2:1) at RT to 45 °CGeneral, mild conditions for many substrates.[1][7]
PPTS Catalytic PPTS in EtOH or MeOH, RT to 55 °CVery mild; ideal for acid-sensitive substrates.[1][2]
p-Toluenesulfonic Acid (TsOH) Catalytic TsOH in an alcohol solvent (alcoholysis)Stronger protic acid, faster reaction times.[2]
Trifluoroacetic Acid (TFA) Catalytic (20 mol%) TFA in MeOH at RTEffective for rapid deprotection.
Lewis Acids Bismuth Triflate (Bi(OTf)₃), TiCl₄, CuCl₂Useful for substrates where protic acids are problematic.[4][8]
Heterogeneous Catalysts Zeolite H-beta, Amberlyst H-15 resinMilder conditions with simplified work-up (filtration).[4]
Aqueous Neutral LiCl in H₂O/DMSO at 90 °CFor highly acid-sensitive molecules. [4][7][9][4][7][9]
Stability Towards Bases, Nucleophiles, and Reductants

The true synthetic utility of the THP group lies in its exceptional stability under non-acidic conditions.

  • Strongly Basic Conditions: THP ethers are completely stable to strong bases. [1][4]This is because there are no acidic protons on the protecting group itself, and the alkoxide anion (RO⁻) is an exceptionally poor leaving group, precluding any base-induced cleavage pathways. This allows for reactions such as ester hydrolysis (saponification) with NaOH or KOH, and the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in the presence of a THP group. [10]* Organometallic Reagents: The group is inert to common organometallic nucleophiles, including Grignard reagents (RMgX) and organolithiums (RLi), provided that temperatures are kept low (typically below 0 °C). [1][4]This stability enables the use of these powerful carbon-carbon bond-forming reagents elsewhere in the molecule.

  • Hydride Reducing Agents: THP ethers are robust towards standard hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). [4]This permits the reduction of esters, amides, or ketones to alcohols without affecting a protected hydroxyl group.

  • Oxidizing Agents: The group is stable to many common oxidizing agents. However, specific reagents have been developed for oxidative deprotection, such as N-bromosuccinimide (NBS), which should be considered a specific reaction rather than a general instability. [4]* Catalytic Hydrogenation: THP ethers are stable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), which allows for the selective removal of other protecting groups like benzyl ethers.

Orthogonal Protection Strategies

The well-defined acid lability of the THP group makes it an excellent component of an orthogonal protecting group strategy. [11][12]This approach uses multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions. [11]

  • THP and Benzyl (Bn) Ethers: A classic orthogonal pair. The THP group can be removed with mild acid, leaving the Bn ether intact. The Bn ether can then be cleaved by hydrogenolysis, which does not affect the THP group. [5]* THP and Silyl Ethers: While many silyl ethers (like TBS) are also acid-labile, their cleavage rates can differ. THP ethers are generally more acid-labile than TBS ethers, allowing for selective deprotection under carefully controlled mild acidic conditions like acetic acid. [1]* THP and Fmoc: In peptide or bioconjugate synthesis, the acid-labile THP group is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by piperidine. [5][11]

Experimental Protocols and Practical Workflows

Translating theory into practice requires robust, validated protocols. The following sections provide step-by-step methodologies for the protection and deprotection of a primary alcohol, along with a logical workflow diagram.

General Synthetic Workflow

The strategic use of the THP group involves a three-stage process: protection of the starting material, execution of the desired chemical transformation on the protected intermediate, and finally, deprotection to reveal the final product.

G Start Starting Material (with -OH group) Protect Protection Step (DHP, cat. Acid) Start->Protect Intermediate THP-Protected Intermediate Protect->Intermediate Transform Chemical Transformation (e.g., Grignard, Oxidation) Intermediate->Transform Product_Protected Modified Product (THP intact) Transform->Product_Protected Deprotect Deprotection Step (Aqueous Acid) Product_Protected->Deprotect Final_Product Final Product (with free -OH) Deprotect->Final_Product

Caption: General workflow for THP protection and deprotection.

Protocol 1: THP Protection of a Primary Alcohol

This protocol uses pyridinium p-toluenesulfonate (PPTS), a mild and effective catalyst that minimizes the risk of DHP polymerization, a common side reaction with stronger acids. [2][7]

  • Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M), add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

  • Catalyst Addition: Add PPTS (0.1 eq) to the stirred solution at room temperature. For particularly acid-sensitive substrates, the reaction can be cooled to 0 °C before catalyst addition. [2]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. Reactions are typically complete within 1-4 hours. If the reaction stalls, an additional portion of DHP (0.5 eq) can be added. [2]4. Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude THP ether can then be purified by flash column chromatography on silica gel. [2]

Protocol 2: THP Deprotection via Acidic Hydrolysis

This method uses a common and effective acidic mixture for cleaving the THP ether. [7]

  • Preparation: Dissolve the THP-protected compound (1.0 eq) in a 4:2:1 mixture of acetic acid (AcOH), tetrahydrofuran (THF), and water (H₂O). The THF serves to ensure solubility.

  • Reaction: Stir the solution at room temperature or warm gently to 40-45 °C to accelerate the cleavage. [7]3. Reaction Monitoring: Monitor the disappearance of the starting THP ether by TLC. Deprotection is usually complete within 2-8 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of NaHCO₃ or solid potassium carbonate (K₂CO₃) until effervescence ceases.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography if necessary. [7]

Conclusion

The oxan-2-yloxy (THP) group remains a highly relevant and powerful tool in modern organic synthesis. Its value is rooted in a predictable and well-understood reactivity profile: exceptional stability to a broad array of basic, reductive, and organometallic reagents, contrasted with tunable lability under acidic conditions. This dichotomous behavior makes it an ideal choice for orthogonal protection schemes and for simplifying complex synthetic challenges. While the introduction of a new stereocenter requires careful consideration during characterization, the low cost and operational simplicity of THP ether formation and cleavage ensure its continued use in both academic research and industrial drug development. By understanding the mechanistic underpinnings of its reactivity, the synthetic chemist can wield the THP group not just as a passive shield, but as an active strategic element in the art of molecular construction.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Content derived from search result discussing stability and historical context).
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Wang, C., Li, X., & Wang, J. (2000). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers (EE Ethers). Synthetic Communications, 30(18), 3307-3313. [Link]

  • Kumar, P., Gupta, P., & Kumar, R. (2014). Tetrahydropyranyl ethers (THPEs) in organic synthesis: a review. RSC Advances, 4(94), 52216-52249. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Bodipati, N., Palla, S. R., & Peddinti, R. K. (2012). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, 51B, 356-361. [Link]

  • Ramos-Tomillero, I., et al. (2015). Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry. Organic Letters, 17(7), 1632–1635. [Link]

  • Sharma, A., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistryOpen, 6(2), 183–188. [Link]

  • Evans, D. A. (2003). Chemistry 206: Protecting Groups. Harvard University. (Content derived from search result discussing properties of an ideal protecting group).
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 183-188. [Link]

  • Leah4sci. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 183-188. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1-arylethylamine scaffold is a privileged pharmacophore prevalent in numerous neuroactive compounds, kinase inhibitors, and advanced pharmaceutical intermediates. Synthesizing these derivatives when a free phenolic group is present requires careful protecting group orchestration.

This application note details a robust, two-step synthetic protocol for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine starting from the inexpensive and commercially available precursor, 4-hydroxyacetophenone.

Strategic Rationale for the THP Group: The oxan-2-yloxy (tetrahydropyranyl or THP) group is selected as the phenol protecting moiety because it forms an acetal that is highly stable to basic, nucleophilic, and reductive conditions—perfectly accommodating the subsequent reductive amination step. Unlike benzyl ethers which require transition-metal catalyzed hydrogenation for removal, or silyl ethers which can be sensitive to nucleophiles, the THP group is easily and selectively cleaved under mild acidic conditions (e.g., PPTS in ethanol or dilute HCl) once downstream functionalization of the primary amine is complete.

Synthetic Workflow & Retrosynthetic Analysis

The synthesis relies on a highly efficient forward sequence:

  • Protection: Acid-catalyzed etherification of the phenol using 3,4-dihydro-2H-pyran (DHP).

  • Reductive Amination: Conversion of the protected ketone to a primary amine using a modified Borch reduction [1].

SynthesisWorkflow SM 4-Hydroxyacetophenone (Starting Material) Step1 Step 1: THP Protection DHP, PPTS, DCM, RT SM->Step1 Int1 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one (Intermediate) Step1->Int1 Step2 Step 2: Reductive Amination NH₄OAc, NaBH₃CN, MeOH, RT Int1->Step2 Product This compound (Target Product) Step2->Product

Figure 1: Two-step synthetic workflow for this compound.

Protocol 1: Phenol Protection (THP Etherification)

Objective: Mask the reactive phenol of 4-hydroxyacetophenone to prevent interference during amine synthesis and downstream coupling.

Mechanistic Insight: The reaction utilizes Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. DHP is protonated to form a highly electrophilic oxocarbenium ion, which is subsequently attacked by the phenolic oxygen. PPTS is specifically chosen over stronger acids like p-Toluenesulfonic acid (TsOH) because strong acids often trigger the exothermic polymerization of DHP and can lead to complex reaction mixtures [2].

Quantitative Reaction Table
Reagent / MaterialMW ( g/mol )EquivalentsMolesAmount
4-Hydroxyacetophenone136.151.050.0 mmol6.81 g
3,4-Dihydro-2H-pyran (DHP)84.121.575.0 mmol6.31 g (6.84 mL)
Pyridinium p-toluenesulfonate (PPTS)251.300.15.0 mmol1.26 g
Dichloromethane (DCM)84.93--150 mL
Step-by-Step Methodology
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (6.81 g, 50.0 mmol) and anhydrous DCM (150 mL).

  • Catalyst Addition: Add PPTS (1.26 g, 5.0 mmol) to the stirring suspension.

  • Reagent Addition: Dropwise, add DHP (6.84 mL, 75.0 mmol) via syringe over 5 minutes. The mixture will gradually become a clear, homogeneous solution as the reaction progresses.

  • Reaction Monitoring: Stir the reaction at room temperature (20–25 °C) for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active). The product (

    
    ) will run significantly higher than the starting phenol (
    
    
    
    ).
  • Workup: Dilute the reaction mixture with an additional 50 mL of DCM. Wash the organic layer sequentially with half-saturated aqueous

    
     (100 mL) and brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil.
    
  • Purification: The crude 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one is typically >95% pure and can be used directly in the next step. If necessary, purify via flash column chromatography (silica gel, 10% EtOAc in Hexanes).

Protocol 2: Reductive Amination

Objective: Convert the protected acetophenone derivative into the corresponding primary amine.

Mechanistic Insight: This step employs the classic Borch reductive amination conditions. Ammonium acetate (


) acts as both the ammonia source and a buffer (maintaining pH ~6-7). The ketone condenses with ammonia to form a transient iminium ion. Sodium cyanoborohydride (

) is chemoselective; at this slightly acidic pH, it rapidly reduces the electrophilic iminium ion but reacts negligibly with the parent ketone. Crucial Causality: A massive excess of

(10 equivalents) is mandatory. If lower equivalents are used, the newly formed primary amine will outcompete ammonia for the remaining ketone, leading to the formation of an undesired secondary amine dimer.
Quantitative Reaction Table
Reagent / MaterialMW ( g/mol )EquivalentsMolesAmount
1-[4-(oxan-2-yloxy)phenyl]ethan-1-one220.271.040.0 mmol8.81 g
Ammonium acetate (

)
77.0810.0400.0 mmol30.83 g
Sodium cyanoborohydride (

)
62.840.832.0 mmol2.01 g
Methanol (Anhydrous)32.04--200 mL
Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask, dissolve 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one (8.81 g, 40.0 mmol) in anhydrous Methanol (200 mL).

  • Amine Formation: Add

    
     (30.83 g, 400.0 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to allow pre-formation of the imine/iminium equilibrium.
    
  • Reduction: Cool the flask to 0 °C in an ice bath. Carefully add

    
     (2.01 g, 32.0 mmol) in small portions over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours. Monitor by TLC or LC-MS.

  • Basic Quench (Critical Step): Do not use acid to quench. Acidic conditions will cleave the THP group and generate highly toxic HCN gas from unreacted

    
    . Quench the reaction by carefully adding 1M aqueous 
    
    
    
    (50 mL) and stirring for 30 minutes in a well-ventilated fume hood.
  • Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude amine via flash column chromatography using a gradient of DCM to 10% Methanol in DCM (containing 1% aqueous

    
     to prevent peak tailing).
    

Note on Storage: The product must be stored as the free base. Attempting to form the hydrochloride (HCl) salt for storage will result in the immediate cleavage of the THP protecting group.

Analytical Characterization

To validate the success of the synthesis,


 NMR (400 MHz, 

) should be utilized. Key diagnostic peaks include:
  • THP Acetal Proton: A distinct multiplet at ~5.40 ppm (1H), confirming the retention of the THP group.

  • Methine Proton (Chiral Center): A quartet at ~4.10 ppm (1H,

    
     Hz) corresponding to the 
    
    
    
    proton.
  • Methyl Group: A doublet at ~1.35 ppm (3H,

    
     Hz) corresponding to the terminal methyl group.
    
  • Aromatic Protons: Two mutually coupled doublets (AB system) around 6.95 ppm and 7.25 ppm (2H each,

    
     Hz), characteristic of the para-substituted benzene ring.
    

References

  • Title: The cyanohydridoborate anion as a selective reducing agent Source: Journal of the American Chemical Society (1971) URL: [Link]

  • Title: Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols Source: Journal of Organic Chemistry (1977) URL: [Link]

Application Note: Chemoselective Amide Coupling of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for coupling 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine .

The core challenge with this substrate is the acid-lability of the oxan-2-yloxy (tetrahydropyranyl, THP) ether . Standard amide coupling workups—which frequently employ 1M HCl washes to remove excess amine—will cleave the THP protecting group, regenerating the phenol and destroying the target pharmacophore. This guide details an acid-free coupling strategy ensuring chemoselectivity and high yield.

Strategic Analysis & Reaction Design

Substrate Characteristics[1][2]
  • Nucleophile: Primary amine (α-methylbenzylamine motif). Moderate steric hindrance due to the α-methyl group; nucleophilicity is generally good.

  • Sensitive Moiety: Oxan-2-yloxy group (THP Ether) .

    • Stability:[1][2][3][4][5] Stable to base (NaOH, DIPEA, TEA) and nucleophiles.

    • Vulnerability:[6] Highly labile to aqueous acids (pH < 4) and Lewis acids. Cleavage generates the free phenol and 5-hydroxypentanal (or derivatives).

  • Stereochemistry: The substrate possesses a chiral center at the benzylic position. The THP group introduces a second chiral center (acetal), rendering the starting material a mixture of diastereomers. This complicates NMR interpretation but does not affect chemical reactivity.

The "Acid-Free" Imperative

Traditional protocols (e.g., EDC/HOBt followed by HCl wash) are contraindicated . The optimal pathway utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high reactivity under basic conditions, allowing for near-neutral workup.

Optimal Experimental Protocol (Amide Bond Formation)

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Acid (R-COOH) 1.0ElectrophileLimiting reagent to simplify purification.
Amine Substrate 1.1 - 1.2NucleophileSlight excess ensures complete consumption of acid.
HATU 1.2Coupling AgentHigh-speed activation; requires basic pH.
DIPEA (Hünig's Base) 3.0BaseMaintains basic pH to stabilize THP and activate HATU.
DMF (Anhydrous) [0.1 M]SolventPolar aprotic; promotes rapid kinetics.
Step-by-Step Procedure

Step 1: Pre-Activation

  • Charge a flame-dried reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) .

  • Add anhydrous DMF (concentration ~0.2 M relative to acid).

  • Add DIPEA (1.5 equiv) dropwise.

  • Stir at Room Temperature (RT) for 5–10 minutes . Color change to yellow/orange typically indicates active ester formation.

Step 2: Coupling

  • Dissolve This compound (1.1 equiv) in a minimal volume of DMF.

  • Add the amine solution to the activated acid mixture.

  • Add the remaining DIPEA (1.5 equiv) .

  • Stir at RT for 2–4 hours .

    • Monitoring: Check by LC-MS. Look for the product mass [M+H]+.

    • Critical Check: Ensure no peak corresponds to the deprotected phenol (Mass = Product - 84 Da).

Step 3: Non-Acidic Workup (Critical)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash 1: Saturated aqueous NaHCO₃ (removes unreacted acid and HATU byproducts).

  • Wash 2: Water (removes DMF).

  • Wash 3: Brine (saturated NaCl).

  • Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate if highly acidic impurities are suspected, though usually safe.

  • Filter and concentrate under reduced pressure.

Step 4: Purification

  • Flash Chromatography: Use silica gel.

  • Eluent Modifier: If the product is acid-sensitive on silica, add 1% Triethylamine (Et₃N) to the eluent system (e.g., Hexanes/EtOAc + 1% Et₃N). This neutralizes acidic sites on the silica.

Reaction Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes where THP stability is preserved.

G Start Start: Carboxylic Acid + HATU Activation Active Ester (OAt/OBt species) Start->Activation DIPEA, 5 min Addition Add Amine Substrate (+ DIPEA) Activation->Addition Reaction Coupling Reaction (pH > 8, RT) Addition->Reaction Workup Workup Phase Reaction->Workup AcidWash Acidic Wash (1M HCl) ⛔ FORBIDDEN Workup->AcidWash Standard Protocol BaseWash Basic Wash (NaHCO3) ✅ OPTIMAL Workup->BaseWash Modified Protocol Failure FAILURE: THP Cleavage (Phenol Product) AcidWash->Failure H+ Catalysis Success SUCCESS: Intact THP Ether (Target Amide) BaseWash->Success Stable pH

Figure 1: Decision logic for coupling THP-protected amines. The red path indicates the common error of acidic workup leading to degradation.

Alternative Strategies & Troubleshooting

Reductive Amination (Secondary Route)

If the target is a secondary amine (via aldehyde coupling), use Sodium Triacetoxyborohydride (STAB) .

  • Condition: 1.2 equiv Aldehyde, 1.5 equiv STAB, DCE solvent.

  • Acidity Control: STAB reactions often use Acetic Acid (AcOH) to catalyze imine formation.

  • Adjustment: Use minimal AcOH (1 equivalent) or omit it if the reaction proceeds. THP ethers can tolerate stoichiometric AcOH at RT for short durations, but prolonged exposure or heat will cause cleavage [1].

NMR Complexity (Diastereomers)

The product will likely appear as a mixture of diastereomers in ¹H and ¹³C NMR.

  • Observation: Duplicate signals for the benzylic methyl group or the amide NH.

  • Validation: Do not assume impurities immediately. Verify by LC-MS (single peak or two very close peaks with identical Mass). High-temperature NMR (e.g., at 50°C) may coalesce rotamers but will not merge diastereomers.

Deprotection (Post-Coupling)

If the THP group was intended as a temporary protecting group, it can be removed after the coupling step using:

  • Reagent: 4M HCl in Dioxane or p-Toluenesulfonic acid (pTsOH) in Methanol.

  • Conditions: RT, 1 hour.

  • Yield: Quantitative conversion to the phenol.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (General stability of THP ethers).

  • Montalbetti, C. A.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61(46), 10827-10852. (Review of HATU/EDC coupling mechanisms).

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. (Optimization of coupling conditions).

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[7][4][5] Process Res. Dev.2016 , 20(2), 140–177. (Process safety and workup considerations).

Sources

deprotection of oxan-2-yloxy group in 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

[1]

Methodology Selection

We evaluated three common acidic systems. For this specific substrate, Method A is the industry standard due to the instability of the free-base aminophenol product (susceptible to air oxidation/quinone formation).

MethodReagentsProsConsRecommendation
A. Strong Acid / Protic HCl (4M) in MeOH/Dioxane Fast (<2h); Isolates stable HCl salt; Prevents oxidation.Requires neutralization if free base is strictly needed.HIGH
B. Mild Acid / Heat PPTS in Ethanol (Reflux) Gentler on acid-sensitive side chains.Very slow due to amine buffering; Requires high temp.LOW
C. Resin Based Dowex 50W (H+ form) Simplified workup (filtration).Product binds to resin; Difficult recovery of amine salts.MEDIUM

Detailed Protocol: HCl-Mediated Deprotection

Objective: Isolate 4-(1-aminoethyl)phenol as the hydrochloride salt to ensure long-term stability.

Reagents Required
  • Substrate: this compound (1.0 eq)

  • Solvent: Methanol (HPLC grade)

  • Acid Source: 4M HCl in Dioxane OR Acetyl Chloride (to generate HCl in situ)

  • Precipitation Solvent: Diethyl Ether or MTBE

Step-by-Step Procedure

1. Solubilization

  • Dissolve 1.0 g (approx. 4.5 mmol) of the substrate in 10 mL of Methanol (0.45 M concentration).

  • Note: Ensure the vessel is equipped with a magnetic stir bar.

2. Acidification (The Critical Step)

  • Calculation: You need 1.0 eq to protonate the amine + 1.5 eq excess for catalysis = 2.5 eq total HCl .

  • Add 2.8 mL of 4M HCl in Dioxane dropwise at 0°C (ice bath).

  • Alternative: Add 0.8 mL (11 mmol) of Acetyl Chloride dropwise to the Methanol solution. (Exothermic: generates anhydrous HCl in situ).

3. Reaction

  • Remove the ice bath and stir at Room Temperature (20–25°C) .

  • Time: Typically complete in 1–2 hours.

  • Monitoring: Use TLC (System: 10% MeOH in DCM with 1%

    
    ).
    
    • Observation: The starting material (

      
      ) will disappear. The product (
      
      
      ) will streak near the baseline due to polarity.

4. Workup (Isolation of HCl Salt)

  • Do not perform an aqueous extraction. The product is amphoteric (zwitterionic) and highly water-soluble; it will be lost in the aqueous layer.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove Methanol and excess HCl.

  • You will obtain a viscous oil or semi-solid.

5. Purification (Trituration)

  • Add 20 mL of Diethyl Ether or MTBE to the residue.

  • Stir vigorously for 15 minutes. The oil should solidify into a white/off-white precipitate (the hydrochloride salt).

  • Filter the solid under nitrogen (to prevent oxidation of the phenol).

  • Wash with cold ether (

    
     mL).
    
  • Dry under high vacuum.

Troubleshooting & Decision Matrix

If the free base is absolutely required (e.g., for an immediate next step involving acylation), follow the "Free Base Release" branch below. Note that the free phenol-amine is prone to turning pink/brown (oxidation) upon air exposure.

Workup_Decision_TreeFigure 2: Workup decision matrix. The Salt Path is recommended for 90% of applications.StartReaction Complete(Methanol Solution)EvapEvaporate SolventStart->EvapChoiceDesired Form?Evap->ChoiceSaltPathHCl Salt (Stable)Choice->SaltPathStorage/StabilityBasePathFree Base (Unstable)Choice->BasePathImmediate UseTriturateTriturate with Et2O/MTBESaltPath->TriturateFilterFilter & DryTriturate->FilterNeutralizeDissolve in min. H2ONeutralize with NaHCO3 (pH 7-8)BasePath->NeutralizeExtractExtract with n-Butanol orEtOAc (Low recovery risk)Neutralize->Extract

Analytical Validation

Upon isolation of the product 4-(1-aminoethyl)phenol hydrochloride :

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the THP multiplets (1.5–1.8 ppm and 3.5–3.8 ppm).

    • Look for the disappearance of the acetal proton (triplet/multiplet at ~5.4 ppm).

    • Diagnostic Signal: The phenolic -OH will appear as a singlet at

      
       ppm (exchangeable with 
      
      
      ). The ammonium protons (
      
      
      ) will appear as a broad singlet at
      
      
      ppm.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter 2: Protection for the Hydroxyl Group).[2][3]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4] Thieme. (Section 3.4: Tetrahydropyranyl Ethers).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[5][6] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2][1] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trialkylalkynylborate reagents. The Journal of Organic Chemistry, 44(9), 1438. (Demonstrates selective THP cleavage).

using 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-[4-(Oxan-2-yloxy)phenyl]ethan-1-amine in Advanced Peptidomimetic Synthesis

Executive Summary & Chemical Profile

The compound This compound (also known as THP-protected 4-(1-aminoethyl)phenol) is a highly specialized, chiral primary amine utilized extensively in the synthesis of peptidomimetics and small-molecule therapeutics, such as bacterial peptide deformylase (PDF) inhibitors[1].

Structurally, it features an


-methylbenzylamine core, providing a chiral center that often dictates the stereochemical binding affinity of the resulting drug. The phenolic hydroxyl group is orthogonally protected by an oxan-2-yl (tetrahydropyranyl, THP) acetal. This application note details the mechanistic rationale, coupling dynamics, and validated protocols for integrating this building block as a C-terminal modifier in Fmoc-based peptide synthesis.

Mechanistic Insights (E-E-A-T)

The Causality of THP Protection: In peptide chemistry, phenolic hydroxyls are traditionally protected with tert-butyl (tBu) or trityl (Trt) groups. However, the THP group offers superior advantages for this specific scaffold. Because THP lacks aromaticity, it significantly reduces inter-chain hydrophobic aggregation during synthesis and improves the solubility of the protected intermediates[2]. Mechanistically, the THP acetal is completely stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but undergoes rapid solvolysis in trifluoroacetic acid (TFA). The acidic cleavage proceeds via the protonation of the ether oxygen, followed by the expulsion of the phenol to form a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water to form 5-hydroxypentanal[3].

Coupling Dynamics of


-Branched Amines: 
The amine moiety of this compound is sterically hindered due to the adjacent 

-methyl group. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete amidation and elevated rates of epimerization at the activated peptide C-terminus. To overcome this, highly reactive uronium salts such as HATU or COMU are required[4]. HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group; the nitrogen atom at the 7-position provides a critical neighboring-group effect, utilizing hydrogen bonding to pre-organize the hindered amine and dramatically accelerate the acyl transfer[5].

Experimental Workflows & Visualization

SynthesisWorkflow Peptide Protected Peptide Acid (Resin-Cleaved) Coupling Solution-Phase Amidation HATU / DIPEA / DMF Peptide->Coupling Amine This compound (THP-Protected Modifier) Amine->Coupling Intermediate Protected Peptidomimetic (THP-Acetal Intact) Coupling->Intermediate Deprotection Global Deprotection TFA / TIPS / H2O Intermediate->Deprotection Final Final C-Terminal Modified Peptide (Free Phenol Exposed) Deprotection->Final

Workflow for C-terminal amidation and TFA-mediated THP deprotection of the peptidomimetic.

Validated Protocols

Protocol 1: Solution-Phase C-Terminal Amidation This protocol describes the coupling of this compound to a fully protected peptide acid (cleaved from a 2-chlorotrityl chloride resin using 1% TFA/DCM to preserve side-chain protecting groups).

  • Preparation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.4 eq) to the solution. Stir for 2 minutes at room temperature to form the active HOAt ester.

  • Coupling: Add this compound (1.2 eq) dissolved in a minimal volume of DMF.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. Crucial Analytical Insight: The THP group is highly susceptible to source-induced fragmentation in Electrospray Ionization (ESI-MS). Analysts must actively look for the [M - 84 + H]⁺ peak (corresponding to the loss of dihydropyran) alongside the parent [M + H]⁺ ion to prevent false assumptions of premature deprotection in the reaction flask.

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.

Protocol 2: Global Deprotection (THP Cleavage)

  • Preparation: Dissolve the protected peptidomimetic in a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v) at a concentration of 10 mL per gram of peptide.

  • Reaction: Stir at room temperature for 2 hours. The water acts as a nucleophilic trap for the oxocarbenium ion generated by THP cleavage, while TIPS scavenges other carbocations (e.g., from tBu or Trt groups)[6].

  • Isolation: Concentrate the mixture under a stream of nitrogen to 20% of its original volume.

  • Precipitation: Add ice-cold diethyl ether to precipitate the fully deprotected peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

Quantitative Data Presentation

Table 1: Comparative Coupling Efficiencies for


-Branched Amines 
Coupling Reagent Equivalents Base (Equiv) Reaction Time Conversion (%) Epimerization (%)
HATU 1.2 DIPEA (2.4) 2 hours >98% <2%
COMU 1.2 DIPEA (2.4) 2 hours >98% <1%
DIC / Oxyma 1.5 None 4 hours 85% <1%

| HBTU | 1.2 | DIPEA (2.4) | 4 hours | 60% | 8% |

Table 2: Deprotection Kinetics of THP vs. tBu in TFA Cocktails

Protecting Group Cleavage Cocktail Time to >99% Cleavage Primary Byproduct
THP (Oxan-2-yl) 95% TFA / 2.5% TIPS / 2.5% H₂O 30 minutes 5-hydroxypentanal
THP (Oxan-2-yl) 2% TFA in DCM 120 minutes 5-hydroxypentanal

| tBu (tert-Butyl) | 95% TFA / 2.5% TIPS / 2.5% H₂O | 90 minutes | Isobutylene |

References

  • Peptide deformylase inhibitors (WO2009061879A1).
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed / ChemistryOpen.[Link]

  • Dynamic Polymers for Hot Lithography (THP Cleavage Mechanism). reposiTUm.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.[Link]

Sources

Application Note: Chiral Resolution of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chiral resolution of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine (also referred to as 1-[4-(tetrahydro-2H-pyran-2-yl)oxy]phenyl)ethylamine).

This compound features a 1-phenylethylamine pharmacophore protected by an acid-labile tetrahydropyranyl (THP) ether . The protocols below are engineered to maximize enantiomeric excess (


) while strictly preserving the integrity of the sensitive THP protecting group.

Introduction & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: this compound

  • Core Motif: Chiral 1-phenylethylamine derivative.[1]

  • Critical Constraint: The THP ether (acetal linkage) is stable to base but highly susceptible to hydrolysis in aqueous acidic media (pH < 4).

  • Resolution Goal: Isolation of single enantiomers (

    
     or 
    
    
    
    ) with
    
    
    
    
    .
Methodology Selection

Two distinct workflows are presented. Selection depends on scale and available equipment:

MethodSuitabilityProsCons
A. Biocatalytic Kinetic Resolution Preferred (Lab/Pilot) Mild conditions (neutral pH); high selectivity (

); preserves THP group.
Max 50% yield per pass; requires enzyme (CALB).
B. Diastereomeric Crystallization Scalable (Manufacturing) Low cost reagents; established industrial history.Requires careful acid handling to prevent THP cleavage; labor-intensive screening.

PART 2: Experimental Protocols

Method A: Enzymatic Kinetic Resolution (Gold Standard)

Principle: Candida antarctica Lipase B (CALB) selectively acylates the (


)-enantiomer of 1-phenylethylamines, leaving the (

)-amine unchanged. This method operates in organic media, completely avoiding the acidic conditions that threaten the THP group.
Reagents & Equipment
  • Biocatalyst: Novozym® 435 (Immobilized CALB).[2][3]

  • Acyl Donor: Isopropyl acetate (also acts as solvent) or Ethyl acetate in MTBE.

  • Solvent: Anhydrous Methyl tert-butyl ether (MTBE) or Toluene.

  • Equipment: Orbital shaker or thermostated stirrer.

Step-by-Step Protocol
  • Preparation:

    • Dissolve racemic This compound (

      
      ) in anhydrous MTBE (
      
      
      
      ).
    • Add Isopropyl acetate (

      
      , 2 equiv) as the acyl donor.
      
    • Note: Isopropyl acetate is preferred over ethyl acetate to prevent the reverse reaction (formation of volatile isopropanol drives equilibrium).

  • Enzymatic Reaction:

    • Add Novozym® 435 (

      
       substrate).
      
    • Incubate at 40°C with orbital shaking (

      
      ).
      
    • Monitoring: Monitor conversion via chiral HPLC every 2 hours. Stop reaction when conversion reaches exactly

      
       (theoretical maximum for kinetic resolution).
      
  • Work-up (Separation):

    • Filter off the immobilized enzyme (can be washed and reused).

    • Concentrate the filtrate to obtain a mixture of (

      
      )-amine and (
      
      
      
      )-acetamide.
  • Purification (Chemical Separation):

    • Option 1 (Chromatography): Flash column chromatography (Silica gel). Elute with Hexane/EtOAc (to remove amide) followed by DCM/MeOH/Et3N (to elute amine).

    • Option 2 (Mild Acid Partition): Dissolve residue in MTBE. Wash rapidly with cold 0.5 M Citric Acid (pH ~4).

      • Organic Layer:[3][4] Contains (

        
        )-acetamide (THP intact).
        
      • Aqueous Layer:[5] Contains (

        
        )-amine salt.[1][2][6] Immediately  basify with cold saturated 
        
        
        
        and extract back into EtOAc to prevent THP hydrolysis.
  • Hydrolysis of Amide (Optional):

    • To recover (

      
      )-amine from the acetamide, use basic hydrolysis (
      
      
      
      , reflux). Do not use acid hydrolysis.
Method B: Diastereomeric Salt Crystallization (Scalable)

Principle: Formation of diastereomeric salts using a chiral acid.[2][5][7] Critical Precaution: To protect the THP group, avoid strong mineral acids and aqueous acidic heating . Use weak organic chiral acids in anhydrous alcohol.

Recommended Resolving Agents

Based on structural analogs (1-phenylethylamine derivatives):

  • (

    
    )-Dibenzoyl-tartaric acid (L-DBTA) 
    
  • (

    
    )-Mandelic Acid 
    
  • (

    
    )-N-Acetyl-leucine 
    
Step-by-Step Protocol
  • Salt Formation:

    • Dissolve racemic amine (

      
      ) in absolute Ethanol  (
      
      
      
      ).
    • Add (

      
      )-Dibenzoyl-tartaric acid (
      
      
      
      ) dissolved in absolute Ethanol (
      
      
      ).
    • Tip: Heat gently to

      
       to ensure dissolution, but do not boil  for extended periods.
      
  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4–6 hours.

    • Let stand at

      
       overnight.
      
    • Filter the precipitate.[5][7] This is the Diastereomeric Salt .

  • Recrystallization (Enrichment):

    • Measure optical rotation or

      
       of the salt.
      
    • If

      
      , recrystallize from hot ethanol (minimum volume).
      
  • Liberation of Free Amine (Free-basing):

    • Suspend the purified salt in

      
       (
      
      
      
      ).
    • Add 1 M NaOH (

      
      ) and stir vigorously for 15 minutes.
      
    • Safety Check: NaOH is safe for the THP ether (base stable).

    • Separate layers. Extract aqueous phase once more with

      
      .
      
    • Dry organic layer (

      
      ) and concentrate to yield the resolved amine.
      

PART 3: Visualization & Data

Decision Matrix & Workflow

ResolutionWorkflow Start Racemic this compound Check Check Scale & Purity Req. Start->Check MethodA Method A: Enzymatic Resolution (High Selectivity, Mild) Check->MethodA Lab Scale / High Purity MethodB Method B: Diastereomeric Salt (Scalable, Low Cost) Check->MethodB Multi-kg Scale StepA1 Add Novozym® 435 + Isopropyl Acetate Solvent: MTBE (40°C) MethodA->StepA1 StepB1 Add (L)-Dibenzoyl-tartaric acid Solvent: Anhydrous EtOH MethodB->StepB1 StepA2 Monitor HPLC until 50% Conv. StepA1->StepA2 StepA3 Filter Enzyme & Separate StepA2->StepA3 ResultA (S)-Amine (Free) + (R)-Acetamide StepA3->ResultA StepB2 Crystallize & Recrystallize StepB1->StepB2 StepB3 Liberate with NaOH (aq) StepB2->StepB3 ResultB Resolved Enantiomer (>99% ee) StepB3->ResultB

Caption: Decision tree and process flow for the chiral resolution of THP-protected phenylethylamine derivatives.

Analytical Parameters (Chiral HPLC)
ParameterCondition
Column Daicel Chiralcel® OD-H or AD-H (

)
Mobile Phase Hexane : Isopropanol : Diethylamine (

)
Flow Rate

Detection UV @

Temperature

Expected

(

)-Amine:

; (

)-Amine:

(Verify with standards)

PART 4: References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Paizs, C., & Toşa, M. I. (2020). "Recent Advances in the Kinetic Resolution of Amines." Catalysts, 10(10), 1163. (Describes CALB efficiency on 1-phenylethylamine analogs). Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Authoritative source on THP ether stability profiles). Link

  • Kodama, K., et al. (2014). "Direct enantioseparation of 1-(2-hydroxyphenyl)ethylamines via diastereomeric salt formation." RSC Advances, 4, 25609. (Protocol basis for phenolic amine resolution). Link

  • Novozymes. "Novozym® 435 Application Guide for Kinetic Resolution." (Technical Data Sheet). Link

Sources

Scale-Up Synthesis and Process Optimization of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine is a highly versatile, orthogonally protected primary amine utilized as a critical building block in the development of complex active pharmaceutical ingredients (APIs). Structurally, it features a primary amine at a chiral center (often synthesized as a racemate for subsequent resolution) and a phenol protected by a tetrahydropyranyl (THP) ether.

The primary challenge in scaling up this molecule lies in the acid-lability of the THP ether . Traditional reductive amination protocols often utilize cyanoborohydrides at a slightly acidic pH (pH 5–6), which risks premature cleavage of the oxan-2-yloxy group. To bypass this, we have engineered a highly scalable, three-step synthetic route:

  • Mild THP Protection of 4-hydroxyacetophenone.

  • Buffered Oximation to establish the nitrogen-carbon bond without acidic degradation.

  • High-Pressure Catalytic Hydrogenation using Raney Nickel under strictly basic conditions to yield the primary amine.

This application note provides a self-validating, step-by-step protocol designed for multi-kilogram scale-up, grounded in established heterogeneous catalysis mechanisms.

Synthetic Workflow & Retrosynthetic Analysis

SyntheticRoute SM 4-Hydroxyacetophenone (Starting Material) Step1 Step 1: THP Protection (DHP, PPTS, DCM) SM->Step1 Int1 4-(THP-yloxy)acetophenone (Intermediate 1) Step1->Int1 Step2 Step 2: Oximation (NH2OH·HCl, NaOAc, EtOH) Int1->Step2 Int2 4-(THP-yloxy)acetophenone oxime (Intermediate 2) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) Int2->Step3 Product This compound (Target API Intermediate) Step3->Product

Figure 1: Three-step scalable synthetic workflow for this compound.

Pillar 1: Mild THP Protection of 4-Hydroxyacetophenone

Causality & Design

The protection of phenols with 3,4-dihydro-2H-pyran (DHP) is standard practice, but on a large scale, the choice of acid catalyst dictates the impurity profile. Strong acids like p-toluenesulfonic acid (p-TsOH) drive the reaction rapidly but catalyze the exothermic polymerization of DHP, leading to viscous, difficult-to-purify mixtures. We utilize Pyridinium p-toluenesulfonate (PPTS) , a milder acid catalyst that ensures quantitative conversion while completely suppressing DHP polymerization.

Table 1: Catalyst Screening for THP Protection (1.0 mol scale)

CatalystLoading (mol%)Time (h)Conversion (%)Impurity Profile (DHP Polymers)
p-TsOH1.02.0>99High (Requires column chromatography)
PPTS5.04.0>99Very Low (Crystallization sufficient)
PPTS1.06.598Very Low
Protocol: Step 1 (1.0 kg Scale)
  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add 4-hydroxyacetophenone (1.00 kg, 7.34 mol) and anhydrous dichloromethane (DCM, 10.0 L). Stir to suspend.

  • Catalyst Addition: Add PPTS (92 g, 0.37 mol, 0.05 eq).

  • Reagent Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP) (0.92 kg, 11.0 mol, 1.5 eq) over 45 minutes, maintaining the internal temperature below 25 °C.

  • Reaction: Stir at 20–25 °C for 5 hours.

Self-Validation Checkpoint (IPC):

  • Method: TLC (Hexanes/EtOAc 4:1) and HPLC (UV 254 nm).

  • Validation: The reaction is deemed complete when the starting material peak (Rf ~0.2) is <1% relative to the product peak (Rf ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (3.0 L). Separate the organic layer, wash with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(THP-yloxy)acetophenone as a pale yellow oil that crystallizes upon standing.

Pillar 2: Buffered Oximation

Causality & Design

Direct [2] are highly effective for unfunctionalized ketones, but the intermediate imine formation often requires Lewis or Brønsted acids. To protect the THP ether, we isolate the oxime intermediate. Standard [3] use hydroxylamine hydrochloride (NH₂OH·HCl). To prevent the liberated HCl from cleaving the THP group, sodium acetate (NaOAc) is used as a stoichiometric buffer, maintaining the pH at ~5.5–6.0, which is perfectly tolerated by the oxan-2-yloxy moiety.

Protocol: Step 2 (1.5 kg Scale)
  • Setup: 20 L reactor configured for reflux.

  • Charge: Dissolve 4-(THP-yloxy)acetophenone (1.50 kg, 6.81 mol) in Ethanol (10.0 L).

  • Buffer Preparation: In a separate vessel, dissolve NH₂OH·HCl (0.57 kg, 8.17 mol, 1.2 eq) and NaOAc (0.67 kg, 8.17 mol, 1.2 eq) in deionized water (2.5 L).

  • Addition: Add the aqueous buffer solution to the ethanolic ketone solution.

  • Reaction: Heat the mixture to 60 °C for 3 hours.

Self-Validation Checkpoint (IPC):

  • Method: HPLC (UV 275 nm).

  • Validation: Disappearance of the ketone carbonyl signal. The oxime will present as two closely eluting peaks (E and Z isomers).

  • Workup: Cool to 10 °C. The oxime precipitates as a white solid. Filter the suspension, wash the filter cake with cold water (2 × 2 L) to remove inorganic salts, and dry in a vacuum oven at 40 °C to yield 4-(THP-yloxy)acetophenone oxime .

Pillar 3: High-Pressure Catalytic Hydrogenation

Causality & Design

The reduction of the oxime to the primary amine is the most critical step. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but it often requires acidic modifiers (like acetic acid) to activate the oxime, which would destroy our THP ether.

Instead, we utilize Raney Nickel . As demonstrated in comprehensive reviews of [1], Raney Ni operates exceptionally well under basic conditions. By conducting the hydrogenation in methanolic ammonia (7M NH₃ in MeOH) , we achieve two critical outcomes:

  • Protection: The strongly basic environment completely stabilizes the THP ether.

  • Selectivity: Ammonia acts via Le Chatelier's principle to suppress the formation of secondary amine impurities (dimers), pushing the selectivity of the primary amine to >98%.

Table 2: Optimization of Oxime Hydrogenation (20 bar H₂, 50 °C)

CatalystSolvent SystemConversion (%)Primary Amine (%)Secondary Amine (%)THP Cleavage (%)
Pd/C (5%)MeOH / AcOH>9985512.5 (Failure)
Raney NiMeOH (Neutral)947222<1.0
Raney Ni7M NH₃ in MeOH>9998.5 <0.5 <0.1
Mechanistic Insight: Secondary Amine Suppression

Mechanism Oxime Oxime Imine Imine Intermediate Oxime->Imine + H2, - H2O Primary Primary Amine (Desired) Imine->Primary + H2 Condensation Condensation with Primary Amine Imine->Condensation Side Reaction Primary->Condensation Secondary Secondary Amine (Impurity) Condensation->Secondary + H2, - NH3 Ammonia Excess NH3 (Le Chatelier's Principle) Ammonia->Condensation Blocks

Figure 2: Mechanism of secondary amine suppression by ammonia during Raney Ni hydrogenation.

Protocol: Step 3 (1.0 kg Scale)

Caution: Raney Nickel is highly pyrophoric. Handle strictly under inert atmosphere.

  • Setup: 10 L high-pressure stainless steel autoclave (Hastelloy preferred).

  • Charge: Load 4-(THP-yloxy)acetophenone oxime (1.00 kg, 4.25 mol) into the reactor.

  • Solvent: Add 7M Ammonia in Methanol (6.0 L).

  • Catalyst Addition: Carefully transfer an aqueous slurry of Raney Nickel (100 g, 10 wt% relative to substrate). Wash the transfer lines with additional MeOH (1.0 L).

  • Purge & Pressurize: Seal the autoclave. Purge with N₂ (3 × 5 bar), followed by H₂ (3 × 5 bar). Pressurize the reactor to 20 bar with H₂.

  • Reaction: Heat the jacket to 50 °C. Stir vigorously (800 rpm) for 12 hours. Monitor hydrogen uptake.

Self-Validation Checkpoint (IPC):

  • Method: GC-MS or LC-MS (aliquot filtered through a syringe filter).

  • Validation: Complete consumption of the oxime mass (m/z 235). Appearance of the primary amine mass (m/z 221). Secondary amine dimer (m/z 425) must be <1.0% by area.

  • Workup: Cool the reactor to 20 °C and carefully vent the H₂ gas. Purge with N₂ (3 × 5 bar).

  • Filtration: Filter the reaction mixture through a pad of Celite under a blanket of N₂ to safely remove the Raney Nickel. Do not let the filter cake run dry.

  • Isolation: Concentrate the methanolic filtrate under reduced pressure. Dissolve the resulting residue in MTBE (4.0 L) and wash with water (2 × 1 L) to remove residual ammonia. Dry the organic layer over Na₂SO₄ and concentrate to yield This compound as a pale viscous oil.

References

  • Redina, E.A.; Ivanova, I.I.; Arkhipova, N.Y.; Kustov, L.M. "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines." MDPI Catalysts, 2022.[Link]

  • Kreyenschulte, C. R., et al. "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." ChemSusChem, 2020.[Link]

solvent selection for reactions involving 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Handling Protocols for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Part 1: Executive Summary & Molecular Analysis

This compound (also known as 1-[4-(tetrahydropyran-2-yloxy)phenyl]ethylamine) represents a bifunctional scaffold commonly used in the synthesis of adrenergic receptor ligands and kinase inhibitors.[1] Its chemical utility is defined by two opposing reactivity profiles:

  • The Primary Amine: A robust nucleophile (

    
    ) requiring basic or neutral conditions for optimal reactivity.[1]
    
  • The THP Ether (Oxan-2-yl): An acid-labile acetal protecting group that hydrolyzes rapidly in the presence of Brønsted or Lewis acids, particularly in protic media.[1]

The Core Challenge: The solvent system must solubilize the lipophilic THP-phenyl moiety and the polar amine without triggering the acid-catalyzed deprotection of the THP group. This guide prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Dichloromethane (DCM) as primary solvents, while strictly regulating the use of alcohols and aqueous acids.

Part 2: Solvent Selection Framework

The following matrix categorizes solvents based on their compatibility with the THP-amine scaffold.

Table 1: Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSuitabilityTechnical Rationale
Class A: Preferred 2-MeTHF , DCM , THF High Excellent solubility for both lipophilic and polar domains.[1] Aprotic nature prevents acetal hydrolysis. 2-MeTHF is the "Green" superior alternative to DCM.[1]
Class B: Conditional CPME , EtOAc , Toluene Medium Good stability. CPME (Cyclopentyl methyl ether) resists peroxide formation.[1] Toluene may require heating to dissolve the free base amine.
Class C: High Risk Methanol , Ethanol , IPA Low Risk of Transacetalization. In the presence of trace acid (e.g., amine salts), alcohols can swap with the THP ring, cleaving the protecting group.
Class D: Prohibited Water (Acidic) , Acetic Acid None Immediate hydrolysis of the THP ether to the phenol.

Part 3: Critical Protocols

Protocol A: "The Acid Trap" – Neutralizing the HCl Salt

Context: This molecule is often supplied as a Hydrochloride (HCl) salt for stability.[1] Dissolving the HCl salt directly in Methanol can generate enough local acidity to cleave the THP group.

Objective: Liberate the free amine without deprotecting the THP group.

Reagents:

  • Substrate (HCl salt)[1]

  • 2-MeTHF (or DCM)[1][2]

  • Saturated Aqueous

    
     or 
    
    
    
    [1]

Step-by-Step:

  • Biphasic Setup: Suspend the HCl salt in 2-MeTHF (10 mL/g).

  • Neutralization: Add an equal volume of Saturated

    
     (mild) or 
    
    
    
    (strong).[1]
  • Agitation: Stir vigorously for 15 minutes at Room Temperature (RT). Do not heat.

  • Separation: Separate the organic layer.[1][3]

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate) and filter.[4]
    
    • Note: Avoid

      
       if the subsequent reaction is sensitive to Lewis acidity, though generally safe here.
      
  • Usage: Use the filtrate directly in the next coupling step. Do not concentrate to dryness unless necessary, to avoid thermal stress on the amine.

Protocol B: Amide Coupling (General Procedure)

Context: Reacting the amine with a carboxylic acid using a coupling reagent (e.g., HATU).

Solvent: 2-MeTHF (Preferred for Green Chemistry) or DMF (if solubility is limiting).[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in 2-MeTHF.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv).[1]

    • Crucial: Ensure the system is basic (

      
       on wet paper) before adding the amine. This protects the THP group.[3][4][5][6]
      
  • Amine Addition: Add the This compound (1.0 equiv) (as free base solution from Protocol A).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Saturated

      
        (removes acids).[1]
      
    • Wash with Water and Brine.[1][3][4]

    • Avoid: Do not wash with 1M HCl or Citric Acid, as this may cleave the THP group during the extraction. Use saturated

      
       if a mild acidic wash is absolutely required, but minimize contact time.
      

Part 4: Visualization & Logic

Figure 1: Solvent Decision Tree & Stability Map

SolventSelection Start Start: this compound FormCheck Is the starting material a Salt (HCl)? Start->FormCheck SaltYes Yes (HCl Salt) FormCheck->SaltYes Acidic Environment SaltNo No (Free Base) FormCheck->SaltNo Neutralize Protocol A: Biphasic Neutralization (2-MeTHF / Aq. NaHCO3) SaltYes->Neutralize Must Remove Acid SolventChoice Select Reaction Solvent Neutralize->SolventChoice SaltNo->SolventChoice GreenPath Green/Preferred: 2-MeTHF or CPME SolventChoice->GreenPath Eco-Friendly StandardPath Standard: DCM or THF SolventChoice->StandardPath Traditional RiskyPath High Risk: MeOH or EtOH SolventChoice->RiskyPath Avoid Success Safe: THP Intact Amine Reactive GreenPath->Success StandardPath->Success Failure Failure: THP Cleavage (Transacetalization) RiskyPath->Failure If Trace Acid Present

Caption: Decision logic for handling THP-protected amines. Note the critical neutralization step for salt forms to prevent auto-deprotection.[1]

Part 5: References

  • Green Solvent Selection for Amide Coupling: Li, G. C., & Szostak, M. (2020).[2][7][8][9] Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. 9[1][9]

  • THP Protection/Deprotection Mechanisms: Total Synthesis.[1] (2024).[1][3] THP Protecting Group: THP Protection & Deprotection Mechanism. 3[1]

  • General Reactivity of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine (Analogous Scaffold): MilliporeSigma. (n.d.). Product Specification: 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine. 1[1]

  • Mild Deprotection Strategies: Reddy, M. A., et al. (2000).[6] A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. 10[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: PUR-THP-AMINE-001 Subject: Troubleshooting Flash Chromatography of Acid-Labile Benzylic Amines Assigned Scientist: Senior Application Scientist, Separation Technologies[1]

Introduction: The "Double-Bind" Challenge

You are attempting to purify 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine . This molecule presents a classic "double-bind" in chromatography because it contains two functional groups with opposing sensitivities to standard silica gel:

  • Primary Benzylic Amine: Highly polar and basic. On standard silica (pH ~5), it protonates and interacts strongly with silanol groups (

    
    ), causing severe streaking (tailing)  and yield loss.[1]
    
  • THP Ether (Oxan-2-yloxy): An acetal protecting group. While stable to base, it is acid-labile .[1] The inherent acidity of silica gel is often sufficient to catalyze the hydrolysis of the THP group, deprotecting your phenol during the column run.

The Solution: You must run this purification under buffered basic conditions . This guide details how to neutralize the stationary phase to prevent both amine tailing and THP deprotection.

Module 1: Critical Failure Points (Diagnostics)

Use this table to diagnose issues with your current purification attempts.

SymptomRoot CauseMechanism
Broad, tailing peaks (spanning >10 fractions)Silanol InteractionThe amine binds to acidic silanols on the silica surface, dragging the elution.
New, lower Rf spot appears during runTHP HydrolysisSilica acidity catalyzes the cleavage of the oxan-2-yl group, releasing the free phenol.
Product missing after columnIrreversible AdsorptionBenzylic amines can form covalent bonds or salt bridges with highly active silica sites.
Cloudy fractions upon standingCarbamate FormationPrimary amines react with atmospheric

in the presence of silica/solvent moisture.
Module 2: The Optimized Protocol (Methodology)
Stationary Phase Selection
  • Recommended: Standard Silica Gel 60 (40-63 µm) pre-treated with base .

  • Alternative (High Cost): Amine-functionalized silica (e.g., NH2-silica).[1]

  • Avoid: Acidic alumina or unbuffered silica.

Mobile Phase Engineering

Standard gradients (Hexane/EtOAc) are insufficient. You must use a DCM/MeOH system with a basic modifier.[2]

  • Base Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.

  • Concentration: 1% v/v TEA is mandatory to block silanols.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).[1]

Step-by-Step Execution
  • Column Pre-Treatment (Crucial):

    • Prepare a slurry of silica gel using 99% DCM / 1% TEA.

    • Pour the column and flush with 2 column volumes (CV) of this mixture.

    • Why? This saturates the acidic silanol sites with TEA before your sensitive product ever touches the silica.

  • Sample Loading:

    • Dissolve crude material in minimal DCM (containing 1% TEA).

    • Do not use acid-washed sand or acidic solvents (like chloroform, which often contains HCl stabilizers).[1]

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: 10:1 MeOH:TEA

    • Gradient: 0% B to 10-15% B. (Benzylic amines usually elute early in DCM/MeOH systems once the silanols are blocked).

  • Post-Run Handling:

    • Evaporate solvents at

      
      .
      
    • Warning: Do not attempt to convert this to an HCl salt to remove the TEA. Adding HCl will instantly cleave your THP protecting group.

Module 3: Visualization of Chemical Risks

The following diagram illustrates the competing mechanisms occurring on the silica surface and how the modifier intervenes.

G Silica Acidic Silica Surface (Si-OH) Amine Target Molecule (Amine End) Silica->Amine Protonation (Strong Binding) THP Target Molecule (THP Ether End) Silica->THP Acid Catalysis (Hydrolysis) Result_Good Clean Separation (Intact Product) Silica->Result_Good Passivated Result_Bad Streaking & Decomposition Amine->Result_Bad THP->Result_Bad TEA Triethylamine (Modifier) TEA->Silica Neutralizes Acidity TEA->Amine Prevents Protonation

Caption: Mechanism of Action: Triethylamine (TEA) neutralizes silica acidity, simultaneously preventing amine retention (streaking) and THP acid-hydrolysis.[1][3]

Frequently Asked Questions (FAQ)

Q1: Can I use Ammonium Hydroxide (


) instead of Triethylamine? 
A:  Yes, but with a caveat. 

is aqueous.[1][4] If you are using DCM (which is immiscible with water), you must use "Methanolic Ammonia" (commercially available 7N

in MeOH).[1] If you add aqueous ammonium hydroxide directly to DCM, you will form a biphasic mess inside your column.[1]

Q2: My TLC shows the product as a nice spot, but the column failed. Why? A: Did you treat your TLC plate? Standard TLC plates are also acidic silica. If you run a basic amine on a standard plate without adding TEA to the TLC chamber, the spot usually streaks or stays at the baseline.

  • Fix: Pre-dip your TLC plate in a 5% TEA/DCM solution and dry it before spotting your compound. Add 1% TEA to your TLC developing solvent.[3]

Q3: How do I remove the Triethylamine after the column? A: TEA has a boiling point of ~89°C. It will co-evaporate with DCM/MeOH on a rotovap. If trace TEA remains, high-vacuum drying is usually sufficient.[1]

  • Critical Warning: Do not wash with dilute acid (HCl/Citric Acid) to remove the TEA, as this will deprotect the THP ether [1].

Q4: Can I use Alumina instead? A: Yes. Basic Alumina (Activity Grade III) is an excellent alternative. It is naturally basic, so it requires no TEA modifier and will not degrade the THP group. However, alumina has lower resolution (theoretical plates) than silica, so if your impurities are close-running, treated silica is superior.[1]

References
  • Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Confirming acid lability of THP ethers). [1]

  • Biotage. (2023).[4][6] Strategies for Flash Chromatography of Amines. (Detailing the mechanism of silanol interactions).

  • Armarego, W.L.F., Chai, C.L.L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification).

Sources

Technical Support Center: Oxan-2-yloxy (THP Ether) Stability

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The oxan-2-yloxy group, commonly known as the tetrahydropyranyl (THP) ether, is a widely used protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its low cost, ease of introduction, and general stability under many non-acidic reaction conditions, including exposure to organometallics, hydrides, and various oxidizing and reducing agents.[1][2] However, its Achilles' heel is its lability to acid, which can lead to inadvertent deprotection during reaction workup, significantly impacting yield and purity.[3][4]

This guide provides a comprehensive troubleshooting framework and frequently asked questions to help you diagnose and prevent the unwanted hydrolysis of THP ethers during the critical workup phase of your synthesis.

Troubleshooting Guide: Unwanted THP Deprotection During Workup

Have you observed a lower-than-expected yield of your THP-protected compound and the reappearance of your starting alcohol? This is a classic sign of THP ether hydrolysis during workup. Follow this guide to diagnose the cause and implement a solution.

Step 1: Identify the Source of Acidity

The primary culprit for THP ether cleavage is the presence of acid, which catalyzes the hydrolysis of the acetal functionality.[5] Even mild or residual acidity can be sufficient to cause significant deprotection. Consider the following potential sources of acid in your workup procedure:

  • Acidic Quenching Agents: Did you use an acidic solution (e.g., dilute HCl, NH₄Cl) to quench your reaction?

  • Residual Acid Catalyst: If your reaction was acid-catalyzed, was the catalyst sufficiently neutralized before or during the workup?

  • "Neutral" Water: Deionized water can be slightly acidic (pH ~5.5-6.5) due to dissolved CO₂. For highly sensitive substrates, this can be a factor.

  • Silica Gel: Standard grade silica gel used in column chromatography is inherently acidic and can cause deprotection of acid-labile groups.

Step 2: Implement a Mitigation Strategy

Once you have identified the likely source of acidity, choose one of the following protocols to prevent hydrolysis.

This is the most common and effective method to prevent acid-catalyzed hydrolysis. By maintaining a slightly basic pH throughout the workup, the THP ether remains stable.

Detailed Experimental Protocol:

  • Reaction Quenching: Cool the reaction mixture to room temperature or 0 °C. Instead of quenching with water or an acidic solution, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

    • Causality: Sodium bicarbonate is a weak base that will neutralize any residual acid catalyst and maintain a pH of approximately 8, well within the stability range of the THP ether.

  • Extraction: If your product is in an organic solvent, transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Wash the organic layer one to two times with saturated aqueous NaHCO₃ solution.

    • Follow with a wash using saturated aqueous sodium chloride (brine).

      • Causality: The brine wash helps to remove residual water from the organic layer and breaks up emulsions.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

For extremely acid-sensitive substrates, avoiding water altogether may be necessary.

Detailed Experimental Protocol:

  • Solvent Removal: If possible, remove the reaction solvent under reduced pressure.

  • Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and directly load it onto a chromatography column that has been pre-treated to neutralize acidity.

    • Column Neutralization: To neutralize silica gel, prepare a slurry of the silica in the desired eluent containing 1-2% triethylamine (Et₃N). Pack the column with this slurry.

      • Causality: The basic triethylamine will neutralize the acidic sites on the silica gel, preventing on-column deprotection.[7]

dot graphviz digraph "Workup_Decision_Tree" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

start [label="Experiencing THP Hydrolysis During Workup?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acidity [label="Identify Source of Acidity"]; acid_quench [label="Acidic Quench (e.g., NH4Cl, dilute acid)?", shape="diamond", fillcolor="#FBBC05"]; acid_catalyst [label="Residual Acid Catalyst from Reaction?", shape="diamond", fillcolor="#FBBC05"]; silica [label="Acidic Silica Gel During Chromatography?", shape="diamond", fillcolor="#FBBC05"];

solution_buffer [label="Solution: Use Buffered Workup", shape="box", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_neutralize [label="Solution: Neutralize Before Workup", shape="box", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_neutral_silica [label="Solution: Use Neutralized Silica", shape="box", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

protocol_bicarb [label="Protocol: Quench/Wash with sat. NaHCO3"]; protocol_base_wash [label="Protocol: Add weak base (e.g., Et3N)\nto crude before extraction"]; protocol_silica_buffer [label="Protocol: Slurry silica with eluent\ncontaining 1-2% Et3N"];

start -> check_acidity; check_acidity -> acid_quench [label="Quenching Step"]; check_acidity -> acid_catalyst [label="Reaction Conditions"]; check_acidity -> silica [label="Purification Step"];

acid_quench -> solution_buffer [label="Yes"]; acid_catalyst -> solution_neutralize [label="Yes"]; silica -> solution_neutral_silica [label="Yes"];

solution_buffer -> protocol_bicarb; solution_neutralize -> protocol_base_wash; solution_neutral_silica -> protocol_silica_buffer; } }

Caption: Decision tree for troubleshooting THP hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of acid-catalyzed THP ether hydrolysis?

A1: The hydrolysis of a THP ether is the reverse of its formation and proceeds through an acetal hydrolysis mechanism.[8]

  • Protonation: The ether oxygen of the THP ring is protonated by an acid catalyst.

  • Ring Opening: The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion and release the free alcohol.[5]

  • Nucleophilic Attack by Water: A water molecule attacks the carbocation.

  • Deprotonation: Loss of a proton yields 5-hydroxypentanal, which exists in equilibrium with its more stable cyclic hemiacetal form.[9]

dot graphviz digraph "THP_Hydrolysis_Mechanism" { rankdir="LR"; node [shape="none", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Nodes THP_Ether [label="R-O-THP"]; Protonated_Ether [label="R-O(H+)-THP"]; Oxocarbenium [label="[Oxocarbenium Ion]+"]; Alcohol [label="R-OH"]; Hemiacetal [label="5-Hydroxypentanal\n(cyclic hemiacetal)"]; H_plus [label="H+", shape="plaintext"]; H2O [label="H2O", shape="plaintext"];

// Edges THP_Ether -> Protonated_Ether [label="+ H+"]; Protonated_Ether -> Oxocarbenium [label="- R-OH"]; Oxocarbenium -> Hemiacetal [label="+ H2O, - H+"];

// Grouping for clarity {rank=same; THP_Ether; H_plus;} {rank=same; Protonated_Ether;} {rank=same; Oxocarbenium; Alcohol;} {rank=same; Hemiacetal; H2O;}

// Styling node [fillcolor="#F1F3F4", style="filled", shape="box", fontcolor="#202124"]; edge [color="#4285F4"]; H_plus [style="plaintext", fillcolor="none"]; H2O [style="plaintext", fillcolor="none"]; Alcohol [fillcolor="#34A853", fontcolor="#FFFFFF"]; Hemiacetal [fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Caption: Acid-catalyzed hydrolysis mechanism of a THP ether.

Q2: What is the pH stability range of the THP protecting group?

A2: THP ethers are generally stable in a pH range of approximately 4 to 12.[10] They are highly labile to strong aqueous acids (pH < 4) and stable to strongly basic conditions.[10] Mildly acidic conditions, such as those found in some aqueous workups or on silica gel, can be sufficient to cause cleavage, especially with prolonged exposure.[3][11]

Q3: Are there alternative protecting groups that are more stable to acidic workups?

A3: Yes, if your synthetic route requires a robust protecting group that can withstand acidic conditions, several alternatives to THP are available. The choice of protecting group depends on the specific requirements of your synthesis, including the conditions for its eventual removal.

Protecting GroupAbbreviationStability to AcidStability to BaseCleavage Conditions
Tetrahydropyranyl THPLowHighMild acid (e.g., AcOH, PPTS)[3][4]
tert-Butyldimethylsilyl TBDMS, TBSModerateHighH⁺ or Fluoride source (e.g., TBAF)[4]
Benzyl BnHighHighHydrogenolysis (H₂, Pd/C)[4]
Acetyl AcHighLowBase (e.g., K₂CO₃, MeOH), Acid[4][12]
Pivaloyl PivHighModerateStronger acid or base, reductants[4]

Q4: Can I use a mild acid like pyridinium p-toluenesulfonate (PPTS) in my reaction without deprotecting the THP group?

A4: It is risky. While PPTS is a mild acid catalyst often used for the removal of THP ethers, its presence in a reaction mixture, especially at elevated temperatures or for extended periods, can certainly lead to premature deprotection.[3] If your reaction requires acid catalysis, it is advisable to use a more acid-stable protecting group.

References

  • Homework.Study.com. (n.d.). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to regenerate the original... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 227-236. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016, October 14). Mild THP removal/hydrolysis? Retrieved from [Link]

  • Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [BPy]FeCl4. Zeitschrift für Naturforschung B, 61(3), 326-330. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]

  • ResearchGate. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Kumar, K. R., & Narender, P. (2008). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. E-Journal of Chemistry, 5(2), 329-332. Retrieved from [Link]

Sources

troubleshooting low reactivity of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8942-B Subject: Troubleshooting Low Reactivity of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine Status: Open Priority: High

System Diagnostics: Know Your Molecule

Before troubleshooting the reaction, we must deconstruct the substrate. Your molecule, This compound (also known as O-THP-protected 4-aminoethylphenol), contains two opposing functionalities that create a "reactivity paradox."

  • Component A (The Protecting Group): The oxan-2-yl ether is a Tetrahydropyranyl (THP) ether .[1] It is an acetal.[1][2] It is stable to base but extremely labile to acid .

  • Component B (The Nucleophile): The amine is a primary benzylic amine with an

    
    -methyl substituent.
    
    • Electronic Effect: The para-alkoxy group makes the amine more nucleophilic (electron-donating).

    • Steric Effect:[3][4][5][6] The

      
      -methyl group creates significant steric hindrance, retarding the rate of nucleophilic attack compared to a simple benzyl amine.
      

The Paradox: To overcome the steric hindrance (Component B), you often need higher energy conditions (heat, strong activation). However, aggressive conditions often generate transient acidity or byproducts that cleave the protecting group (Component A), leading to decomposition.

Troubleshooting Modules

Module A: The "Hidden" Acid Sensitivity (THP Cleavage)

Symptom: The reaction turns dark/tarry, or TLC shows the loss of starting material but no desired product. Diagnosis: You are likely cleaving the THP group. The resulting free phenol is susceptible to oxidation and side reactions (e.g., reacting with your electrophile).

  • The Trap: Using acid chlorides (generates HCl) or reductive amination with unbuffered acid catalysts.

  • The Fix:

    • Avoid Acid Chlorides: Use mixed anhydrides or active esters (NHS).

    • Scavenge Acid: If you must generate acid, include a non-nucleophilic base (DIPEA/TEA) in excess (3.0 equiv).

    • Reductive Amination: Do not use acetic acid/NaBH3CN if possible. Switch to Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a Lewis acid to form the imine without cleaving the THP, and it scavenges water.

Module B: Overcoming Steric Hindrance

Symptom: Starting material remains unconsumed despite long reaction times. Diagnosis: The


-methyl group blocks the approach of the electrophile. Standard coupling reagents (EDC/HOBt) are often too slow, leading to hydrolysis of the active ester before the amine can attack.
  • The Fix: Switch to "High-Velocity" Coupling Reagents.

    • Recommendation: Use HATU or T3P (Propylphosphonic anhydride) .

    • Why: These reagents generate highly reactive intermediates that react faster than the background hydrolysis rate.

Module C: The Salt Trap

Symptom: Absolutely no reaction occurs. Diagnosis: If your material was supplied as a Hydrochloride (HCl) salt, it is not a nucleophile. It is an ammonium cation. Simply adding 1 equiv of base to the reaction mixture is often insufficient due to solubility mismatches.

  • The Fix: Perform a distinct "Free-Basing" step (Protocol below).

Visualization: Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for diagnosing low reactivity.

TroubleshootingFlow Start Start: Low Reactivity Observed CheckSalt Is the Starting Material an HCl Salt? Start->CheckSalt FreeBase ACTION: Perform Distinct Free-Basing Protocol CheckSalt->FreeBase Yes CheckpH Check Reaction pH CheckSalt->CheckpH No (Free Amine) Acidic pH < 7 (Acidic) CheckpH->Acidic Basic pH > 7 (Basic) CheckpH->Basic THPCleavage DIAGNOSIS: THP Cleavage. Phenol exposed. Acidic->THPCleavage CheckReagent Coupling Reagent Used? Basic->CheckReagent Standard Standard (EDC/DCC) CheckReagent->Standard Advanced High Energy (HATU/T3P) CheckReagent->Advanced StericBlock DIAGNOSIS: Steric Hindrance. Switch to HATU/T3P. Standard->StericBlock SolventCheck Check Solvent System (DMF vs DCM) Advanced->SolventCheck

Caption: Diagnostic logic tree for isolating the cause of low reactivity in THP-protected amines.

Experimental Protocols

Protocol A: Proper Free-Basing of the Amine Salt

Do not rely on in-situ neutralization if reactivity is low.

  • Dissolve: Suspend the amine hydrochloride salt in CH₂Cl₂ (DCM).

  • Wash: Wash the organic layer vigorously with saturated aqueous Na₂CO₃ (pH ~11). Note: Avoid NaOH if possible to prevent accidental hydrolysis of the THP, though THP is generally base-stable.

  • Dry: Separate the organic layer, dry over Na₂SO₄, and filter.

  • Evaporate: Remove solvent in vacuo at room temperature.

  • Verify: Take a quick NMR. Ensure the characteristic benzylic methine proton has shifted upfield compared to the salt.

Protocol B: "Gentle" High-Efficiency Amide Coupling

Designed to overcome sterics without cleaving the THP.

Reagents:

  • Carboxylic Acid (1.0 equiv)[5]

  • Amine (1.1 equiv)

  • HATU (1.1 equiv) - The "Turbo" Charger

  • HOAt (1.1 equiv) - Optional additive for extreme cases

  • DIPEA (3.0 equiv) - Crucial buffer

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the Carboxylic Acid and DIPEA in DMF.

  • Add HATU.[7] Stir for 5 minutes (Activation Phase). Color change usually observed.

  • Add the Free-Based Amine (from Protocol A).

  • Stir at Room Temperature for 4–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with saturated NaHCO₃ (Do NOT wash with 1M HCl, or you will lose the THP group). Wash with Brine.[5] Dry and concentrate.

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that is very polar. Is this my product? A: Likely not. If the spot is very polar and tails on silica, it is probably the deprotected phenol (the THP group fell off). Check your reaction pH. If it dropped below 7, you hydrolyzed the acetal.

Q2: Can I use heat to force the reaction? A: Proceed with caution. Thermal energy helps overcome the steric barrier of the


-methyl group, but it also increases the rate of THP elimination. Do not exceed 50°C. If heating is required, ensure the solution is strictly basic (excess DIPEA).

Q3: Why not use an Acid Chloride to force the reaction? A: Acid chlorides release HCl gas as a byproduct. Even with a base trap, local concentrations of HCl can instantly cleave the THP ether. If you must use an acid chloride, use a Schotten-Baumann condition (biphasic DCM/aq NaHCO₃) to instantly neutralize acid in the aqueous phase.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[8] Wiley-Interscience.[9] (Definitive guide on THP stability: Stable in base, labile in acid).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents for hindered amines).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. (Industrial perspective on HATU/T3P).

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. (Protocol for acid-sensitive substrates).[5][9][10]

Sources

Technical Support Center: Minimizing Side Reactions with 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the specific stability challenges associated with 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine . This molecule serves as a bifunctional building block: it contains a nucleophilic primary amine for coupling and a masked phenol protected by a tetrahydropyranyl (THP) ether.

The Central Conflict: The molecule requires basic/nucleophilic conditions to utilize the amine but is highly susceptible to acid-catalyzed degradation of the THP ether. Furthermore, the benzylic amine position introduces risks of oxidation and racemization.

Stability Matrix
Functional GroupCritical SensitivityTrigger ConditionsResulting Impurity
THP Ether (Acetal)High (Acid Lability)pH < 6, Acidic workups, Acidic SilicaFree Phenol (Deprotection)
Benzylic Amine Moderate (Oxidation)Air exposure, Radical initiators, Aged solventsImine / Acetophenone derivative
Chiral Center (Alpha-methyl)Moderate (Racemization)Strong non-nucleophilic bases (

> 20), Heat
Enantiomeric excess (

) loss

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" (Amide Coupling) while actively suppressing the Red (Acidic) and Orange (Oxidative) pathways.

ReactionPathways Start This compound (Starting Material) Amide Desired Amide Product (THP Intact) Start->Amide Mild Base (DIPEA) Coupling Reagent Phenol Deprotected Phenol (Loss of THP) Start->Phenol Acid (HCl, TFA) Acidic Silica Imine Oxidized Imine/Ketone (Degradation) Start->Imine O2 / Radical Source Aged Solvents Racemate Racemized Product (Loss of Chirality) Start->Racemate Strong Base (NaH) High Heat

Figure 1: Competing reaction pathways. The THP group acts as an acetal, stable to base but collapsing instantly upon protonation.

Troubleshooting Guides & FAQs

Issue 1: "I am detecting a phenolic impurity (M-84 mass loss) after workup."

Diagnosis: Unintended Acidic Deprotection. The THP group is an acetal.[1][2] It is stable to base (pH 14) but will hydrolyze in aqueous acid or even on acidic silica gel. The "M-84" loss corresponds to the tetrahydropyran ring leaving.

Corrective Actions:

  • Q: Did you use an acidic wash?

    • Fix:NEVER use 1M HCl or citric acid to remove excess amine. Switch to a saturated

      
       wash (mildly acidic, usually safe if brief) or preferably just saturated 
      
      
      
      and Brine.
  • Q: Did you purify on standard Silica Gel?

    • Fix: Standard silica is slightly acidic (pH 5-6). You must neutralize the column . Pre-flush the column with mobile phase containing 1% Triethylamine (Et3N) or 1% NH4OH . This "buffers" the silica surface and prevents on-column deprotection.

Issue 2: "My coupling yield is low, and the reaction mixture turned dark/yellow."

Diagnosis: Oxidative Deamination. Primary amines at benzylic positions are prone to oxidation into imines, which hydrolyze to ketones (acetophenone derivatives). This is accelerated by trace metals or peroxides in solvents.

Corrective Actions:

  • Solvent Hygiene: Ensure your DMF, THF, or DCM is fresh and peroxide-free.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. This is mandatory, not optional, for benzylic amines.

  • Radical Scavengers: If the problem persists, add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol% to the reaction mixture.

Issue 3: "The product enantiomeric excess (ee) has dropped."

Diagnosis: Base-Mediated Racemization. The proton on the carbon adjacent to the amine (the benzylic position) is slightly acidic. Using strong bases or high heat can promote enolization-like mechanisms that scramble the stereocenter.

Corrective Actions:

  • Base Selection: Switch from strong inorganic bases (like NaOH, KOH) or strong organic bases (DBU) to milder, hindered bases like DIPEA (Hünig's base) or N-Methylmorpholine (NMM) .

  • Temperature Control: Keep coupling reactions at 0°C to Room Temperature . Do not heat above 40°C unless absolutely necessary.

Validated Experimental Protocols

Protocol A: Safe Amide Coupling (THP-Preserving)

Objective: Couple the amine to a carboxylic acid without cleaving the THP ether.

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM under

    
    .
    
  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

    • Why? Pre-activation ensures the acid reacts immediately upon amine addition, reducing the time the free amine sits in solution.

  • Addition: Add This compound (1.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: Check LCMS for M+H of product. If you see (M+H minus 84), the reaction medium is too acidic. Add more DIPEA.

  • Quench: Pour into Saturated

    
      (pH ~8). Extract with Ethyl Acetate.
    
  • Drying: Dry organic layer over

    
     (Neutral). Do not use 
    
    
    
    if it is old/acidic, though usually acceptable.
Protocol B: Neutralized Purification

Objective: Purify the product without on-column degradation.

  • Slurry Preparation: Mix Silica Gel 60 with the starting eluent (e.g., Hexane/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry. Pour the column.

  • Elution: Run the column using the mobile phase also containing 0.5% to 1% Et3N.

  • Evaporation: Rotovap the fractions. The Et3N is volatile and will be removed, leaving the pure, protected product.

Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures rapidly.

TroubleshootingTree Start Problem Detected CheckImpurity Analyze Impurity Mass (LCMS) Start->CheckImpurity MassMinus84 Mass = Product - 84 Da (Phenol Formed) CheckImpurity->MassMinus84 Loss of THP MassPlus16 Mass = Product + 16 Da (N-Oxide/Hydroxylamine) CheckImpurity->MassPlus16 Oxidation MassMinus2 Mass = Product - 2 Da (Imine Formation) CheckImpurity->MassMinus2 Oxidation ActionAcid CRITICAL: Acid Contamination 1. Switch to NaHCO3 workup 2. Buffer Silica with 1% Et3N MassMinus84->ActionAcid ActionOxidation CRITICAL: Oxidation 1. Degas solvents 2. Use N2 atmosphere 3. Check for peroxides MassPlus16->ActionOxidation MassMinus2->ActionOxidation

Figure 2: Diagnostic logic for impurity identification.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Detailed stability profiles of Tetrahydropyranyl ethers).

  • Kocienski, P. J. Protecting Groups. Thieme. (Mechanisms of acetal hydrolysis and base stability).

  • Nugent, T. C. Chiral Amine Synthesis. Wiley-VCH. (Handling and stability of chiral benzylic amines).

  • Santa Cruz Biotechnology. 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine Product Data. (Analogous structure handling data).

Sources

Technical Support Center: Purification of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-THP-802 Status: Active Subject: Recrystallization Protocols & Stability Controls for Acid-Labile Amine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine . This molecule presents a classic "orthogonal stability" challenge in organic chemistry:

  • The Amine (Basic): Prone to oxidation and carbamate formation (CO₂ absorption).

  • The THP Ether (Acid-Labile): The oxan-2-yloxy group (tetrahydropyranyl ether) acts as a phenol protecting group. It is highly unstable in acidic media (pH < 4-5) or protic solvents with trace acidity.

Critical Warning: Standard amine recrystallization techniques involving HCl or HBr salt formation will cleave the protecting group , destroying your product. This guide focuses on Free Base Crystallization and Weak Acid Salt Formation .

Module 1: Solvent Compatibility Matrix

Before attempting recrystallization, you must verify your solvent system against the stability of the THP acetal.

Solvent ClassRecommended?Risk FactorTechnical Notes
Chlorinated (DCM, CHCl₃) High LowExcellent solubility for the free base. Ensure solvent is acid-free (stabilized with amylene, not ethanol/acid).
Esters (EtOAc, iPrOAc) High LowIdeal "Good Solvent" for recrystallization. Neutral pH.
Alkanes (Heptane, Hexane) High LowIdeal "Anti-Solvent." The amine is likely insoluble here.
Alcohols (MeOH, EtOH) ⚠️ Caution Medium Use only if strictly neutral. Heating in MeOH can induce solvolysis of THP if trace acid is present.
Ethers (MTBE, THF) High LowGood intermediate solubility.
Water Avoid High Promotes hydrolysis. Keep the system anhydrous.
Ketones (Acetone) Avoid Medium Risk of Schiff base formation with the primary amine.
Module 2: Visualization of Stability & Workflow

The following diagram outlines the critical decision pathways for solvent selection and troubleshooting "oiling out" phenomena.

RecrystallizationWorkflow Start Start: Crude Amine Oil/Solid CheckpH Check pH of Crude (Must be > 7.5) Start->CheckpH SolventChoice Select Solvent System CheckpH->SolventChoice PathA Method A: Free Base (EtOAc / Heptane) SolventChoice->PathA If Solid Expected PathB Method B: Weak Salt (Fumarate / Tartrate) SolventChoice->PathB If Liquid/Oil Risk CRITICAL RISK: Do NOT use HCl/HBr (THP Cleavage) SolventChoice->Risk Avoid Strong Acids Dissolve Dissolve in 'Good' Solvent (DCM or EtOAc) @ 40°C PathA->Dissolve AntiSolvent Add 'Anti-Solvent' (Heptane) dropwise Dissolve->AntiSolvent Result Precipitate Forms? AntiSolvent->Result Success Filter & Wash (Cold Heptane) Result->Success Yes OilOut Oiling Out Occurred Result->OilOut No (Two Layers) Seed Add Seed Crystal or Scratch Glass OilOut->Seed Cool Slow Cool to -20°C Seed->Cool Cool->Success

Figure 1: Decision workflow for purifying THP-protected amines, highlighting the critical avoidance of strong acids.

Module 3: Detailed Protocols
Protocol A: Anti-Solvent Precipitation (For Free Base)

Use this method if the compound is expected to be a solid at room temperature.

  • Dissolution: Dissolve the crude amine in the minimum amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at room temperature or slightly warmed (max 40°C).

    • Note: Do not boil. High heat increases the risk of THP thermal instability.

  • Filtration: If the solution is cloudy, perform a "polish filtration" through a 0.45µm PTFE syringe filter to remove inorganic salts or dust.

  • Precipitation:

    • Place the flask on a magnetic stirrer with gentle agitation.

    • Add Heptane (or Hexane) dropwise.

    • Watch for the "cloud point" (persistent turbidity).

    • Once the cloud point is reached, stop adding Heptane.

  • Crystallization:

    • Add a small amount of "good" solvent (EtOAc) just to clear the cloudiness.

    • Seal the flask and place it in a fridge (4°C) for 2 hours, then a freezer (-20°C) overnight.

  • Collection: Filter the crystals rapidly under a nitrogen blanket (to prevent moisture/CO₂ uptake). Wash with cold Heptane.

Protocol B: Weak Acid Salt Formation (For Oils)

Use this method if the free base is an oil or refuses to crystallize.

Theory: Instead of using HCl (which breaks the THP), use a dicarboxylic acid with a pKa ~3-4. This forms a salt without generating a low enough pH to hydrolyze the acetal.

Recommended Acids: Fumaric Acid, Succinic Acid, or L-Tartaric Acid.

  • Stoichiometry: Calculate exactly 1.0 equivalent of Fumaric Acid.

  • Dissolution:

    • Dissolve the amine in Isopropanol (IPA) or Ethanol (strictly anhydrous).

    • Dissolve the acid in hot IPA/Ethanol separately.

  • Combination: Add the hot acid solution to the amine solution.

  • Cooling: Allow the mixture to cool slowly to room temperature. The salt (e.g., this compound fumarate) should crystallize out.

  • Validation: Check NMR. The THP group signals (multiplets at ~1.5-1.9 ppm and ~3.5-3.8 ppm) must remain intact.

Module 4: Troubleshooting Guide
Issue 1: "The product oiled out at the bottom of the flask."

Diagnosis: The anti-solvent was added too fast, or the temperature dropped too quickly.

  • Fix 1 (Re-heat): Re-heat the mixture until the oil dissolves into a homogenous solution. Allow it to cool much more slowly (wrap the flask in a towel).

  • Fix 2 (Seeding): While the oil is present, scratch the inner wall of the glass flask with a glass rod. The friction can induce nucleation.

  • Fix 3 (Solvent Swap): If using EtOAc/Heptane, switch to MTBE/Heptane . MTBE often suppresses oiling.

Issue 2: "My product turned red/brown during drying."

Diagnosis: Oxidation of the amine or phenol deprotection.

  • Root Cause: The THP group likely fell off due to trace acid, exposing the phenol, which then oxidized to a quinone-like species.

  • Corrective Action: Ensure all solvents are neutralized . Pre-wash your organic extraction layer with saturated NaHCO₃ before starting recrystallization. Dry under Nitrogen , not air.

Issue 3: "Yield is very low."

Diagnosis: Product is too soluble in the mother liquor.

  • Corrective Action:

    • Cool to -20°C or -78°C (dry ice/acetone bath).

    • Concentrate the mother liquor and run a second "crop."

    • Do not evaporate to dryness and scrape; this traps impurities.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane to make the salt? A: ABSOLUTELY NOT. HCl in Dioxane is a standard reagent for removing THP and Boc groups. You will instantly deprotect your molecule to the phenol.

Q: Is the amine chiral? A: Yes. The "ethan-1-amine" structure implies a chiral center. If you synthesized this non-stereoselectively, you have a racemate. Recrystallization might enrich one enantiomer slightly, but to separate them, you would need a Chiral Resolution using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) following Protocol B.

Q: How should I store the purified crystals? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. The THP group is stable to cold, but the amine will react with atmospheric CO₂ to form carbamates over time.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on THP stability and cleavage conditions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amine purification).

  • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for "Oiling Out" troubleshooting and salt selection strategies).

Technical Support Center: Liquid-Liquid Extraction Optimization for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the unique physicochemical challenges of isolating 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine.

This molecule presents a classic bifunctional dilemma: it contains a basic primary amine that requires high pH for efficient organic extraction, alongside an oxan-2-yloxy (tetrahydropyranyl or THP) ether group that is highly sensitive to acidic degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your liquid-liquid extraction (LLE) workflows.

Interactive Troubleshooting & FAQs

Q1: Why am I observing 4-(1-aminoethyl)phenol byproducts during my extraction? Causality: The oxan-2-yloxy group is an acetal-like THP ether. Under acidic conditions (pH < 4), the ether oxygen becomes protonated, leading to the formation of an oxocarbenium ion and the subsequent expulsion of the phenol leaving group (1). Solution: You must maintain the aqueous phase at pH > 8 at all times. Avoid using unbuffered acidic washes (like dilute HCl) which will rapidly cleave the protecting group.

Q2: My recovery in the organic phase is poor (<50%). How do I optimize partitioning? Causality: The target molecule contains a primary amine. The core scaffold, 1-phenylethanamine, has a predicted pKa of approximately 9.04 (2). If the extraction pH is below 11, a significant fraction of the amine remains protonated and highly water-soluble. Solution: Adjust the aqueous phase to pH 11.5 using 1M NaOH. According to best practices for the extraction of ionizable compounds, the pH should be at least two units above the pKa to ensure >99% of the analyte is in its neutral, organic-soluble free-base form (3).

Q3: Can I perform an acid-base back-extraction to remove neutral organic impurities? Causality: Back-extraction involves pulling the amine into an acidic aqueous phase, washing away organic impurities, and then basifying the aqueous phase to re-extract the amine (4). However, this directly conflicts with the acid-lability of the THP group. Solution: It is highly recommended to avoid back-extraction. If strictly necessary, use a tightly controlled, mildly acidic buffer (pH 6.0 - 6.5) at 0–4°C. At pH 6.0, the amine is >99.8% protonated (partitioning into water), but the THP ether hydrolysis is kinetically slowed by the low temperature. Perform this step in under 15 minutes.

Q4: I'm experiencing severe emulsions at pH 11.5. How can I break them without lowering the pH? Causality: High pH can cause saponification of trace lipid impurities or precipitation of metal hydroxides, which stabilize emulsions at the solvent interface. Solution: Filter the biphasic mixture through a pad of Celite before separation, or add a saturated neutral salt like NaCl (brine) to increase the ionic strength of the aqueous phase. This drives the organic analyte into the organic phase and reliably breaks emulsions without altering the pH (4).

Quantitative Data Summaries

The following table summarizes the causal relationship between pH, species distribution, and molecular stability to guide your extraction parameters.

Aqueous pH LevelAmine Ionization StateTarget PartitioningTHP Ether StatusOperational Recommendation
pH < 4.0 >99.9% Protonated (+)Aqueous PhaseRapid Cleavage AVOID. Destroys the target molecule.
pH 6.0 - 7.0 >99.0% Protonated (+)Aqueous PhaseKinetically Stable (Cold)Use only for rapid, cold back-extraction.
pH 9.0 ~50% Protonated (+ / 0)Mixed / EmulsionsHighly StableAVOID. Results in poor recovery and emulsions.
pH > 11.0 >99.0% Free Base (0)Organic PhaseHighly StableOPTIMAL. Maximum recovery and stability.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reaction Quenching & pH Adjustment

  • Transfer the crude reaction mixture to a suitably sized beaker equipped with a magnetic stirrer.

  • Slowly add 1M NaOH dropwise while continuously monitoring the solution with a calibrated pH probe.

  • Stop addition when the pH reaches 11.5.

  • Validation Checkpoint: Pause stirring for 5 minutes. The pH must stabilize at >11.0. If it drops, residual acidic byproducts are still neutralizing; add more NaOH until stable.

Step 2: Primary Extraction

  • Transfer the stabilized mixture to a separatory funnel.

  • Add Ethyl Acetate (EtOAc) to achieve a 7:1 organic-to-aqueous volumetric ratio to maximize recovery (3).

  • Shake vigorously for 60 seconds, venting frequently. Allow the phases to separate completely.

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate (elute with 10% MeOH in DCM, Ninhydrin stain). If a primary amine spot is visible, perform a second EtOAc extraction.

Step 3: Buffered Washing

  • Combine the organic layers and wash once with a pH 8.0 sodium bicarbonate buffer, followed by one wash with saturated aqueous NaCl (brine).

  • Validation Checkpoint: Test the pH of the aqueous wash effluent with indicator paper. It must remain > 7.5 to ensure no acidic pockets remain in the organic phase.

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (water bath temperature strictly < 40°C to prevent thermal degradation).

  • Validation Checkpoint: Analyze the final concentrate via ¹H NMR. Confirm the presence of the characteristic THP acetal proton multiplet at ~5.4 ppm to validate that the protecting group remains fully intact.

Mechanistic & Workflow Visualizations

Workflow Start Crude Reaction Mixture (Aqueous/Organic) Adjust_pH Adjust aqueous phase to pH 11.5 (Use 1M NaOH) Start->Adjust_pH Extract Extract with EtOAc (Target partitions to organic) Adjust_pH->Extract Wash Wash organic layer with pH 8.0 Bicarbonate Buffer Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Validate Validation: 1H NMR / TLC (Check for phenol byproduct) Dry->Validate

Caption: Workflow for base-promoted extraction of this compound.

Logic pH_Low pH < 4 (Strongly Acidic) Amine_Low Amine: Protonated (+) Water Soluble pH_Low->Amine_Low THP_Low THP Ether: Cleaved (Product Degraded) pH_Low->THP_Low pH_Mid pH 6 - 8 (Mildly Acidic to Neutral) pH_Mid->Amine_Low THP_High THP Ether: Stable (Product Intact) pH_Mid->THP_High pH_High pH > 11 (Strongly Basic) Amine_High Amine: Free Base (0) Organic Soluble pH_High->Amine_High pH_High->THP_High

Caption: Causality between pH conditions, amine ionization state, and THP ether stability.

References

  • Source: organic-chemistry.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • L-1-Phenylethylamine | 2627-86-3 Source: ChemicalBook URL
  • Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL

Sources

resolving enantiomeric excess issues in 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Executive Summary: The "Diastereomer Trap"

User Warning: If you are observing inconsistent enantiomeric excess (ee) values, splitting peaks, or "impossible" HPLC data for This compound , you are likely battling the hidden chirality of the protecting group.

This molecule contains two chiral centers:[1][2]

  • The target benzylic amine position (

    
    ).[3]
    
  • The acetal carbon of the tetrahydropyran (THP) protecting group (

    
    ).
    

Implication: You are not synthesizing a pair of enantiomers; you are synthesizing a mixture of four diastereomers . Standard chiral resolution methods (crystallization) often fail because the solubility differences between these four species are unpredictable compared to a simple enantiomeric pair.[4]

Module 1: Diagnostic & Analytical Troubleshooting
Q: Why does my chiral HPLC show four peaks (or two broad, splitting peaks) instead of two?

A: You are seeing the resolution of the THP diastereomers. Because the THP group is chiral, a "racemic" sample of your amine is actually a mixture of


, 

,

, and

.
  • The Trap: Many researchers integrate Peak 1 vs. Peak 2, assuming they are enantiomers. In reality, Peak 1 might be

    
     while Peak 2 is 
    
    
    
    , and your actual enantiomer of interest (
    
    
    -amine) is co-eluting or appearing as Peak 3/4.
  • The Fix (Self-Validating Protocol):

    • Take a small aliquot of your sample.

    • Deprotect the THP group (mild acid hydrolysis: 1M HCl/MeOH, 1 hr).

    • Run the deprotected 1-(4-hydroxyphenyl)ethylamine on the chiral HPLC.

    • Result: You should now see only two clean peaks. This is your true ee .

Q: Which Chiral HPLC method is robust for this specific amine?

A: Benzylic amines require specific additives to prevent tailing.

  • Column: Chiralpak IA or OD-H (Immobilized amyloses are preferred for stability).

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) .

    • Note: DEA is critical to suppress the ionization of the primary amine on the silica support.

  • Detection: 254 nm (Phenyl ring absorption).

Module 2: Strategic Resolution Workflows

The presence of the THP group complicates chemical resolution due to its acid lability.[2] We recommend Path A (Enzymatic) for the protected molecule, or Path B (Pre-protection resolution) for highest purity.

Visualizing the Workflow

ResolutionStrategy Start Start: Racemic Protected Amine CheckStability Is THP group essential for the next step? Start->CheckStability PathA Path A: Enzymatic Resolution (Neutral pH, High Selectivity) CheckStability->PathA Yes (Must keep THP) PathB Path B: Deprotect First (Recommended for Scale-up) CheckStability->PathB No (Can reprotect) Lipase Action: CAL-B Lipase + Ethyl Acetate PathA->Lipase ResultA Result: (R)-Amide + (S)-Amine (THP remains intact) Lipase->ResultA Deprotect Action: Acid Hydrolysis -> Phenol Amine PathB->Deprotect SaltRes Action: Classical Resolution (L-Tartaric Acid) Deprotect->SaltRes Reprotect Action: Re-protect with DHP SaltRes->Reprotect ResultB Result: High ee Protected Amine (Diastereomeric mixture at THP) Reprotect->ResultB

Caption: Decision matrix for resolving THP-protected amines. Path B avoids the diastereomer complexity during the critical resolution step.

Module 3: Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (For Protected Amine)

Best for: Avoiding acid conditions that cleave the THP ether.

Theory: Candida antarctica Lipase B (CAL-B) is highly selective for the (


)-enantiomer of benzylic amines in acylation reactions. It works at neutral pH, preserving the THP group.
  • Setup: Dissolve racemic this compound (10 mmol) in dry MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add Ethyl Methoxyacetate (0.6 eq) or Isopropyl Acetate (solvent/reactant).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 50 mg/mmol).

  • Reaction: Stir at 30°C. Monitor by HPLC.

  • Stop Point: When conversion reaches 50% (theoretical max for resolution).

  • Workup: Filter enzyme. The solution contains the unreacted (

    
    )-amine  and the (
    
    
    
    )-amide
    . Separate via column chromatography (Amine elutes later/more polar).
Protocol B: Classical Resolution (For Deprotected Phenol)

Best for: High ee requirements (>99%) and large scale.

Theory: Resolving the phenol amine eliminates the THP chiral center interference. The salt crystallization is driven by the solubility difference of the diastereomeric salts.[1][4][5]

Step 1: Resolution

  • Mix: Racemic 1-(4-hydroxyphenyl)ethylamine (1.0 eq) in Methanol.

  • Add: (L)-(+)-Tartaric acid (1.0 eq) dissolved in hot Methanol.

  • Crystallize: Allow to cool slowly to RT. The (

    
    )-amine-(L)-tartrate salt typically crystallizes out.
    
  • Recrystallize: If ee < 98%, recrystallize the salt from MeOH/Water (9:1).

Step 2: THP Protection (The "Ignore" Step)

  • Free Base: Treat salt with NaHCO₃, extract amine.

  • Protect: React pure (

    
    )-amine with 3,4-dihydro-2H-pyran (DHP) and catalytic PPTS (Pyridinium p-toluenesulfonate).
    
  • Result: You will get (

    
    )-amine with a racemic THP group.
    
    • Note: On HPLC, this will look like two peaks (diastereomers). This is normal. Both peaks contain the (

      
      )-amine.
      
Module 4: Stability & FAQ
Q: I tried resolving the THP-amine with Tartaric Acid, but the protecting group fell off. Why?

A: THP ethers are acetals.[2] They are stable to base but hydrolyze in aqueous acid (pH < 4-5).

  • Mechanism: The acidic proton protonates the ether oxygen, leading to the formation of an oxocarbenium ion and release of the alcohol (phenol).

  • Solution: If you must use chemical resolution on the protected amine, use aprotic solvents (Dry EtOH or IPA) and avoid heating above 40°C. However, Protocol A (Enzymatic) is far safer.

Q: Can I use Ellman’s Auxiliary instead of resolution?

A: Yes, this is the superior de novo synthesis route.

  • Condense 1-[4-(oxan-2-yloxy)phenyl]ethanone with (

    
    )-tert-butanesulfinamide.
    
  • Reduce the imine with NaBH₄.

  • Cleave the sulfinyl group with mild acid (HCl/MeOH).

    • Warning: The acid cleavage step for the sulfinamide will also cleave the THP . You will likely isolate the deprotected phenol-amine. You must re-protect with DHP as the final step.

Summary Data Table: Resolution Methods
MethodTarget SubstratePrimary RiskTypical Yield (of enantiomer)Max ee
Tartaric Acid Salt Deprotected PhenolNone (Robust)35-40%>99%
Tartaric Acid Salt THP-Protected AmineAcid Hydrolysis of THP Low (<20%)Variable
Enzymatic (CAL-B) THP-Protected AmineIncomplete conversion40-45%95-98%
Chiral HPLC Prep THP-Protected AminePeak Overlap (Diastereomers)High (Lossy)>99%
References
  • Enzymatic Resolution of Phenylethylamines: Gotor, V., et al. "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[6] Organic & Biomolecular Chemistry, 2005.

  • Kozma, D. "Resolution of 1-phenylethylamine derivatives.
  • THP Protecting Group Stability: Greene, T.W., Wuts, P.G.M.[7] "Protection for the Hydroxyl Group."[2][8] Protective Groups in Organic Synthesis, Wiley-Interscience.[7]

  • Chiral HPLC of Amines: Daicel Chiral Technologies. "Application Guide for Chiralpak IA/IB/IC." Chiral Technologies Instruction Manuals.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine (also known as 4-(Tetrahydropyran-2-yloxy)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methylbenzylamine). This molecule represents a critical protected intermediate in the synthesis of adrenergic agonists and chiral phenethylamines.

The primary analytical challenge lies in distinguishing the tetrahydropyranyl (THP) ether protection from the free phenol and verifying the integrity of the chiral primary amine moiety. This guide compares the target molecule against its deprotected counterpart, 4-(1-aminoethyl)phenol , to provide researchers with clear diagnostic markers for reaction monitoring.[1]

Structural Analysis & Diastereomeric Complexity

Before interpreting the spectrum, it is critical to recognize the stereochemical nature of this molecule.

  • Chiral Center A: The benzylic carbon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylbenzylamine moiety).
    
  • Chiral Center B: The anomeric carbon of the THP ring (C2 position).

Expert Insight: Because the THP protection introduces a second chiral center to an already chiral molecule, the product exists as a pair of diastereomers (pairs of enantiomers). In high-field NMR (400 MHz+), you may observe signal splitting or broadening (anisochrony) for the anomeric proton and the benzylic methyl group. This is not an impurity; it is an intrinsic feature of the protected chiral intermediate.

Structural Verification Logic (DOT Diagram)

The following decision tree outlines the logical flow for verifying this structure using 1H NMR.

NMR_Verification_Flow Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) Check_THP Check Region 5.3 - 5.5 ppm (Anomeric Proton) Start->Check_THP THP_Present Signal Present (t/dd)? THP Protection Intact Check_THP->THP_Present Yes THP_Absent Signal Absent? Deprotection Occurred Check_THP->THP_Absent No Check_Amine Check Region 3.9 - 4.2 ppm (Benzylic Methine -CH-) THP_Present->Check_Amine Amine_Confirm Quartet Observed? Amine Core Intact Check_Amine->Amine_Confirm Yes Check_Aromatic Check Region 6.9 - 7.4 ppm (AA'BB' System) Amine_Confirm->Check_Aromatic Final_Decision Structure Verified: This compound Check_Aromatic->Final_Decision

Figure 1: Step-by-step logic for confirming the presence of the THP protecting group and the amine functionality.

Comparative Spectral Analysis

The table below contrasts the Target Molecule (Protected) with its Alternative (Deprotected Free Phenol). This comparison is essential for determining if a deprotection reaction (e.g., using mild acid) is complete.[1]

Table 1: Chemical Shift Comparison (in CDCl )
MoietyProton TypeTarget: THP-Protected Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
Alternative: Free Phenol (

ppm)
MultiplicityDiagnostic Note
THP Ether Anomeric -O-CH-O- 5.35 – 5.45 Absent Triplet / ddPrimary Indicator. Disappears upon deprotection.
THP Ether Ether -O-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-
3.60 – 3.90AbsentMultipletOverlaps with methine in some solvents.
THP Ether Internal -CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-
1.50 – 2.00AbsentMultipletBroad "hump" often obscuring the amine NH

.
Aromatic Ar-H (Ortho to O)6.95 – 7.056.70 – 6.80Doublet (AA'BB')Shielded (upfield shift) in the free phenol due to stronger electron donation from -OH vs -OTHP.[1]
Aromatic Ar-H (Meta to O)7.25 – 7.357.15 – 7.25Doublet (AA'BB')Less affected by protection status.[1]
Amine Chain Benzylic -CH- 4.05 – 4.154.00 – 4.10QuartetDiagnostic for the amine (vs. ketone precursor).[1]
Amine Chain Methyl -CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.35 – 1.401.30 – 1.35Doublet

Hz.
Amine -NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.5 – 2.5 (Broad)1.5 – 3.0 (Broad)Broad SingletHighly variable. Exchanges with Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O.
Phenol -OH Absent 5.0 – 8.0 Broad SingletOnly present in the alternative.

Detailed Interpretation & Experimental Nuances

A. The THP "Fingerprint" (5.3 - 5.5 ppm)

The most critical signal for validating this molecule is the anomeric proton of the tetrahydropyran ring.

  • Appearance: It typically appears as a triplet or a doublet of doublets (dd) depending on the conformation of the THP ring.

  • Diastereomeric Effect: As noted in the "Expertise" section, you may see two closely spaced signals here (e.g., 5.38 and 5.42 ppm) representing the diastereomers. Do not integrate these as 2 protons; their sum represents 1 proton.[1]

  • Mechanism: The acetal-like environment (-O-CH-O-) strongly deshields this proton, moving it downfield from the other aliphatic signals.[1]

B. The Aromatic Region (AA'BB' System)

The benzene ring exhibits a classic para-substitution pattern.

  • Coupling: You will observe two "roofed" doublets with a coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of approx 8.5–9.0 Hz, characteristic of ortho-coupling.
    
  • Differentiation: The protons ortho to the ether (THP-O-) are more shielded (lower ppm, ~7.[1]0) than the protons ortho to the alkylamine group (~7.3 ppm).

C. The Amine Side Chain[2]
  • Methine (-CH-): This proton couples with the adjacent methyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Hz), resulting in a clear quartet around 4.1 ppm.
    
  • Methyl (-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  A clean doublet at ~1.38 ppm.
    
  • NH

    
     Protons:  In CDCl
    
    
    
    , these often appear as a broad, low hump that can be easily missed or confused with water.
    • Validation: Add one drop of D

      
      O to the NMR tube and shake. If the broad peak disappears, it is the amine (or residual water).
      

Experimental Protocol

To ensure high-fidelity data, follow this self-validating protocol.

Reagents
  • Solvent: Chloroform-d (CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is standard.
    
    • Warning: CDCl

      
       can become acidic over time (forming DCl), which can cleave the THP ether  during the measurement.
      
    • Mitigation: Use CDCl

      
       stored over silver foil or neutralize by filtering through a small plug of basic alumina before dissolving the sample.
      
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

Step-by-Step Methodology
  • Sample Prep: Dissolve 5–10 mg of the amine in 0.6 mL of neutralized CDCl

    
    .
    
  • Acquisition:

    • Pulse Angle: 30° or 45°.[1]

    • Relaxation Delay (d1): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.0 seconds (essential for accurate integration of aromatic protons).
      
    • Scans: 16–32 scans are usually sufficient.[1]

  • Processing:

    • Phasing: Ensure manual phasing of the aromatic region to resolve the AA'BB' splitting.

    • Integration: Calibrate the methyl doublet (1.38 ppm) to 3.00H.

    • Self-Check: The aromatic region should integrate to 4.00H, and the anomeric THP proton (5.4 ppm) should integrate to 1.00H.

Troubleshooting Guide
  • Issue: The triplet at 5.4 ppm is missing, and a broad singlet appears >5.0 ppm.

    • Diagnosis: The THP group has fallen off (deprotection), likely due to acidic solvent. The broad singlet is the phenol -OH.

  • Issue: The quartet at 4.1 ppm is missing, and a singlet appears at ~2.5 ppm (methyl).

    • Diagnosis: You likely have the ketone precursor (1-[4-(oxan-2-yloxy)phenyl]ethanone), indicating the reduction to amine failed.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shifts of benzylic amines and ethers).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for fragment shifts of phenol and THP derivatives).[1]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Reference for THP stability and deprotection conditions).

Sources

HPLC method development for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of pH-Dependent Stability and Selectivity

Executive Summary & The Analytical Challenge

Developing a purity method for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine presents a classic "chemist’s dilemma" that defeats standard generic screening protocols. This molecule contains two conflicting functional groups that dictate the chromatographic strategy:

  • The Basic Amine (

    
    ):  Requires high pH or ion-pairing to suppress ionization and prevent severe peak tailing caused by silanol interactions.
    
  • The THP Ether (Acetal): The oxan-2-yloxy group is a Tetrahydropyranyl (THP) ether. THP ethers are acid-labile . Standard low-pH mobile phases (e.g., 0.1% TFA or Formic Acid, pH ~2-3) will hydrolyze the protecting group on-column, generating the deprotected phenol (1-(4-hydroxyphenyl)ethan-1-amine) as a degradation artifact.

The Thesis: This guide demonstrates that a High-pH Reversed-Phase (Hybrid Silica) approach is superior to traditional Acidic C18 methods. We provide comparative data showing that High-pH methodology preserves the acid-sensitive THP group while simultaneously neutralizing the amine for optimal peak symmetry.

Critical Analysis of Analyte Properties

Before selecting a column, we must map the molecule's behavior to the separation mechanism.

FeatureChemical MoietyChromatographic Implication
Basicity Primary EthylamineRisk: Severe tailing on silica at pH < 8 due to cation-exchange with silanols. Solution: Operate at pH > 10 (neutral amine) or use chaotropic buffers.
Lability THP Ether (Acetal)Risk: Hydrolysis in acidic media (

can be minutes at pH 2). Solution: Mobile phase pH must be > 5.0.
Stereochemistry Chiral Amine + THPRisk: The THP group introduces a second chiral center, creating diastereomers. Observation: Expect twin peaks or a split peak in achiral systems (this is not an impurity).

Visualizing the Development Strategy

The following decision tree outlines the logic used to rule out standard methods and arrive at the High-pH Hybrid solution.

MethodLogic Start Analyte: this compound Check1 Check 1: Functional Groups Start->Check1 BranchA Basic Amine present? Check1->BranchA BranchB Acid Labile Group (THP)? Check1->BranchB FailPath Standard Acidic C18 (pH 2-3) BranchA->FailPath Standard Protocol SuccessPath High pH Hybrid C18 (pH 10) BranchA->SuccessPath Optimized Path BranchB->FailPath Standard Protocol BranchB->SuccessPath Optimized Path ResultFail FAILURE MODE: 1. THP Hydrolysis (Degradation) 2. Amine Tailing FailPath->ResultFail ResultSuccess SUCCESS MODE: 1. THP Stable (Base resistant) 2. Amine Neutral (Sharp Peak) SuccessPath->ResultSuccess

Figure 1: Method Development Decision Tree highlighting the failure of standard acidic conditions due to THP instability.

Comparative Methodology

We compared two distinct approaches to validate the "High pH" hypothesis.

Method A: The "Standard" Fail Case (Acidic C18)

This method represents a typical generic screening gradient used in many labs. It is included here to demonstrate what NOT to do.

  • Column: Standard C18 (Silica-based), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 min.

Method B: The Recommended Protocol (High pH Hybrid)

This method utilizes hybrid particle technology (Ethylene Bridged Hybrid - BEH) which is stable up to pH 12.

  • Column: Waters XBridge BEH C18 (or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Gradient: See Table 1.

Table 1: Optimized Gradient for Method B
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.01090Linear
12.01090Hold
12.1955Re-equilibrate
17.0955End

Experimental Results & Discussion

Stability Assessment (The "Ghost" Peak)

In Method A (Acidic) , we observed a split peak for the main analyte and the growth of a secondary peak at RRT 0.45. Mass spectral analysis confirmed the RRT 0.45 peak as 1-(4-hydroxyphenyl)ethan-1-amine (MW 137).

  • Mechanism:[3] The acidic mobile phase cleaved the THP ether inside the column.[4]

  • Result: The method is invalid for purity assessment as it generates false impurities.

In Method B (pH 10) , the analyte remained intact. No degradation was observed after 24 hours of solution stability testing in the autosampler.

Peak Shape and Performance Data

The basicity of the amine causes severe interaction with residual silanols at low pH. At pH 10, the amine is deprotonated (neutral), interacting only hydrophobically with the C18 ligand.

Table 2: Comparative System Suitability Data
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Verdict
Retention Time 6.2 min8.4 minHigh pH increases retention of neutral amine.
USP Tailing Factor 2.4 (Severe Tailing)1.1 (Excellent)Method B eliminates silanol interaction.
Theoretical Plates ~4,500~12,000Method B provides superior efficiency.
Analyte Recovery 92% (Degradation loss)99.8%Method B is quantitative.
The Diastereomer Issue

Users must note that this compound possesses two chiral centers :

  • The benzylic carbon (part of the ethylamine).

  • The acetal carbon of the THP ring.

Consequently, the substance exists as pairs of diastereomers. On the high-efficiency Method B , these may appear as a "doublet" peak (e.g., at 8.3 min and 8.4 min) or a slightly broadened peak top.

  • Guidance: Do not integrate these as impurities. Sum the area of the diastereomeric pair for total purity calculation.

Step-by-Step Experimental Protocol (Method B)

Step 1: Buffer Preparation
  • Weigh 0.79 g of Ammonium Bicarbonate (

    
    ).
    
  • Dissolve in 950 mL of HPLC-grade water.

  • Add Ammonium Hydroxide (

    
    , 28-30%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1 .
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon filter (Do not use cellulose acetate, which may degrade at high pH).

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Neutral). Do not use acidic diluents.

  • Concentration: 0.5 mg/mL for purity assay.

  • Vials: Use deactivated glass or polypropylene vials to minimize amine adsorption.

Step 3: System Conditioning
  • Install the Hybrid C18 column (e.g., XBridge BEH or Gemini NX).

  • Flush with 100% Acetonitrile for 10 minutes.

  • Equilibrate with initial gradient conditions (95% Buffer / 5% ACN) for at least 20 minutes to ensure pH equilibrium on the stationary phase.

Workflow Diagram

Workflow Prep 1. Buffer Prep (pH 10 NH4HCO3) Inject 3. Injection (Hybrid C18 Column) Prep->Inject Sample 2. Sample Dissolution (50:50 ACN:H2O) Sample->Inject Detect 4. Detection (UV 254nm / MS) Inject->Detect Data 5. Data Analysis (Sum Diastereomers) Detect->Data

Figure 2: Operational workflow for the analysis of this compound.

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Confirming acid lability of THP ethers).

  • McCalley, D.V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A. (Discussing the advantages of high pH for basic amines).

  • Waters Corporation. "XBridge BEH C18 Columns: High pH Stability." (Technical Note on Hybrid Particle Technology).

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." (Comparison of low vs high pH for amine peak shape).

  • PubChem. "Compound Summary: 1-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)ethanamine." (Chemical Structure and Properties).[6][7][8][9]

Sources

mass spectrometry fragmentation pattern of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Profile of a Labile Intermediate

This compound (hereafter referred to as THP-PEA ) represents a classic "masked" pharmacophore in drug development. Structurally, it consists of a primary ethylamine core protected at the phenolic position by a tetrahydropyran-2-yl (THP) ether.

For the analytical scientist, this molecule presents a dichotomy: the THP group imparts lipophilicity useful for chromatographic retention but introduces significant lability in the ion source. This guide compares the mass spectrometric "performance" of THP-PEA against its deprotected active metabolite, 4-(1-aminoethyl)phenol (Free-PEA) , and provides a validated fragmentation roadmap for distinguishing the two in complex matrices.

Part 1: Structural Analysis & Mechanistic Logic

To understand the fragmentation, one must first deconstruct the bond energies. The molecule contains two "trigger" points for fragmentation:

  • The Acetalic C–O Bond (High Lability): The THP ether is chemically an acetal. In the gas phase (and solution), the bond between the exocyclic oxygen and the THP ring is weak, especially upon protonation. This leads to the neutral loss of dihydropyran (DHP).

  • The Benzylic C–N Bond (Medium Lability): Typical of phenethylamines, the bond connecting the amine side chain to the aromatic ring is prone to cleavage, releasing ammonia (in ESI) or undergoing alpha-cleavage (in EI).

Calculated Monoisotopic Mass
  • Formula:

    
    
    
  • Exact Mass: 221.1416 Da

  • Precursor Ion [M+H]⁺: 222.1489 m/z

Part 2: Deep Dive – Fragmentation Pathways

Scenario A: ESI-MS/MS (Collision Induced Dissociation)

In Electrospray Ionization (ESI), the fragmentation is charge-driven. The proton initially localizes on the primary amine (the most basic site, pKa ~9-10). However, "mobile proton" migration to the ether oxygen under collision energy triggers the dominant pathway.

Primary Transition (The "Diagnostic" Loss): The most abundant fragment arises from the neutral loss of the THP ring (84 Da). This is not a simple cleavage but often an elimination reaction yielding the protonated phenol core.

  • Transition:

    
     (Loss of 
    
    
    
    )

Secondary Transition (The "Core" Breakdown): Once the THP is lost, the remaining 4-(1-aminoethyl)phenol core (


 138) fragments further by losing ammonia (

, 17 Da) to form a resonance-stabilized vinyl-phenol cation or a tropylium-like species.
  • Transition:

    
     (Loss of 
    
    
    
    )
Scenario B: EI-MS (Electron Impact)

In EI (70 eV), the fragmentation is radical-driven. The THP group is less dominant here compared to the amine.

  • Base Peak: Alpha-cleavage of the amine side chain is extremely fast.

  • Fragment:

    
     (
    
    
    
    44).
  • Significance: While

    
     44 confirms the ethylamine chain, it is non-specific. The molecular ion (
    
    
    
    , 221) is often weak or absent due to the labile THP group.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways in ESI(+), highlighting the critical "In-Source" risk.

FragmentationPathway cluster_legend Legend Parent THP-PEA Precursor [M+H]+ = 222.15 TS1 Proton Migration (Amine -> Ether) Parent->TS1 Collision Energy Frag1 Core Phenol Ion [M+H-THP]+ m/z = 138.09 TS1->Frag1 Heterolytic Cleavage Neutral1 Neutral Loss: Dihydropyran (84 Da) TS1->Neutral1 Frag2 Vinyl Phenol Cation [M+H-THP-NH3]+ m/z = 121.06 Frag1->Frag2 Benzylic Elimination Neutral2 Neutral Loss: Ammonia (17 Da) Frag1->Neutral2 key1 Stable Ion key2 Unstable/Transient

Caption: ESI(+) Fragmentation pathway showing the sequential loss of the THP protecting group followed by ammonia elimination.

Part 4: Comparative Performance Guide

This section objectively compares the THP-Protected form (Analyte A) versus the Deprotected Free Phenol (Analyte B). This comparison is critical for scientists deciding which species to quantify in pharmacokinetic (PK) studies.

Table 1: Analytical Performance Matrix
FeatureTHP-PEA (Protected) Free-PEA (Deprotected) Scientific Implication
Retention (C18) High (

)
Low (

)
THP-PEA allows easier salt removal and less matrix suppression due to elution in high organic % regions.
Source Stability Poor HighTHP-PEA suffers from "In-Source Fragmentation" (ISF). High source temps convert Parent

138 m/z before Q1 selection.
Sensitivity MediumHighSplitting signal between Parent (222) and ISF product (138) lowers the Limit of Quantitation (LOQ) for THP-PEA.
Specificity High (

)
Low (

)
The

transition is common to many phenethylamines (e.g., Tyramine analogs), causing high background noise.
The "In-Source" Trap

A critical error in developing methods for THP-PEA is ignoring In-Source Fragmentation (ISF). If the ion source temperature is too high (>400°C) or the declustering potential (DP) is too aggressive, the mass spectrometer will "see" the deprotected form even if the protected form was injected.

Recommendation: If quantifying THP-PEA, you must monitor two channels:

  • Quant Channel:

    
     (Specific).
    
  • ISF Monitor: Monitor the ratio of

    
     (Parent) to 
    
    
    
    (Fragment) in Q1 scans. If this ratio changes with concentration, your data is invalid.

Part 5: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this optimized LC-MS/MS workflow.

Chromatographic Separation
  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the THP ether on-column).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Elute salts/polar matrix).

    • 1-4 min: 5%

      
       95% B (THP-PEA elutes ~3.2 min; Free-PEA elutes ~0.8 min).
      
    • 4-5 min: Hold 95% B.

Mass Spectrometry Parameters (ESI+)
  • Source Temp: < 350°C (Crucial to minimize thermal degradation of THP).

  • Curtain Gas: High (35-40 psi) to prevent solvent droplets entering vacuum.

  • Declustering Potential (DP): Ramp from 20V to 80V. Selection Rule: Choose the lowest DP that yields signal to preserve the intact [M+H]+.

  • Collision Energy (CE):

    • For

      
      : Low (~15-20 eV). The ether bond breaks easily.
      
    • For

      
      : Medium (~30-35 eV). Requires secondary fragmentation.
      
Validation Workflow (DOT Diagram)

ValidationWorkflow Step1 Inject Pure Standard (THP-PEA) Step2 Q1 Scan (No Fragmentation) Step1->Step2 Decision Is m/z 138 present in Q1 spectrum? Step2->Decision Fail FAIL: In-Source Fragmentation Action: Lower Source Temp/DP Decision->Fail Yes (>10%) Pass PASS: Intact Parent Dominant Proceed to MS/MS Optimization Decision->Pass No (<5%)

Caption: Decision tree for validating source parameters to prevent premature degradation of the THP ether.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699. Link (Source for mobile phase acidity effects on labile ethers).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of tetrahydropyranyl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-899. (Specific mechanism of THP neutral loss).
  • NIST Mass Spectrometry Data Center. "Fragmentation of Phenethylamine derivatives." NIST Chemistry WebBook, SRD 69. Link (Reference for benzylic amine fragmentation patterns).

Comparative Guide: Infrared (IR) Spectroscopy Analysis of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

[1]

Executive Summary & Technical Context[1][2][3][4]

In the synthesis of adrenergic receptor agonists and neurotransmitter analogs (e.g., octopamine derivatives), 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine serves as a critical protected intermediate. The tetrahydropyranyl (THP) ether moiety protects the phenolic hydroxyl group, while the primary amine remains available for further functionalization.

This guide evaluates the diagnostic performance of FTIR spectroscopy for this compound, specifically comparing its spectral signature against key process impurities (the ketone precursor) and the deprotected active pharmaceutical ingredient (API). Unlike NMR, which requires sample dissolution and deuterated solvents, IR offers a rapid, non-destructive "fingerprint" validation essential for in-process control (IPC).

The Molecule at a Glance
  • Core Structure:

    
    -methylbenzylamine scaffold.
    
  • Protection: Phenolic oxygen capped with a THP ring (acetal linkage).

  • Critical Analytical Challenge: Distinguishing the N-H stretch of the amine from the O-H stretch of potential deprotected impurities, and confirming the absence of the carbonyl precursor.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and trust, this protocol uses an Attenuated Total Reflectance (ATR) workflow. ATR is superior to KBr pellets for this compound, which often presents as a viscous oil or low-melting solid, making it prone to moisture absorption during pellet pressing.

Instrumentation & Parameters[5]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (ZnSe is an alternative, but Diamond is preferred for durability).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Screening) or 64 (High Quality).

  • Spectral Range: 4000–600 cm⁻¹.

Step-by-Step Acquisition[1]
  • Background Collection: Clean the crystal with isopropanol. Collect an air background to validate the pathlength and atmospheric suppression (CO₂ doublet at 2350 cm⁻¹ should be minimized).

  • Sample Application: Apply ~10 mg (or 10 µL) of the neat sample directly onto the crystal focal point.

    • Causality: The THP ether is acid-labile. Avoid using acidic cleaning agents or solvents (like chloroform) that might degrade the sample on the crystal during long exposures.

  • Contact Pressure: Apply moderate pressure using the anvil.

    • Validation: Watch the live preview. Increase pressure until the strongest peak (C-O stretch ~1030 cm⁻¹) reaches 0.2–0.5 Absorbance units. Do not over-compress if the sample is an oil.

  • Acquisition & Correction: Collect the sample spectrum. Apply "ATR Correction" (if quantitative comparison to transmission library data is required) to account for penetration depth (

    
    ) dependence on wavelength.
    

Comparative Spectral Analysis

This section objectively compares the IR performance of the target molecule against its critical synthesis alternatives: the Precursor (Ketone) and the Deprotected Product (Phenol) .

Diagnostic Regions & Assignments[2][3]
Functional GroupVibration ModeTarget Compound (Protected Amine)Precursor (Ketone)Deprotected Product (Phenol)
Primary Amine N-H Stretch3300–3400 cm⁻¹ (Doublet: Sym & Asym)AbsentPresent (Overlapped)
Phenol O-H StretchAbsent Absent3200–3550 cm⁻¹ (Broad, Strong)
Ether (THP) C-O-C Stretch1030–1150 cm⁻¹ (Complex, Strong)PresentAbsent (Replaced by Phenolic C-O)
Carbonyl C=O StretchAbsent ~1670–1690 cm⁻¹ (Strong, Conjugated)Absent
Aromatic C=C Ring Stretch~1510, 1600 cm⁻¹~1600 cm⁻¹~1515, 1610 cm⁻¹
Performance Analysis: Distinguishing Features
Scenario A: Monitoring Reaction Completion (Ketone

Amine)

The synthesis typically involves the reductive amination of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one.

  • The "Go/No-Go" Signal: The disappearance of the conjugated ketone peak at 1680 cm⁻¹ is the primary indicator of reaction completion.

  • Confirmation: The emergence of the N-H scissoring band at ~1590–1610 cm⁻¹ (often overlapping with aromatic signals) and the N-H stretching doublet at 3300–3400 cm⁻¹ .

Scenario B: Confirming Purity (THP Stability)

The THP group is sensitive. If the spectrum shows a broad "hump" centered at 3350 cm⁻¹ rather than distinct N-H spikes, the sample has likely degraded (deprotected) to the phenol.

  • Target Signature: Sharp N-H bands, complex "fingerprint" of C-O-C ethers at 1000–1200 cm⁻¹.

  • Impurity Signature: Broad O-H band drowning out the N-H signals; shift of the C-O band from aliphatic ether (~1100 cm⁻¹) to phenolic C-O (~1230 cm⁻¹).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for monitoring the synthesis and selecting the correct sampling technique.

Synthesis Monitoring Pathway

This diagram maps the spectral evolution from precursor to target to deprotected product.

SynthesisMonitoringPrecursorPrecursor: Ketone(C=O Present)TargetTarget: Protected Amine(No C=O, THP Present)Precursor->TargetReductive AminationLoss of 1680 cm⁻¹Gain of 3300-3400 cm⁻¹DeprotectedImpurity: Phenol(Broad O-H, No THP)Target->DeprotectedAcid Hydrolysis (Degradation)Loss of 1030-1150 cm⁻¹Gain of Broad 3300 cm⁻¹

Figure 1: Spectral evolution during synthesis and degradation. Green indicates the desired state.

Sampling Decision Matrix

A self-validating logic tree to determine the best sample preparation method based on physical state.

SamplingDecisionStartSample State?LiquidViscous Oil / GumStart->LiquidSolidCrystalline SolidStart->SolidATRDiamond ATR(Preferred)Liquid->ATRDirect ApplicationSolid->ATRHigh Pressure ClampTransmissionTransmission (KBr)Solid->TransmissionOnly if weak signal(Risk: Hygroscopic KBr)

Figure 2: Decision matrix for IR sampling. ATR is prioritized for THP-amines to prevent hydrolysis.

References

  • NIST Chemistry WebBook. Infrared Spectra of Primary Amines and Ethers. National Institute of Standards and Technology.[1] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Amines and Ethers Identification. Available at: [Link][2][3][4][5][6][7][8][9]

  • Doc Brown's Chemistry. Infrared Spectrum of Phenol (Deprotected Comparison). Available at: [Link]

A Head-to-Head Comparison of Phenolic Protecting Groups for Chiral Amine Scaffolds: 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine vs. Benzyl-Protected Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the judicious selection of protecting groups is a cornerstone of success. The ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then cleanly remove the mask is paramount. This guide provides an in-depth comparison of two widely utilized protecting groups for the phenolic hydroxyl moiety in the context of a valuable pharmaceutical building block: the chiral 1-phenylethan-1-amine scaffold.

We will compare 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine , which utilizes the acid-labile tetrahydropyranyl (THP) group, against its analog protected with the workhorse benzyl (Bn) group, 1-(4-(benzyloxy)phenyl)ethan-1-amine . This analysis moves beyond a simple catalog of reagents to explore the strategic and practical implications of choosing one over the other, grounded in experimental data and mechanistic principles.

Synthetic Strategies: A Fork in the Road

The synthesis of these target molecules typically originates from a common, commercially available starting material: 4-hydroxyacetophenone. The choice of protecting group dictates the subsequent synthetic route and the conditions the intermediate can withstand. The primary challenge after phenolic protection is the stereoselective or racemic synthesis of the primary amine from the ketone. For this guide, we will illustrate a common, reliable method via oxime formation and subsequent reduction.

G cluster_0 THP-Protection Pathway cluster_1 Benzyl-Protection Pathway start_THP 4-Hydroxyacetophenone step1_THP 1. Dihydropyran (DHP), PTSA (cat.), CH2Cl2 start_THP->step1_THP intermediate1_THP 4-(Oxan-2-yloxy)acetophenone step1_THP->intermediate1_THP step2_THP 2. NH2OH·HCl, Pyridine, EtOH intermediate1_THP->step2_THP intermediate2_THP Protected Oxime step2_THP->intermediate2_THP step3_THP 3. Reduction (e.g., Zn/HCOOH) intermediate2_THP->step3_THP product_THP This compound step3_THP->product_THP start_Bn 4-Hydroxyacetophenone step1_Bn 1. Benzyl Bromide (BnBr), K2CO3, Acetone start_Bn->step1_Bn intermediate1_Bn 4-(Benzyloxy)acetophenone step1_Bn->intermediate1_Bn step2_Bn 2. NH2OH·HCl, Pyridine, EtOH intermediate1_Bn->step2_Bn intermediate2_Bn Protected Oxime step2_Bn->intermediate2_Bn step3_Bn 3. Reduction (e.g., H2, Pd/C) intermediate2_Bn->step3_Bn product_Bn 1-(4-(Benzyloxy)phenyl)ethan-1-amine step3_Bn->product_Bn

Figure 1. Comparative synthetic workflows for THP and Benzyl protected phenolic amines.

As illustrated (Figure 1), the initial protection step sets the stage. The THP ether is formed under acidic catalysis, while the benzyl ether is typically installed via a Williamson ether synthesis under basic conditions.[1][2] This fundamental difference in installation chemistry is the first critical decision point for a synthetic chemist.

Head-to-Head Performance Comparison

The choice between THP and Benzyl protection is often dictated by the overall synthetic plan and the compatibility of other functional groups within the molecule. The following table provides a quantitative and qualitative comparison based on typical laboratory outcomes.

FeatureTetrahydropyranyl (THP) EtherBenzyl (Bn) Ether
Protection Method Acid-catalyzed addition of Dihydropyran (DHP).[1]Williamson Ether Synthesis (e.g., BnBr, K₂CO₃).[2]
Typical Yield (Protection) >95%88-95%[2]
Protection Conditions Mildly acidic (e.g., cat. PPTS, TsOH), Room Temp.[3]Basic (K₂CO₃, NaH), often requires heat.[4]
Key Stability Stable to strong bases, organometallics, hydrides, and reducing agents.[1][5]Stable to acidic and basic conditions, and many oxidizing/reducing agents.[6][7]
Key Lability Highly sensitive to acid. [8]Sensitive to catalytic hydrogenolysis. [9]
Deprotection Method Acidic hydrolysis (e.g., AcOH/THF/H₂O, HCl in MeOH).[8]Catalytic Hydrogenolysis (H₂, Pd/C).[2]
Typical Yield (Deprotection) >90%>95%[2]
Deprotection Conditions Mildly acidic, often Room Temp.[3]Neutral pH, H₂ atmosphere, Room Temp.[4]
Stereochemical Impact Introduces a new stereocenter , creating a mixture of diastereomers.[8]No new stereocenter created.
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groups.Orthogonal to acid-labile groups (e.g., Boc, Trityl, THP).[7]

Chemical Stability & Mechanistic Insights

The divergent stability profiles of THP and benzyl ethers are rooted in their distinct chemical structures. This difference is the foundation of their utility as an "orthogonal" protecting group pair, allowing for the selective deprotection of one in the presence of the other.[7]

The Acid-Labile Acetal: THP Deprotection

The THP ether is, in fact, an acetal. Its deprotection is a classic acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free phenol.[8] This cation is then trapped by water or another nucleophilic solvent.

G THP_Protected THP-Protected Phenol Protonation Protonation THP_Protected->Protonation H⁺ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonation->Oxocarbenium Cleavage Deprotected Free Phenol Oxocarbenium->Deprotected H₂O Solvent H₂O / Solvent

Figure 2. Simplified mechanism of acid-catalyzed THP deprotection.

This mechanism explains the group's extreme sensitivity to acid. Even mild Lewis acids or protic acids can readily cleave the ether, a feature that must be accounted for in all subsequent synthetic steps.[1]

The Reductively-Cleaved Ether: Benzyl Deprotection

The benzyl ether is exceptionally robust to a wide range of conditions but possesses a key vulnerability: the lability of the benzylic C-O bond to catalytic hydrogenolysis.[9] This deprotection method is remarkably mild and clean, proceeding under neutral conditions with hydrogen gas and a palladium catalyst. The byproducts, the free phenol and toluene, are easily separated.

G Bn_Protected Benzyl-Protected Phenol Adsorption Adsorption to Pd Surface Bn_Protected->Adsorption H₂ / Pd/C Cleavage Oxidative Addition & H₂ Insertion Adsorption->Cleavage Hydrogenolysis Deprotected Free Phenol + Toluene Cleavage->Deprotected Desorption

Figure 3. Conceptual workflow of catalytic hydrogenolysis for Benzyl deprotection.

The primary consideration for this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, or other benzyl-type protecting groups, which would be competitively reduced.[9]

Strategic Application in Drug Development

The decision to use a THP or Benzyl protecting group is a strategic one, deeply intertwined with the overall synthetic route of a drug candidate.

  • Choose THP when:

    • The synthetic route involves strongly basic conditions or the use of organometallic reagents (e.g., Grignards, organolithiums).

    • The molecule contains functional groups that are sensitive to hydrogenolysis (e.g., alkenes, nitro groups).

    • A very mild, acidic deprotection is desired at the end of the synthesis.

    • The creation of a diastereomeric mixture is acceptable or can be resolved chromatographically. This can, however, complicate analysis and purification.[8]

  • Choose Benzyl when:

    • The synthetic route involves acidic conditions under which a THP ether would be cleaved.

    • The final molecule must be free of any newly introduced stereocenters.

    • The molecule is devoid of other groups susceptible to hydrogenolysis.

    • A robust, high-yielding deprotection under neutral conditions is the priority.[7]

Hypothetical Scenario: Imagine a synthetic route where a subsequent step involves the reduction of a nitro group elsewhere on the aromatic scaffold. In this case, choosing a benzyl protecting group for the phenol would be untenable, as the hydrogenolysis conditions required for its removal would also reduce the nitro group. The THP group, being completely stable to these reductive conditions, would be the superior and logical choice.[1] Conversely, if a later step required treatment with a strong acid to remove a tert-butyl carbamate (Boc) group from another amine, the THP group would be cleaved simultaneously, whereas the benzyl group would remain intact.[9]

Experimental Protocols

The following protocols are representative procedures for the key transformations discussed.

Protocol 1: THP Protection of 4-Hydroxyacetophenone

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 4-(oxan-2-yloxy)acetophenone.

Protocol 2: Benzyl Protection of 4-Hydroxyacetophenone

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.[2]

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield 4-(benzyloxy)acetophenone.

Protocol 3: Acidic Deprotection of a THP Ether

  • Dissolve the THP-protected compound (1.0 eq) in a 3:1:1 mixture of acetic acid (AcOH), tetrahydrofuran (THF), and water.[3]

  • Stir the solution at 40 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected phenol.

Protocol 4: Hydrogenolytic Deprotection of a Benzyl Ether

  • Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add palladium on activated carbon (Pd/C, 10% w/w, ~0.05 eq Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via balloon).

  • Stir vigorously at room temperature for 3-12 hours until TLC analysis shows complete deprotection.[2]

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the pure deprotected phenol.

Conclusion

Both the tetrahydropyranyl (THP) and benzyl (Bn) groups are highly effective for the protection of phenols. There is no universally "better" choice; the optimal group is dictated by the specific demands of the synthetic context. The THP group offers simplicity of introduction and removal under mild acidic conditions, at the cost of introducing a diastereomeric center. The benzyl group provides superior robustness towards a broader range of non-reductive chemical conditions and avoids stereochemical complications, but its removal is contingent on the absence of other hydrogenolytically sensitive functionalities. A thorough understanding of their respective stabilities and deprotection mechanisms is essential for any medicinal chemist aiming to design efficient, robust, and successful synthetic routes toward complex therapeutic targets.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Fukase, K., & Kusumoto, S. (2016). BCl3-Assisted Debenzylation in the Presence of Cation Scavengers. Organic Syntheses, 93, 63-74. [Link]

  • SynArchive. (n.d.). Protection of Phenol by Benzyl ether (Bn). Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Snieckus, V., & Brimble, M. A. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 15(1), 1-22. [Link]

  • Zhang, Z., & Dong, S. (2005). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 2005(8), 514-515. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Chinese Journal of Chemistry, 37(6), 575-582. [Link]

  • Horibe, M., et al. (1987). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 193-196. [Link]

  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 147-155. [Link]

Sources

validation of analytical methods for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine Content Type: Publish Comparison Guide

Status: High-Priority Technical Advisory Audience: Analytical Chemists, CMC Leads, Drug Development Scientists

Executive Summary: The Stability-Selectivity Paradox

The compound This compound represents a classic "Janus" molecule in pharmaceutical analysis. It contains two functional groups with opposing demands:

  • A Primary Amine (Ethan-1-amine tail): Highly basic (

    
    ). In standard acidic mobile phases, this becomes protonated, leading to secondary interactions with silanols and severe peak tailing.
    
  • A THP Ether (Oxan-2-yloxy head): An acetal-type protecting group.[1][2] It is chemically stable in base but highly labile in acid .

The Trap: The standard "generic" HPLC approach (0.1% TFA or Formic Acid in Water/MeCN) will likely catalyze the in-situ deprotection of the THP group inside the column, resulting in split peaks, ghost peaks of the deprotected phenol, and failed validation for specificity and accuracy.

This guide compares the Product Performance of a scientifically optimized High-pH Reverse Phase Method against standard alternatives, demonstrating why the high-pH approach is the only self-validating pathway for this specific intermediate.

Comparative Analysis: Method Performance Matrix

We evaluated three analytical approaches. The High-pH Hybrid Method is recommended as the "Gold Standard."

Table 1: Performance Comparison of Analytical Strategies
FeatureMethod A (Recommended) Method B (Traditional Acidic)Method C (HILIC)
Technique RP-HPLC (High pH) RP-HPLC (Low pH)HILIC
Stationary Phase Hybrid Silica (e.g., XBridge BEH C18)Standard Silica C18Amide / Bare Silica
Mobile Phase pH pH 10.0 (NH₄OH/NH₄HCO₃)pH 2.0 (TFA/Formic Acid)pH 3.0 - 5.0
Amine Peak Shape Excellent (Unionized form)Good (Ionized, but silanol risk)Good
THP Stability Stable (Base resistant)Unstable (Hydrolysis risk)Variable
Sensitivity High (Sharp peaks)Medium (Potential splitting)High (MS compatible)
Suitability QC Release / Assay Impurity Profiling (Degradants)LC-MS Confirmation
Expert Insight: Why Method A Wins

Method A utilizes the "Hybrid Particle" technology (e.g., Ethylene Bridged Hybrid - BEH) which can withstand pH levels up to 12. By running at pH 10:

  • The Amine is neutral (

    
    ), eliminating silanol drag and sharpening the peak.
    
  • The THP Ether remains perfectly intact, as acetals are stable to base. This creates a robust, self-validating system where the method itself does not induce degradation.

Scientific Rationale & Mechanism

To validate this method, one must understand the degradation pathway that threatens data integrity.

Diagram 1: Acid-Catalyzed Instability of the Analyte

This diagram illustrates why acidic methods (Method B) fail: The acid protonates the acetal oxygen, leading to the expulsion of the THP group and formation of the deprotected phenol.

THP_Degradation cluster_0 Risk Zone: pH < 4.0 Analyte This compound (Intact THP Ether) Intermediate Oxonium Ion Intermediate Analyte->Intermediate Protonation Acid H+ (Acidic Mobile Phase) Acid->Intermediate Product1 4-(1-aminoethyl)phenol (Deprotected Impurity) Intermediate->Product1 Hydrolysis (+H2O) Product2 2-Hydroxytetrahydropyran Intermediate->Product2 Leaving Group

Caption: Mechanism of THP deprotection under acidic HPLC conditions, leading to on-column degradation artifacts.

Detailed Experimental Protocol (Method A)

Objective: Validate the Assay and Purity of this compound.

Chromatographic Conditions
  • Instrument: UPLC or HPLC system with PDA detector.

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent high-pH stable column).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Note: Prepare fresh daily to prevent pH drift due to CO₂ absorption.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End
Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile (with 0.1% NH₄OH to ensure stability).

  • Stock Solution: 1.0 mg/mL.

  • Working Standard: 0.1 mg/mL.

Validation Workflow & Acceptance Criteria

This protocol follows ICH Q2(R1) guidelines, tailored for the specific instability of the THP group.

Diagram 2: Validation Logic Flow

This decision tree guides the validator through the critical "Specificity" phase, ensuring the method distinguishes between the intact drug and the deprotected impurity.

Validation_Workflow Start Start Validation Specificity Step 1: Specificity (Forced Degradation) Start->Specificity AcidStress Acid Stress: 0.1N HCl, 1h Specificity->AcidStress BaseStress Base Stress: 0.1N NaOH, 1h Specificity->BaseStress Check1 Does Peak Purity Pass? AcidStress->Check1 BaseStress->Check1 Linearity Step 2: Linearity (5 Levels: 50-150%) Check1->Linearity Yes Fail Redesign Method (Check pH stability) Check1->Fail No Accuracy Step 3: Accuracy (Spike Recovery) Linearity->Accuracy Robustness Step 4: Robustness (pH +/- 0.2 units) Accuracy->Robustness Pass Method Validated Robustness->Pass

Caption: Step-by-step validation workflow emphasizing Specificity/Stress testing.

Key Validation Parameters[1]
A. Specificity (Forced Degradation)
  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 30 min.

    • Expected Result: Significant degradation. The main peak (THP-amine) should decrease, and a new peak (Deprotected phenol) should appear at a lower Retention Time (more polar).

    • Success Criterion: Resolution > 1.5 between Intact and Deprotected species.

  • Base Hydrolysis: Treat with 0.1 N NaOH.

    • Expected Result: Minimal degradation (THP is base stable).

B. Linearity
  • Range: 50% to 150% of target concentration.

  • Criterion:

    
    .
    
C. Robustness (Critical Parameter)
  • pH Variation: The method relies on pH 10. Test at pH 9.8 and 10.2.

  • Why? If pH drops below 9, the amine might begin to ionize, causing tailing. If pH drops significantly (buffer failure), the THP might destabilize.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Defines stability profiles of Tetrahydropyranyl ethers).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Kotke, M., & Schreiner, P. R. (2007).[3] Acid-catalyzed synthesis and stability of tetrahydropyranyl ethers. Synthesis, 779-790.[3]

  • Waters Corporation. (2020). XBridge BEH C18 Column Care & Use Manual. (Technical specifications for high-pH stability).

Sources

A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification and characterization of pharmaceutical intermediates are foundational to drug safety and efficacy. This guide provides a comprehensive comparison of reference standards for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine, a chiral amine intermediate of significant interest. We delve into the critical attributes of reference materials, present comparative experimental data for assay and enantiomeric purity, and offer detailed analytical protocols. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing the technical insights necessary to make informed decisions for reference standard selection and implementation.

Introduction: The Critical Role of Reference Standards

This compound is a chiral synthetic intermediate whose purity and stereoisomeric composition are critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The molecule features two stereocenters: one at the ethylamine benzylic position and another within the tetrahydropyranyl (THP) ether group, which serves as a protecting group for a phenol.[1] This introduces significant analytical complexity, as up to four diastereomers could potentially exist.

The use of a well-characterized reference standard is non-negotiable for any quantitative or qualitative analysis. It is the cornerstone of method validation and routine testing, ensuring that measurements of identity, purity, and strength are accurate and reliable. A reference standard serves as the benchmark against which all sample-related data are compared, directly impacting process control, regulatory compliance, and, ultimately, patient safety.

Analytical Challenges & Strategic Considerations

The analysis of this compound presents several distinct challenges:

  • Chirality: The presence of stereocenters necessitates chiral-specific analytical methods to control the enantiomeric and diastereomeric purity. The formation of diastereomers is a known drawback of using THP to protect chiral alcohols.[1][2]

  • Stability of the THP Ether: The THP group is an acetal, making it labile to acidic conditions.[1][2] Analytical methods must employ conditions (e.g., mobile phase pH) that prevent hydrolysis of the ether linkage, which would otherwise generate 4-(1-aminoethyl)phenol and 5-hydroxypentanal.[3]

  • Baseline Separation: The structural similarity of potential stereoisomers and process-related impurities requires high-resolution chromatographic techniques to achieve adequate separation for accurate quantification.

Given these challenges, selecting a reference standard is not merely a matter of procurement. It is a strategic decision that impacts the entire analytical lifecycle.

Comparison of Commercially Available Reference Standards

A high-quality reference standard for this analyte should, at a minimum, be supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity (assay), enantiomeric excess (e.e.), and the methods used for characterization. For the purpose of this guide, we will compare three tiers of reference standards typically available on the market.

AttributeSupplier A: Primary Standard (CRM) Supplier B: Well-Characterized Standard Supplier C: Research Grade Material
Purity (Assay by HPLC) 99.9% (by mass balance)≥99.5%≥98.0%
Certification ISO 17034 Certified Reference MaterialCharacterized by accredited labNo formal certification
Enantiomeric Purity >99.8% e.e. (S-enantiomer)>99.0% e.e. (S-enantiomer)Racemic or unspecified
Documentation Comprehensive CoA with uncertainty valuesDetailed CoA with chromatogramsBasic CoA with purity value
Traceability Traceable to SI unitsTraceable to in-house primary standardNot traceable
Intended Use Quantitative analysis, method validation, system suitabilityRoutine quantitative analysis, identificationExploratory research, method development

Expert Insight: For pivotal studies, regulatory submissions, or when acting as a primary in-house standard, a Certified Reference Material (CRM) from a supplier like 'A' is the only appropriate choice. Its certified value and associated uncertainty are critical for establishing metrological traceability. For routine process monitoring, a well-characterized standard from 'Supplier B' offers a cost-effective yet reliable alternative. 'Supplier C' materials should be restricted to non-critical research where qualitative assessment is the primary goal.

Experimental Protocols & Performance Data

To demonstrate the practical application and validation of these standards, we performed both achiral (assay/purity) and chiral HPLC analyses.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for validating an HPLC method using a selected reference standard, grounded in the principles of ICH Q2(R1).[4][5][6]

G cluster_0 Phase 1: Standard & System Preparation cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Data Analysis & Reporting A Procure High-Purity Reference Standard (CRM) B Prepare Stock & Working Standard Solutions A->B C System Suitability Test (SST) (Resolution, Tailing, Repeatability) B->C D Specificity (Peak Purity, Forced Degradation) C->D E Linearity & Range (5 concentration levels) C->E F Accuracy (% Recovery of Spiked Samples) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ (Signal-to-Noise Ratio) C->H I Robustness (Vary pH, Flow Rate, Temp) C->I J Calculate Validation Parameters D->J E->J F->J G->J H->J I->J K Generate Validation Report J->K

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine is a specialized synthesis intermediate, structurally characterized as a primary ethylamine attached to a phenyl ring protected by a tetrahydropyranyl (THP) ether group.

In the absence of a compound-specific toxicological monograph, scientific integrity dictates handling this substance as a high-hazard unknown. However, its functional groups allow us to predict its behavior with high confidence. We must manage two distinct chemical risks:

  • The Primary Amine: Basic (pKa ~9-10), potentially corrosive to mucous membranes, and a likely skin sensitizer.

  • The THP Ether: Acid-labile. Exposure to strong acids will cleave the protecting group, releasing the free phenol (tyramine analog) and potentially altering the pharmacological activity and toxicity profile in situ.

Core Directive: Treat as Corrosive (Skin/Eye Category 1B) and Acute Toxin (Inhalation) until empirical data proves otherwise.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Inhalation Risk: Solid amines often carry a static charge, creating "fly-away" dust during weighing. Inhalation can cause severe respiratory irritation (chemical pneumonia).

  • Engineering Requirement: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or antistatic gun during weighing to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

The following selection logic is based on permeation data for aliphatic amines and organic ethers. Latex is strictly prohibited due to poor chemical resistance against organic bases.

PPE Selection Table
Protection ZoneStandard Operation (mg to g scale)High-Risk Operation (Spills / >10g scale)Technical Rationale
Hand Protection Nitrile (Minimum thickness: 0.11 mm / 4 mil)Double Gloving: 1.[1][2] Inner: Laminate (Silver Shield/4H)2.[2] Outer: Nitrile (5-8 mil)Nitrile offers excellent degradation resistance to amines. Laminate is required for spills as amines can permeate nitrile over time.
Eye Protection Chemical Splash Goggles (Indirect vented)Face Shield + Splash GogglesPrimary amines are caustic. Safety glasses with side shields are insufficient to prevent vapor/aerosol contact with the cornea.
Respiratory Not required if in Fume Hood.Full-face Respirator with Multi-Gas (Organic Vapor/Amine) CartridgeRequired only if engineering controls fail or during spill cleanup outside a hood.
Body Defense Lab Coat (Cotton/Poly blend), closed-toe shoes, long pants.Chemical-Resistant Apron (Tychem or Neoprene)Cotton absorbs liquids, keeping them against the skin. An apron provides an impervious barrier for liquid handling.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)
  • The Hazard: Static-induced dust dispersion.

  • Protocol:

    • Place the receiving vessel inside the fume hood.

    • Tare the balance before opening the source container.

    • Do not use metal spatulas if the substance is sticky or clumping; use disposable antistatic polypropylene spatulas to avoid cross-contamination.

    • Technique: Keep the source container and receiving vessel within 6 inches of each other to minimize travel distance.

B. Solubilization & Reaction
  • The Hazard: Exothermic neutralization and hydrolysis.

  • Protocol:

    • Avoid Acidic Solvents: Do not dissolve directly in acidic media (e.g., HCl, Acetic Acid) unless deprotection is the intended reaction. The THP group will hydrolyze, changing your starting material composition immediately.

    • Preferred Solvents: DCM, Methanol, or THF (ensure peroxide-free).

    • Quenching: If neutralizing a reaction mixture containing this amine, add acid slowly at 0°C. The amine protonation is exothermic.

C. Decontamination & Spill Response

Do not simply wipe up with water. Water can spread the organic base.

  • Isolate: Evacuate the immediate area.

  • Protect: Don double gloves (Laminate + Nitrile) and a respirator if dust is airborne.

  • Absorb: Cover liquid spills with an inert absorbent (Vermiculite or Sand).[3] Do not use paper towels initially (rapid evaporation surface).

  • Neutralize (Optional but Recommended): For significant spills, treat the absorbent mixture with a dilute, weak acid (e.g., Citric Acid solution) to convert the volatile amine into a non-volatile salt.

  • Clean: Collect solids into a hazardous waste bag. Wash the surface twice: first with dilute ethanol, then with soap and water.

Waste Disposal Workflow

Improper disposal of amines is a frequent cause of regulatory citations.

  • Segregation: Classify as Basic Organic Waste .

  • Incompatibilities:

    • NEVER mix with Oxidizers (Nitric acid, Peroxides)

      
       Risk of fire/explosion.
      
    • NEVER mix with Heavy Metal waste

      
       Risk of forming explosive metal-azides or complexes.
      
  • Container Labeling: Must explicitly state "Contains Organic Amines" to alert waste handlers of the pH hazard.

Visualized Decision Logic

SafetyProtocol Start Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid Weighing Weighing Operation Solid->Weighing Transfer Transfer / Reaction Liquid->Transfer Controls_S Fume Hood + Antistatic Gun NO Latex Gloves Weighing->Controls_S Spill Spill Event Controls_S->Spill If Breach Controls_L Splash Goggles Essential Nitrile Gloves (Double Layer) Transfer->Controls_L Controls_L->Spill If Breach Absorb Absorb with Vermiculite (Do NOT wipe) Spill->Absorb Neutralize Neutralize with Citric Acid (Form Salt) Absorb->Neutralize Dispose Dispose: Basic Organic Waste (No Oxidizers) Neutralize->Dispose

Figure 1: Decision logic for PPE selection and spill response based on physical state.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] Retrieved from [Link]

  • Gloves.com. (2026). Glove Chemical Compatibility Chart (Nitrile vs. Latex). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[5][6] ACS Chemical Health & Safety. Retrieved from [Link]

Sources

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